molecular formula C8H6N2 B1220473 1,6-Naphthyridine CAS No. 253-72-5

1,6-Naphthyridine

カタログ番号: B1220473
CAS番号: 253-72-5
分子量: 130.15 g/mol
InChIキー: VSOSXKMEQPYESP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,6-naphthyridine is a naphthyridine.

特性

IUPAC Name

1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSXKMEQPYESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059762
Record name 1,6-Naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-72-5
Record name 1,6-Naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Naphthyridine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,6-NAPHTHYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1T14P7OW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the 1,6-Naphthyridine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a member of the diazanaphthalene family, this nitrogen-containing bicyclic system serves as a versatile building block for the design of novel therapeutic agents and functional organic materials.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of the this compound core structure, encompassing its physicochemical characteristics, synthesis, reactivity, and its role as a pharmacophore in modulating key signaling pathways.

Physicochemical and Structural Properties

This compound is a white solid with a molecular formula of C₈H₆N₂ and a molecular weight of 130.15 g/mol .[4][5] It is one of the six isomers of naphthyridine, which are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings.[2]

Structural Parameters

The precise bond lengths and angles of the this compound core have been determined through high-resolution microwave and far-infrared spectroscopy. These structural parameters are crucial for understanding the molecule's geometry and for computational modeling studies.

ParameterValue
Bond Lengths (Å)
N(1)-C(2)1.316
C(2)-C(3)1.416
C(3)-C(4)1.365
C(4)-C(4a)1.411
C(4a)-N(1)1.367
N(6)-C(5)1.336
C(5)-C(4a)1.411
N(6)-C(7)1.367
C(7)-C(8)1.385
C(8)-C(8a)1.401
C(8a)-N(1)1.367
C(8a)-C(4a)1.424
Bond Angles (°)
C(8a)-N(1)-C(2)117.3
N(1)-C(2)-C(3)123.7
C(2)-C(3)-C(4)119.1
C(3)-C(4)-C(4a)118.6
C(4)-C(4a)-C(8a)121.3
C(5)-N(6)-C(7)117.1
N(6)-C(5)-C(4a)123.8
N(6)-C(7)-C(8)123.8
C(7)-C(8)-C(8a)118.5
N(1)-C(8a)-C(8)121.5
N(1)-C(8a)-C(4a)117.3
C(5)-C(4a)-C(4)117.4

Note: The crystallographic data for the parent this compound is available from the Crystallography Open Database (COD) under the ID 7241890.[6]

Spectroscopic Properties

The spectroscopic signature of this compound is key to its identification and characterization.

PropertyData
¹H NMR Chemical shifts are observed for the protons on the aromatic rings.
¹³C NMR Resonances correspond to the eight carbon atoms of the bicyclic system.
UV/Vis Absorption Derivatives exhibit absorption maxima in the UV-visible range, which can be influenced by substituents and solvent polarity.[7]
Fluorescence Emission Certain this compound derivatives are known to be fluorescent, with emission maxima dependent on their chemical structure.[7]

Synthesis of the this compound Core

The synthesis of the this compound ring system can be achieved through several established methods, most notably the Skraup synthesis and the Friedländer annulation.

Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines and can be adapted for naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.

Materials:

  • 4-Aminopyridine (B3432731)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Ferrous sulfate (B86663) (optional, as a moderator)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Chloroform or other suitable organic solvent (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 4-aminopyridine while cooling in an ice bath.

  • To this mixture, add glycerol, followed by the oxidizing agent (e.g., nitrobenzene). If the reaction is known to be vigorous, a moderator such as ferrous sulfate can be added.

  • Heat the mixture gently. The reaction is exothermic and may begin to reflux without external heating.

  • Once the initial vigorous reaction subsides, continue to heat the mixture at 140-150°C for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.[8]

Skraup_Synthesis_Workflow start Start reactants Mix 4-Aminopyridine, Glycerol, H₂SO₄, and Oxidizing Agent start->reactants heating Heat Mixture (140-150°C, 4-5h) reactants->heating workup Cool, Quench with Ice, Neutralize with NaOH heating->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify extraction->purification product This compound purification->product Friedlander_Synthesis_Workflow start Start reactants Condense 4-Aminonicotinaldehyde with an Active Methylene Compound start->reactants catalysis Add Catalyst (Acid or Base) reactants->catalysis reflux Reflux Reaction Mixture catalysis->reflux workup Cool and Isolate Crude Product reflux->workup purification Purify by Recrystallization or Chromatography workup->purification product This compound Derivative purification->product cMet_Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) Dimerization->Downstream Naphthyridine This compound Inhibitor Naphthyridine->Dimerization Inhibits Response Cell Proliferation, Survival, Migration Downstream->Response FGFR4_Inhibition FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds Activation Kinase Activation FGFR4->Activation Activates Downstream Downstream Signaling (e.g., ERK pathway) Activation->Downstream Naphthyridinone 1,6-Naphthyridin-2(1H)-one Inhibitor Naphthyridinone->Activation Inhibits Response Tumor Growth Downstream->Response

References

The Dawn of a New Era in Targeted Therapeutics: A Technical Guide to Novel 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of key proteins implicated in oncogenesis and other disease states. This technical guide provides an in-depth overview of recent breakthroughs in the discovery and development of novel this compound derivatives, with a focus on their synthesis, biological activity, and therapeutic potential as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and Cyclin-Dependent Kinase 8/19 (CDK8/19).

Introduction: The this compound Core - A Scaffold of Promise

The this compound nucleus, a bicyclic heteroaromatic system, has garnered significant attention in the field of drug discovery due to its unique structural and electronic properties.[1] This scaffold serves as a versatile template for the design of small molecule inhibitors that can selectively interact with the ATP-binding sites of various kinases, leading to the modulation of critical cellular signaling pathways.[2] Recent advancements have highlighted the potential of this compound derivatives in addressing the unmet medical needs in oncology and beyond.[3]

This guide will delve into three key areas of recent discovery:

  • FGFR4 Inhibitors: Targeting aberrant FGFR4 signaling in hepatocellular carcinoma.

  • c-Met Kinase Inhibitors: A promising approach for the treatment of various cancers driven by c-Met dysregulation.

  • CDK8/19 Inhibitors: Modulating transcriptional regulation through the Mediator complex for cancer therapy.

Discovery of Novel this compound Derivatives as Kinase Inhibitors

Potent and Selective FGFR4 Inhibitors for Hepatocellular Carcinoma

Aberrant signaling of the Fibroblast Growth Factor Receptor 4 (FGFR4) is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[4][5] This has spurred the development of selective FGFR4 inhibitors, with 1,6-naphthyridin-2(1H)-one derivatives emerging as a promising class of compounds.[4][6]

A notable example is the derivative A34 , which has demonstrated potent and selective inhibition of FGFR4. Structural optimizations of the 1,6-naphthyridin-2(1H)-one core led to the identification of compounds with significantly improved inhibitory capability and selectivity against other FGFR family members.[6]

Table 1: In Vitro Activity of Representative 1,6-Naphthyridin-2(1H)-one FGFR4 Inhibitors

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
A34 5.2>1000>1000>1000
19g 3.8>1000>1000>1000

Data compiled from multiple sources.[5][6]

These compounds have shown excellent anti-proliferative activities in FGFR4-dependent HCC cell lines and remarkable in vivo antitumor efficacy in xenograft models.[5][6]

N-Substituted-3-phenyl-1,6-naphthyridinones as Selective c-Met Kinase Inhibitors

The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in tumor cell proliferation, survival, and metastasis.[7] Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers.[8] Novel N-substituted-3-phenyl-1,6-naphthyridinone derivatives have been designed and synthesized as potent and selective c-Met kinase inhibitors.[9]

Compound 4r , for instance, exhibits c-Met potency comparable to the multi-kinase inhibitor Cabozantinib but with high selectivity against VEGFR-2.[9][10] This selectivity is a critical attribute for minimizing off-target effects and improving the therapeutic index.

Table 2: Kinase Inhibitory Activity and Pharmacokinetic Properties of a Lead 1,6-Naphthyridinone c-Met Inhibitor

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Oral Bioavailability (F%)
4r 2.1>500045
23a 7.1>2000057.7

Data compiled from multiple sources.[9][11]

In vivo studies using a U-87MG human glioblastoma xenograft model demonstrated that oral administration of compound 4r resulted in significant tumor growth inhibition.[9][10]

2,8-Disubstituted-1,6-Naphthyridines as Dual CDK8/19 Inhibitors

Cyclin-dependent kinases 8 and 19 (CDK8/19) are key components of the Mediator complex, which regulates gene transcription.[12] Inhibition of CDK8/19 has emerged as a novel therapeutic strategy for cancers dependent on aberrant transcriptional regulation, such as those driven by the Wnt/β-catenin signaling pathway.[13] A series of 2,8-disubstituted-1,6-naphthyridines have been developed as potent and selective dual inhibitors of CDK8 and CDK19.[12][14]

These compounds were identified through a designed scaffold-hop approach from a 3,4,5-trisubstituted pyridine (B92270) series.[12] Optimization of this series led to compounds with potent enzymatic and cellular activity, demonstrating inhibition of WNT signaling.[14]

Table 3: In Vitro Potency of 2,8-Disubstituted-1,6-Naphthyridine CDK8/19 Inhibitors

CompoundCDK8 IC50 (nM)CDK19 IC50 (nM)WNT Reporter Assay IC50 (nM)
4 1520150
7 81280

Data represents a selection of compounds from the series.[12]

Experimental Protocols

General Synthesis of 1,6-Naphthyridin-2(1H)-one Derivatives

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several established synthetic routes. A common approach involves the condensation of a substituted 4-aminopyridine (B3432731) with a malonic acid derivative.[15]

Step 1: Synthesis of the Pyridone Ring A substituted 4-aminonicotinate is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to yield the corresponding pyridopyrimidinone.

Step 2: Formation of the this compound Core The pyridopyrimidinone is then subjected to an intramolecular cyclization reaction, often under acidic or thermal conditions, to afford the 1,6-naphthyridin-2(1H)-one scaffold.

Step 3: Functionalization Further modifications at various positions of the naphthyridine ring can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents and optimize biological activity.[16]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC50 values of test compounds against their target kinases.

Materials:

  • Recombinant human kinase (e.g., FGFR4, c-Met, CDK8/CycC)

  • Kinase substrate (specific for each kinase)

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.

  • Add the serially diluted test compounds or vehicle (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[17]

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cell Proliferation Assay

Materials:

  • Cancer cell line of interest (e.g., Hep3B for FGFR4, U-87MG for c-Met)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

Animals:

  • Athymic nude mice

Procedure:

  • Subcutaneously implant cancer cells (e.g., 5 x 10^6 U-87 MG cells) into the flank of each mouse.[18][19]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., orally, once daily) or vehicle to the respective groups for a specified duration.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.[20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by these novel this compound derivatives and a general workflow for their discovery and development.

Figure 1: Simplified FGFR4 Signaling Pathway and Inhibition by this compound Derivatives.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization GAB1 GAB1 Dimerization->GAB1 recruits STAT3 STAT3 Dimerization->STAT3 GRB2 GRB2 GAB1->GRB2 PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT SOS SOS GRB2->SOS RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SOS->RAS_RAF_MEK_ERK Cell_Response Proliferation, Survival, Invasion, Metastasis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response STAT3->Cell_Response Naphthyridine This compound Derivative Naphthyridine->cMet

Figure 2: Overview of the c-Met Signaling Pathway and its Inhibition.

WNT_Signaling_Pathway cluster_nucleus WNT WNT Frizzled Frizzled WNT->Frizzled LRP5_6 LRP5/6 WNT->LRP5_6 DVL DVL Frizzled->DVL LRP5_6->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF Nucleus Nucleus beta_catenin->Nucleus translocates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CDK8_19 CDK8/19 CDK8_19->TCF_LEF phosphorylates & activates Naphthyridine This compound Derivative Naphthyridine->CDK8_19 Drug_Discovery_Workflow Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (this compound) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis & SAR Studies Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (Kinase & Cell-based Assays) Library_Synthesis->In_Vitro_Screening In_Vitro_Screening->Library_Synthesis feedback Lead_Optimization Lead Optimization (ADME/Tox) In_Vitro_Screening->Lead_Optimization Lead_Optimization->Library_Synthesis feedback In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy Preclinical_Dev Preclinical Development In_Vivo_Efficacy->Preclinical_Dev

References

The Friedlander Synthesis: A Technical Guide to Substituted 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and fluorescent probes. The Friedlander synthesis, a classic and versatile annulation reaction, provides a direct and efficient route to construct this important bicyclic system. This technical guide offers an in-depth exploration of the Friedlander synthesis for preparing substituted 1,6-naphthyridines, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the development of novel compounds.

Core Principles of the Friedlander Synthesis for 1,6-Naphthyridines

The Friedlander synthesis, in the context of this compound formation, involves the condensation of a 4-aminopyridine-3-carbaldehyde (4-aminonicotinaldehyde) or a 4-aminopyridyl ketone with a carbonyl compound containing a reactive α-methylene group.[1] This reaction is typically catalyzed by either an acid or a base and proceeds through a sequence of condensation, cyclization, and dehydration steps to yield the final aromatic this compound ring system.[2]

The general reaction scheme is as follows:

Starting Materials:

  • Amino Component: 4-aminopyridine-3-carbaldehyde or a derivative.

  • Carbonyl Component: A ketone, β-ketoester, malononitrile, or other compound with an active methylene (B1212753) group.

Catalysts:

Reaction Mechanism and Experimental Workflow

The mechanism of the Friedlander synthesis can proceed through two primary pathways, both of which culminate in the formation of the fused pyridine (B92270) ring.

Friedlander_Mechanism R1 4-Aminopyridine-3-carbaldehyde I1 Aldol Condensation R1->I1 Base or Acid Catalyst R2 Active Methylene Compound (e.g., Ketone) R2->I1 I2 Crotonization (Dehydration) I1->I2 I3 Intramolecular Cyclization (Imine Formation) I2->I3 I4 Aromatization (Dehydration) I3->I4 P Substituted This compound I4->P

General Mechanistic Steps of the Friedlander Synthesis.

A typical experimental workflow for the synthesis and purification of substituted 1,6-naphthyridines is outlined below.

Experimental_Workflow A Combine Reactants and Solvent B Add Catalyst (Acid or Base) A->B C Heat Reaction Mixture (Conventional or Microwave) B->C D Monitor Reaction Progress (TLC) C->D E Work-up Procedure (e.g., Quenching, Extraction) D->E Reaction Complete F Purification (Crystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

General Experimental Workflow for Friedlander Synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various substituted 1,6-naphthyridines via the Friedlander condensation and related annulation strategies.

Table 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [4]

EntryAr in 4-(arylamino)nicotinonitrileCatalystSolventTime (h)Yield (%)
1PhenylCF₃SO₃HCH₂Cl₂0.595
24-MethoxyphenylCF₃SO₃HCH₂Cl₂0.596
34-MethylphenylCF₃SO₃HCH₂Cl₂0.597
44-BromophenylH₂SO₄-0.598
54-ChlorophenylH₂SO₄-0.583
6Naphthalen-2-ylCF₃SO₃HCH₂Cl₂270
7Thiophen-2-ylCF₃SO₃HCH₂Cl₂498

Table 2: Synthesis of 2-(Phosphoryl)alkyl-substituted 1,6-Naphthyridines [5]

EntryPhosphorus-containing KetoneCatalystSolventConditionsYield (%)
1Diethyl (2-oxopropyl)phosphonatePyrrolidine/H₂SO₄Ethanol (B145695)RefluxN/A
2Diethyl (2-oxo-2-phenylethyl)phosphonatePyrrolidine/H₂SO₄EthanolRefluxN/A
3Diphenyl(2-oxopropyl)phosphine oxidePyrrolidine/H₂SO₄EthanolRefluxN/A

Note: Specific yield percentages were not provided in the abstract; however, the method was reported to be successful.

Experimental Protocols

General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines[4]

To a solution of the corresponding 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane, trifluoromethanesulfonic acid (10.0 eq) is added. The reaction mixture is stirred at room temperature for the specified time (see Table 1). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired fused 1,6-naphthyridin-4-amine.

General Procedure for the Synthesis of 2-(Phosphoryl)alkyl-substituted 1,6-Naphthyridines[5]

A mixture of 4-amino-3-formylpyridine (1.0 eq), the respective phosphorus-containing ketone (a slight excess), pyrrolidine (1.2 eq), and a catalytic amount of sulfuric acid (0.05 eq) in ethanol is refluxed under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method (e.g., crystallization or column chromatography) to yield the 2-(phosphoryl)alkyl-substituted this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound derivatives is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. Characteristic signals for the this compound core protons can be observed in the aromatic region of the spectrum. The chemical shifts and coupling constants of the substituent protons confirm their identity and position on the naphthyridine scaffold.[1]

  • ¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound ring system are characteristic and aid in structural confirmation.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

For example, in the characterization of a synthesized this compound, distinct singlets for NH₂ protons were observed in the ¹H NMR spectrum at 4.98 and 6.69 ppm, with aromatic protons appearing in the range of 7.32 to 8.30 ppm.[1] The ¹³C NMR spectrum showed characteristic signals for the carbonyl moieties at 195.2 and 174.1 ppm.[1]

Conclusion

The Friedlander synthesis remains a cornerstone for the construction of the this compound ring system. Its operational simplicity, tolerance of a variety of functional groups, and the availability of diverse starting materials make it a powerful tool for medicinal chemists and materials scientists. By modulating the reaction conditions, including the choice of catalyst and solvent, and by varying the active methylene component, a wide array of substituted 1,6-naphthyridines can be accessed. This guide provides a foundational understanding and practical protocols to facilitate the synthesis and exploration of novel this compound derivatives for various applications.

References

The Skraup Reaction: A Technical Guide to the Synthesis of 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been successfully adapted for the preparation of naphthyridines. This technical guide provides an in-depth overview of the Skraup reaction for the synthesis of this compound, focusing on the core chemical principles, experimental protocols, and relevant data.

Core Principles: The Skraup Reaction Mechanism

The Skraup synthesis is an acid-catalyzed reaction involving the condensation of an aminopyridine with glycerol (B35011). The reaction proceeds through a series of well-defined steps:

  • Dehydration of Glycerol: In the presence of a strong acid, typically sulfuric acid, glycerol undergoes dehydration to form the reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of the aminopyridine derivative acts as a nucleophile and attacks the β-carbon of acrolein in a Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack, leading to the closure of the second ring. Subsequent dehydration yields a dihydronaphthyridine intermediate.

  • Oxidation: The final step involves the oxidation of the dihydronaphthyridine to the aromatic this compound. This step is crucial for the final product formation and requires an oxidizing agent.

Synthesis of this compound from 4-Aminopyridine (B3432731)

The synthesis of this compound via the Skraup reaction typically utilizes 4-aminopyridine as the starting material. Initial attempts to synthesize this compound from 4-aminopyridine using the traditional Skraup conditions were not successful.[1] However, refinements to the reaction, particularly the use of a modified acid catalyst and oxidizing agent mixture, have enabled the synthesis in modest yields.[1]

A significant modification involves the use of a "sulfo mix," which is a mixture of nitrobenzenesulfonic acids in sulfuric acid, in place of concentrated sulfuric acid alone.[2] This mixture serves as both the acidic catalyst and the oxidizing agent.

Reaction Conditions and Yields

The following table summarizes the key reaction parameters and reported yields for the Skraup synthesis of this compound.

Starting MaterialAcid Catalyst / Oxidizing AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Aminopyridine"Sulfo mix"1505Modest[2][3]
4-Aminopyridine-N-oxideSulfuric Acid / NitrobenzeneNot SpecifiedNot SpecifiedModest (after reduction)[1]

Experimental Protocol: Skraup Synthesis of this compound

The following protocol is a general guideline based on the modified Skraup synthesis using a "sulfo mix."[2][3]

Materials:

Procedure:

  • Preparation of the "Sulfo-mix": Carefully and slowly add nitrobenzenesulfonic acid to concentrated sulfuric acid with cooling. The exact ratio should be determined based on specific literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminopyridine, glycerol, and water.

  • Addition of "Sulfo-mix": Slowly and carefully add the prepared "sulfo-mix" to the reaction mixture with constant stirring and cooling to manage the exothermic reaction.

  • Heating: Heat the reaction mixture to 150°C and maintain this temperature for approximately 5 hours.[3] The reaction should be monitored for its progress.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline. This should be done in an ice bath to control the heat generated.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization from an appropriate solvent.

Visualizing the Process

To better understand the chemical transformations and the experimental sequence, the following diagrams have been generated using Graphviz.

Skraup_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4-Aminopyridine 4-Aminopyridine Michael_Addition Michael Addition 4-Aminopyridine->Michael_Addition Glycerol Glycerol Acrolein_Formation Acrolein Formation (Dehydration of Glycerol) Glycerol->Acrolein_Formation H₂SO₄ Acrolein_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Oxidizing Agent This compound This compound Oxidation->this compound

Caption: The reaction mechanism of the Skraup synthesis for this compound.

Experimental_Workflow Start Combine 4-Aminopyridine, Glycerol, and Water Add_Sulfo_Mix Slowly Add 'Sulfo-mix' with Cooling Start->Add_Sulfo_Mix Heat_Reaction Heat to 150°C for 5h Add_Sulfo_Mix->Heat_Reaction Workup Work-up: - Cool and pour onto ice - Neutralize with NaOH - Extract with organic solvent Heat_Reaction->Workup Purification Purification: - Dry organic extracts - Remove solvent - Column chromatography or recrystallization Workup->Purification End Pure this compound Purification->End

Caption: A logical workflow for the Skraup synthesis of this compound.

Challenges and Considerations

The Skraup reaction is known for being highly exothermic and can be difficult to control.[4] The use of harsh acidic conditions and high temperatures can lead to the formation of tar and other byproducts, which can complicate purification and reduce yields.[3] Therefore, careful control of the reaction temperature and the rate of addition of the acid catalyst is crucial for a successful synthesis. The use of moderators, such as ferrous sulfate, has been reported to help control the reaction's vigor in some Skraup syntheses, although its specific application in the this compound synthesis described here is not detailed.[3]

Conclusion

The Skraup reaction provides a viable, albeit challenging, route to the synthesis of the this compound core. Modifications to the classical procedure, such as the use of a "sulfo mix," have been instrumental in enabling this transformation. This guide offers a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of the available data to aid researchers in the synthesis of this important heterocyclic scaffold for applications in drug discovery and development. Further optimization of the reaction conditions may be necessary to improve yields and streamline the purification process.

References

Methodology 1: Catalyst-Free, Pseudo-Five-Component Synthesis in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the One-Pot Synthesis of Functionalized 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities, including anticancer, antiviral, and analgesic properties.[1][2] The development of efficient and sustainable synthetic methodologies to access functionalized 1,6-naphthyridines is a significant focus in medicinal and organic chemistry. One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful strategy, offering advantages such as high atom economy, operational simplicity, reduced reaction times, and minimization of waste by avoiding the isolation of intermediates.[1][3]

This technical guide provides a comprehensive overview of modern one-pot synthetic strategies for constructing functionalized this compound cores. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key synthetic workflows.

An innovative and environmentally friendly approach involves a one-pot, catalyst-free, pseudo-five-component synthesis in water. This method uniquely constructs both nitrogen-containing rings of the naphthyridine core without starting from a pre-existing nitrogen-containing heterocycle.[4] The reaction proceeds by combining methyl ketones, various amines, and malononitrile (B47326) in water, offering an expeditious route to highly functionalized 1,2-dihydro[5][6]naphthyridines.[4]

Logical Workflow

The reaction is believed to proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization to build the complex heterocyclic system in a single operation.

G cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product R1 Methyl Ketone (2 eq) P1 Aqueous Medium (Water) R1->P1 R2 Amine (1 eq) R2->P1 R3 Malononitrile (2 eq) R3->P1 P2 Reflux P1->P2 Reaction Conditions Prod Functionalized 1,2-Dihydro[1,6]naphthyridine P2->Prod Cascade Reaction P3 Catalyst-Free

Caption: Workflow for the pseudo-five-component synthesis of 1,6-naphthyridines.

Experimental Protocol

General Procedure for the Synthesis of 1,2-Dihydro[5][6]naphthyridines: [4]

  • A mixture of the substituted methyl ketone (2 mmol), the chosen amine (1 mmol), and malononitrile (2 mmol) is prepared in 10 mL of water.

  • The reaction mixture is heated to reflux and stirred for the time specified for the particular substrates.

  • Upon completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is washed with cold ethanol (B145695) to remove impurities.

  • The final product is dried under vacuum to yield the pure 1,2-dihydro[5][6]naphthyridine derivative.

Data Presentation
EntryMethyl KetoneAmineTime (h)Yield (%)
1AcetophenoneAniline588
24-MethylacetophenoneAniline685
34-ChloroacetophenoneAniline492
4Acetophenone4-Methylaniline586
5Acetophenone4-Methoxyaniline490
6AcetoneAniline875

Table 1: Representative yields for the catalyst-free synthesis of 1,2-dihydro[5][6]naphthyridines. Data sourced from reference[4].

Methodology 2: Multicomponent Synthesis using a Recyclable Nanocatalyst

A highly efficient and green chemistry approach utilizes a one-pot, four-component reaction to synthesize substituted this compound derivatives.[1][5] This method employs benzaldehyde (B42025) or its derivatives, two equivalents of malononitrile, and an amine (such as 1-naphthylamine (B1663977) or 4-aminocumarin) in an aqueous medium at room temperature. The reaction is facilitated by a magnetically separable and recyclable SiO₂/Fe₃O₄@MWCNTs (silica-coated magnetite nanoparticles supported on multi-walled carbon nanotubes) nanocatalyst.[5][7] Key advantages include short reaction times, high product yields, and simple catalyst separation.[1]

Experimental Workflow

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Workup & Isolation R1 Benzaldehyde Derivative Catalyst SiO₂/Fe₃O₄@MWCNTs R1->Catalyst R2 Malononitrile (2 eq) R2->Catalyst R3 Amine (e.g., 1-Naphthylamine) R3->Catalyst Step1 Magnetic Separation of Catalyst Catalyst->Step1 Reaction Complete Solvent Water Conditions Room Temperature Step2 Filtration Step1->Step2 Catalyst Recycled Step3 Recrystallization Step2->Step3 Product Substituted this compound Step3->Product G Start This compound-5,7-dione Intermediate Bench-Stable 5,7-Ditriflate Intermediate Start->Intermediate Ditriflation (Tf₂O, Base) Step1_Product C5-Substituted-C7-Triflate Intermediate->Step1_Product One-Pot Step 1: Regioselective SₙAr (Nucleophile 1) Final_Product 5,7-Disubstituted This compound Step1_Product->Final_Product One-Pot Step 2: Cross-Coupling or SₙAr (Nucleophile 2, Catalyst)

References

An In-depth Technical Guide to the Synthesis of Benzo[b]naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern synthetic strategies for constructing benzo[b]naphthyridine scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex reaction pathways and biological signaling cascades.

Core Synthetic Strategies

The synthesis of benzo[b]naphthyridine derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. This guide focuses on four prominent methods: the Friedländer Annulation, the Pfitzinger Reaction, Microwave-Assisted Synthesis, and a Manganese(III)-Mediated Domino Cascade Reaction.

Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for the construction of quinoline (B57606) and naphthyridine ring systems. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.

Experimental Protocol: Cerium(III) Chloride Catalyzed Solvent-Free Friedländer Synthesis of 1,8-Naphthyridines

This protocol offers a rapid and environmentally friendly approach to the Friedländer synthesis.

  • Materials:

  • Procedure:

    • In a mortar, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and CeCl₃·7H₂O (1.0 mmol).

    • Grind the mixture at room temperature for 3-6 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, add ethyl acetate to the reaction mixture and stir.

    • Filter the mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent.

Logical Workflow for Friedländer Synthesis

Friedlander_Workflow start Start reactants Mix Reactants: - 2-Aminonicotinaldehyde - Active Methylene Compound - CeCl3·7H2O start->reactants grind Grind at RT (3-6 min) reactants->grind monitor Monitor by TLC grind->monitor workup Workup: - Add Ethyl Acetate - Filter monitor->workup Reaction Complete purify Purification: - Evaporate Solvent - Column Chromatography workup->purify product Product: Benzo[b]naphthyridine Derivative purify->product

Caption: Workflow for the solvent-free Friedländer synthesis.

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. This method is particularly useful for synthesizing specific isomers of benzo[b]naphthyridines.

Experimental Protocol: Synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridines

This protocol is adapted from procedures used for the synthesis of precursors to biologically active benzo[b][1][2]naphthyridine derivatives.

  • Materials:

    • Appropriate 4-chloroanthranilic acid

    • N-substituted-4-piperidone

    • Polyphosphoric acid (PPA)

  • Procedure:

    • A mixture of the 4-chloroanthranilic acid (1.0 equiv.) and the N-substituted-4-piperidone (1.1 equiv.) in polyphosphoric acid is heated at 140-150 °C for 2-3 hours.

    • The reaction mixture is cooled to approximately 100 °C and poured onto crushed ice.

    • The mixture is neutralized with a saturated aqueous solution of sodium carbonate to a pH of 8-9.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by column chromatography on silica gel.

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism isatin Isatin keto_acid Keto-acid Intermediate isatin->keto_acid Ring Opening base Base (e.g., KOH) enamine Enamine Intermediate keto_acid->enamine Condensation carbonyl Carbonyl Compound carbonyl->enamine cyclization Intramolecular Cyclization enamine->cyclization dehydration Dehydration cyclization->dehydration product Quinoline-4-carboxylic Acid dehydration->product

Caption: Mechanism of the Pfitzinger reaction.

Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. This one-pot, three-component reaction is an efficient method for the synthesis of functionalized benzo[b][1][3]naphthyridine derivatives.[4]

Experimental Protocol: Synthesis of 5,6-dihydro-naphtho[g]benzo[b][1][3]naphthyridine [4]

  • Apparatus:

    • CEM microwave synthesizer (Model No: 908010) or equivalent.

  • Materials:

  • Procedure:

    • In a flask suitable for microwave synthesis, a mixture of 2-chloroquinoline-3-carbaldehyde (e.g., 500 mg, 2.4 mmol), 1-tetralone (0.48 mL, 3.6 mmol), ammonium acetate (462 mg, 6 mmol), and NaH (10 mol%) in dry DMF (10 mL) is prepared.[4]

    • The flask is placed in the microwave synthesizer and irradiated at 240W for 10-12 minutes.[4]

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Workflow for Microwave-Assisted Synthesis

Microwave_Workflow start Start prepare_mixture Prepare Reaction Mixture: - 2-Chloroquinoline-3-carbaldehyde - 1-Tetralone - Ammonium Acetate - NaH in DMF start->prepare_mixture microwave Microwave Irradiation (240W, 10-12 min) prepare_mixture->microwave cool Cool to RT microwave->cool precipitate Precipitate in Ice Water cool->precipitate filter_dry Filter and Dry precipitate->filter_dry purify Recrystallize filter_dry->purify product Product: Benzo[b][1,8]naphthyridine Derivative purify->product

Caption: Workflow for microwave-assisted synthesis.

Mn(III)-Mediated Domino Cascade Reaction

Domino cascade reactions offer an efficient approach to complex molecules by forming multiple bonds in a single operation. This method utilizes Mn(III) to mediate the synthesis of polysubstituted benzo[b][1][5]naphthyridines from cyclopropanols and 2-(2-isocyanophenyl)acetonitriles.

Experimental Protocol: Synthesis of Polysubstituted Benzo[b][1][5]naphthyridine

  • Materials:

    • Cyclopropanol (B106826) derivative

    • 2-(2-Isocyanophenyl)acetonitrile derivative

    • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

    • Copper(II) acetate (Cu(OAc)₂)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a reaction vessel are added the cyclopropanol (0.3 mmol), 2-(2-isocyanophenyl)acetonitrile (0.2 mmol), Mn(OAc)₃·2H₂O (0.4 mmol), and Cu(OAc)₂ (0.4 mmol).

    • The vessel is evacuated and backfilled with argon three times.

    • DCE (2.0 mL) is added, and the mixture is stirred at 80 °C for 12 hours.

    • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired benzo[b][1][5]naphthyridine derivative.

Domino Cascade Reaction Workflow

Domino_Workflow start Start add_reagents Add Reagents: - Cyclopropanol - Isocyanophenylacetonitrile - Mn(OAc)3·2H2O - Cu(OAc)2 start->add_reagents argon Evacuate and Backfill with Argon add_reagents->argon add_solvent Add DCE argon->add_solvent heat Heat at 80°C (12 h) add_solvent->heat cool_filter Cool and Filter heat->cool_filter concentrate Concentrate cool_filter->concentrate purify Column Chromatography concentrate->purify product Product: Benzo[b][1,5]naphthyridine Derivative purify->product

Caption: Workflow for the Domino Cascade Reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various benzo[b]naphthyridine derivatives using the methods described above.

Table 1: Friedländer Annulation - Synthesis of 1,8-Naphthyridines

EntryActive Methylene CompoundCatalystConditionsTime (min)Yield (%)
1Ethyl trifluoroacetoacetateCeCl₃·7H₂OGrinding, RT5.592
2Ethyl acetoacetateCeCl₃·7H₂OGrinding, RT5.094
3AcetylacetoneCeCl₃·7H₂OGrinding, RT5.094
4BenzoylacetoneCeCl₃·7H₂OGrinding, RT5.092
5DibenzoylmethaneCeCl₃·7H₂OGrinding, RT5.590

Table 2: Microwave-Assisted Synthesis of 5,6-dihydro-naphtho[g]benzo[b][1][3]naphthyridines [4]

EntrySubstituent on QuinolinePower (W)Time (min)Yield (%)
1H2401082
26-CH₃2401278
36-OCH₃2401275
46-Cl2401080
58-CH₃2401268

Table 3: Mn(III)-Mediated Domino Cascade Reaction for Benzo[b][1][5]naphthyridines

EntryR¹ on CyclopropanolR² on AcetonitrileYield (%)
1PhenylH88
24-MethylphenylH92
34-MethoxyphenylH95
44-ChlorophenylH85
52-NaphthylH80
6Phenyl4-Methyl86

Biological Activity and Signaling Pathways

Benzo[b]naphthyridine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity: Targeting Wnt and PI3K/Akt/mTOR Pathways

Several benzo[b]naphthyridine derivatives have demonstrated potent anticancer activity by inhibiting critical signaling pathways that are often dysregulated in cancer.

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Some benzo[b]naphthyridine derivatives act as inhibitors of this pathway by preventing the nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.

Inhibition of Wnt/β-catenin Signaling

Wnt_Pathway cluster_out Extracellular cluster_mem Cell Membrane cluster_in Intracellular Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation and Binding Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Benzo_naphthyridine Benzo[b]naphthyridine Derivative Benzo_naphthyridine->beta_catenin Inhibits Nuclear Translocation

Caption: Inhibition of the Wnt/β-catenin pathway.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Its hyperactivation is common in cancer. Certain benzo[h][1][2]naphthyridin-2(1H)-one analogues have been identified as mTOR inhibitors, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Inhibition of PI3K/Akt/mTOR Signaling

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Benzo_naphthyridine Benzo[b]naphthyridine Derivative Benzo_naphthyridine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Neuroprotective Activity: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters, particularly dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Certain benzo[b][1][2]naphthyridine derivatives have been identified as potent and selective MAO-B inhibitors.

Mechanism of MAO-B Inhibition

MAO_B_Inhibition Dopamine Dopamine DOPAC DOPAC (Inactive Metabolite) Dopamine->DOPAC Degradation MAO_B Monoamine Oxidase B (MAO-B) Benzo_naphthyridine Benzo[b]naphthyridine Derivative Benzo_naphthyridine->MAO_B Inhibits

Caption: Mechanism of MAO-B inhibition.

Conclusion

The synthetic methodologies and biological insights presented in this guide underscore the significance of benzo[b]naphthyridine derivatives as a privileged scaffold in drug discovery. The detailed protocols and comparative data aim to facilitate further research and development in this promising area of medicinal chemistry. The visualization of complex synthetic workflows and signaling pathways provides a clear conceptual framework for researchers in the field.

References

The Chemical Fingerprint of 1,6-Naphthyridines: A Technical Guide to Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] A thorough chemical characterization of these compounds is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards in drug development. This in-depth technical guide provides a comprehensive overview of the key analytical techniques and experimental protocols for the robust characterization of this compound derivatives.

Core Physicochemical Properties

The parent this compound is a white solid with a molecular weight of 130.15 g/mol and a melting point below 40 °C.[4][5] Its derivatives, however, exhibit a wide range of melting points depending on their substitution patterns.

PropertyValueSource
Molecular FormulaC₈H₆N₂[5]
Molecular Weight130.15 g/mol [5]
AppearanceWhite Solid[4]
Melting Point<40 °C[4]
CAS Number253-72-5

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to elucidate the chemical structure of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of this compound derivatives.

¹H NMR Spectral Data of this compound:

ProtonChemical Shift (ppm) in CDCl₃
H-29.10
H-37.52
H-48.28
H-59.28
H-78.76
H-87.93
[Source:[6]]

¹³C NMR Spectral Data of this compound:

CarbonChemical Shift (ppm) in H₂O
C-2152.1
C-3121.8
C-4137.4
C-4a138.8
C-5155.1
C-7142.3
C-8118.8
C-8a129.5
[Source:[7]]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For many this compound derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the desired product.[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophoric systems. Fused this compound derivatives have shown interesting optical properties, with maximum absorption wavelengths ranging from 344 to 448 nm in DMSO.[8][9]

Chromatographic and Crystallographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of synthesized this compound compounds. Preparative HPLC can also be employed for the purification of the crude product.[1]

X-ray Crystallography

Single-crystal X-ray analysis provides the definitive three-dimensional structure of a molecule, confirming connectivity and stereochemistry. This technique has been used to unambiguously establish the planar structure of certain this compound derivatives.[10][11]

Experimental Protocols

A generalized workflow for the synthesis and characterization of this compound compounds is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesis of this compound Derivative Workup Reaction Work-up & Extraction Synthesis->Workup Purification Purification (e.g., Column Chromatography, HPLC) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS Purity Purity Assessment (HPLC) Purification->Purity Optional Further Characterization (FT-IR, UV-Vis, X-ray) Purity->Optional

Caption: General workflow for the synthesis and characterization of this compound compounds.
General Synthesis and Purification Protocol

A common synthetic route involves the reaction of a substituted 4-aminopyridine (B3432731) with a suitable carbonyl compound, followed by cyclization.[1]

  • Reaction Setup: The starting materials are dissolved in an appropriate solvent and reacted under specific conditions (e.g., heating, inert atmosphere).[1]

  • Work-up: After the reaction is complete, the mixture is quenched, and the product is extracted using a suitable organic solvent. The organic layers are combined, washed, and dried.[1]

  • Purification: The crude product is purified using techniques like column chromatography on silica (B1680970) gel or preparative HPLC to obtain the pure this compound derivative.[1]

Spectroscopic and Chromatographic Analysis Protocols
  • NMR Spectroscopy: A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

  • Mass Spectrometry: The molecular weight is confirmed by dissolving the sample in a suitable solvent and analyzing it using an LC-MS system.

  • HPLC Analysis: The purity of the final compound is determined by dissolving a small amount in the mobile phase and injecting it into an HPLC system equipped with a suitable column and detector.

Biological Activity and Signaling Pathways

Many this compound derivatives exhibit their biological effects by interacting with specific cellular targets. For instance, some derivatives act as inhibitors of spleen tyrosine kinase (SYK) or topoisomerase I, both of which are crucial enzymes in cell signaling and proliferation.[1] A simplified representation of a kinase inhibition pathway is shown below.

G Ligand This compound Inhibitor Kinase Kinase (e.g., SYK, FGFR4) Ligand->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream BiologicalEffect Biological Effect (e.g., Apoptosis, Reduced Proliferation) Downstream->BiologicalEffect

Caption: Simplified signaling pathway showing kinase inhibition by a this compound compound.

This guide provides a foundational understanding of the chemical characterization of this compound compounds. For specific derivatives, the methodologies may require optimization. A multi-faceted analytical approach is crucial for the unambiguous identification and purity assessment of these potent molecules, paving the way for their successful development as therapeutic agents.

References

Spectroscopic Analysis of 1,6-Naphthyridine and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,6-naphthyridine and its isomers. Naphthyridines are a class of heterocyclic aromatic compounds containing two fused pyridine (B92270) rings, with six possible isomers depending on the position of the nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][3] These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new applications.

This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the analysis of this compound and its isomers. It includes structured data tables for easy comparison of quantitative spectroscopic data, detailed experimental protocols, and visualizations of analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of naphthyridine isomers, providing detailed information about the chemical environment of each proton and carbon atom.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its common isomers. Data is presented for spectra recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers in CDCl₃

PositionThis compound[4]1,5-Naphthyridine[2]1,7-Naphthyridine1,8-Naphthyridine (B1210474)2,6-Naphthyridine (B1209661)2,7-Naphthyridine[5]
H-29.10 (dd)8.99 (dd)9.08 (s)9.07 (dd)9.23 (s)9.24 (s)
H-37.52 (dd)7.64 (dd)7.56 (d)7.50 (dd)7.82 (d)7.71 (d)
H-48.28 (d)8.41 (dd)8.21 (d)8.20 (dd)8.60 (d)8.58 (d)
H-59.28 (s)8.99 (dd)8.75 (d)8.20 (dd)8.60 (d)7.71 (d)
H-78.76 (d)8.41 (dd)-7.50 (dd)7.82 (d)-
H-87.93 (d)7.64 (dd)9.08 (s)9.07 (dd)9.23 (s)9.24 (s)

Data for 1,7-, 1,8-, 2,6-naphthyridine are compiled from various spectroscopic databases and literature sources. Coupling constants (J) are typically in the range of 4-9 Hz for ortho-coupling, 1-3 Hz for meta-coupling, and <1 Hz for para-coupling.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers in CDCl₃

PositionThis compound[4]1,5-Naphthyridine[2]1,7-Naphthyridine[6]1,8-Naphthyridine2,6-Naphthyridine[7]2,7-Naphthyridine[5]
C-2151.2150.2152.6153.3155.8155.9
C-3121.5124.0121.8123.5120.4120.5
C-4137.2136.5137.0136.6143.1143.2
C-4a140.1144.5142.8144.1130.5130.6
C-5155.3150.2149.8136.6143.1120.5
C-7148.9136.5-123.5120.4-
C-8120.8124.0152.6153.3155.8155.9
C-8a138.4144.5142.8144.1130.5130.6

Data for 1,8-naphthyridine is compiled from various spectroscopic databases and literature sources.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of naphthyridine isomers is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the naphthyridine isomer.

    • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 12-16 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: 200-250 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

    • Integrate the signals in the ¹H spectrum.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in CDCl3 with TMS Transfer Transfer to NMR tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration & Peak Picking Calibration->Integration Analysis Structural Elucidation Integration->Analysis

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and to characterize the vibrational modes of the aromatic rings in naphthyridine isomers.

Data Presentation: Characteristic IR Absorptions

The IR spectra of naphthyridine isomers are characterized by absorptions arising from the aromatic C-H and C=C/C=N stretching and bending vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹) for Naphthyridine Isomers

Vibrational ModeThis compound1,5-Naphthyridine[8]1,7-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine2,7-Naphthyridine
Aromatic C-H Stretch3100-30003100-30003100-30003100-30003100-30003100-3000
Aromatic C=C/C=N Stretch1600-14501600-14501600-14501600-14501600-14501600-1450
C-H In-plane Bending1300-10001300-10001300-10001300-10001300-10001300-1000
C-H Out-of-plane Bending900-675900-675900-675900-675900-675900-675

Specific peak positions can vary slightly based on the substitution pattern and physical state of the sample.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid naphthyridine isomer with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind Grind with KBr Press Press into pellet Grind->Press Background Record Background Press->Background Sample Record Sample Spectrum Background->Sample Ratio Ratio to Background Sample->Ratio Analysis Identify Absorption Bands Ratio->Analysis

IR Spectroscopy Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-systems of naphthyridine isomers.

Data Presentation: UV-Vis Absorption Maxima

The UV-Vis spectra of naphthyridine isomers typically exhibit multiple absorption bands in the ultraviolet region.

Table 4: UV-Vis Absorption Maxima (λmax, nm) of Naphthyridine Isomers in Ethanol

IsomerBand I (log ε)Band II (log ε)Band III (log ε)
This compound~210 (4.5)~260 (3.7)~310 (3.6)
1,5-Naphthyridine~215 (4.6)~265 (3.8)~315 (3.7)
1,7-Naphthyridine[9]211 (4.3)258 (3.6)309 (3.5)
1,8-Naphthyridine~210 (4.4)~255 (3.6)~305 (3.5)
2,6-Naphthyridine[10]220 (4.7)265 (3.8)325 (3.6)
2,7-Naphthyridine~225 (4.8)~270 (3.9)~330 (3.7)

ε (molar absorptivity) values are approximate and can vary with solvent and substitution.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the naphthyridine isomer in a UV-grade solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 10⁻³ M.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax. A typical concentration for measurement is around 10⁻⁵ M.

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Cuvettes: 1 cm path length quartz cuvettes.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Rinse a second cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Stock Prepare Stock Solution Dilute Dilute to Working Concentration Stock->Dilute Blank Record Blank Spectrum Dilute->Blank Sample Record Sample Spectrum Blank->Sample Identify Identify λmax Sample->Identify Calculate Calculate Molar Absorptivity Identify->Calculate

UV-Vis Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of naphthyridine isomers, which can aid in their identification and structural confirmation.

Data Presentation: Fragmentation Patterns

Under electron ionization (EI), naphthyridine isomers typically show a prominent molecular ion peak (M⁺˙) and characteristic fragment ions resulting from the loss of HCN and C₂H₂.

Table 5: Key Mass Spectral Fragments (m/z) of Naphthyridine Isomers (EI-MS)

IsomerMolecular Ion (M⁺˙)[M-H]⁺[M-HCN]⁺˙[M-2HCN]⁺˙
All Isomers13012910376

The relative intensities of the fragment ions can vary between isomers, providing a basis for differentiation. For instance, the fragmentation patterns can be influenced by the relative positions of the nitrogen atoms.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduce it directly into the ion source via a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile isomers, separate them using a gas chromatograph before introduction into the mass spectrometer.

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-200.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to known fragmentation pathways of aromatic nitrogen heterocycles. Propose fragmentation mechanisms to explain the observed fragment ions.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Mass Analysis cluster_analysis Data Analysis Direct Direct Infusion EI Electron Ionization (70 eV) Direct->EI GC GC Inlet GC->EI Analyzer Mass Analyzer EI->Analyzer Detector Detector Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Identify Molecular Ion & Fragments Spectrum->Analysis

Mass Spectrometry Workflow

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry are indispensable for the comprehensive analysis of this compound and its isomers. This guide provides a foundational understanding of the expected spectroscopic data and the experimental protocols required to obtain them. By systematically applying these methods, researchers can confidently identify and characterize these important heterocyclic compounds, paving the way for their application in drug discovery and materials science. The subtle differences in the spectroscopic data among the isomers, as highlighted in the comparative tables, underscore the importance of careful and precise analytical work in distinguishing these closely related structures.

References

The 1,6-Naphthyridine Scaffold in Nature: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine (B92270) rings, is a recurring motif in a variety of natural products, particularly alkaloids. These compounds, isolated from both marine and terrestrial organisms, have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of natural products containing the this compound scaffold, with a focus on their isolation, biological evaluation, and mechanisms of action.

Prominent this compound-Containing Natural Products

The most extensively studied class of natural products featuring the this compound core are the aaptamine (B1664758) alkaloids, first isolated from marine sponges of the genus Aaptos.[1][2] Other notable examples include alkaloids isolated from terrestrial plants.

Aaptamine and its Derivatives

Aaptamine and its analogues are the archetypal this compound natural products. They are primarily sourced from marine sponges and have demonstrated a broad spectrum of bioactivities, most notably anticancer effects.[3][4]

Alkaloids from Terrestrial Plants

While less common, this compound-containing alkaloids have also been identified in terrestrial plants. For instance, alopecuroides A-E, isolated from Sophora alopecuroides, have shown anti-inflammatory properties. However, detailed studies on these compounds are less extensive compared to the aaptamine family.

Quantitative Biological Data

The biological activities of this compound natural products have been quantified in numerous studies. The following tables summarize some of the key cytotoxic and anti-inflammatory data.

Table 1: Cytotoxicity of Aaptamine and Its Derivatives against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
AaptamineNSCLC A54913.91 (as µg/mL)[4]
AaptamineNSCLC H129910.47 (as µg/mL)[4]
IsoaaptamineBreast Cancer T-47D30.13benchchem.com
IsoaaptamineBreast Cancer MCF-749.12benchchem.com

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound-containing natural products, with a primary focus on aaptamine.

Isolation and Purification of Aaptamine from Aaptos sp.

The isolation of aaptamine from its natural source involves extraction, solvent partitioning, and chromatographic purification.

Protocol 1: Extraction and Initial Fractionation

  • Preparation of Sponge Material: Freeze-dry the collected marine sponge (Aaptos sp.) and grind it into a fine powder to maximize the surface area for extraction.

  • Maceration: Submerge the powdered sponge material in methanol (B129727) (MeOH) and allow it to macerate at room temperature for 24 hours. Repeat this process three times with fresh solvent for exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Resuspend the crude extract in a mixture of methanol and water. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds, followed by chloroform (B151607) (CHCl₃) and then ethyl acetate (B1210297) (EtOAc). The aaptamine-containing fraction is typically found in the more polar chloroform and ethyl acetate fractions.[5]

Protocol 2: Column Chromatography Purification

  • Stationary Phase: Prepare a silica (B1680970) gel column (230-400 mesh).

  • Mobile Phase: A common solvent system for the elution of aaptamine is a gradient of chloroform-methanol. An effective starting ratio is CHCl₃:MeOH = 8:2.[3]

  • Elution: Dissolve the aaptamine-containing fraction in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent system, gradually increasing the polarity by increasing the proportion of methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing aaptamine. Combine the pure fractions and evaporate the solvent to yield purified aaptamine.[5]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol 3: MTT Assay for Aaptamine Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 6 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare a stock solution of aaptamine in DMSO and create a series of serial dilutions in serum-free medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of aaptamine. Include a vehicle control (DMSO). Incubate for 24-72 hours.[6]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the logarithm of the aaptamine concentration and fitting the data to a dose-response curve.

Assessment of NF-κB Signaling Pathway Modulation: Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the modulatory effect of a compound like aaptamine.

Protocol 4: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent like Lipofectamine 3000. Incubate for 24 hours.[8]

  • Compound Treatment: Pre-incubate the transfected cells with various concentrations of aaptamine for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; final concentration 20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.[8]

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.[8]

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity in the stimulated control group to determine the inhibitory effect of aaptamine on NF-κB transcriptional activity.

Signaling Pathways and Mechanisms of Action

Aaptamine and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Mechanisms

The anticancer activity of aaptamine is attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of critical signaling cascades.

anticancer_mechanism cluster_pi3k PI3K/Akt Pathway cluster_cdk Cell Cycle Regulation cluster_apoptosis Apoptosis Aaptamine Aaptamine PI3K PI3K Aaptamine->PI3K Inhibits CDK2_4 CDK2/4 Aaptamine->CDK2_4 Inhibits CyclinD1_E Cyclin D1/E Aaptamine->CyclinD1_E Inhibits Caspase3 Cleaved Caspase-3 Aaptamine->Caspase3 Induces PARP Cleaved PARP Aaptamine->PARP Induces Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b G1_Arrest G1 Phase Arrest CDK2_4->G1_Arrest CyclinD1_E->G1_Arrest Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis anti_inflammatory_mechanism cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_mediators Inflammatory Mediators Alkaloid This compound Alkaloid IKK IKK Alkaloid->IKK Inhibits MAPK MAPK Alkaloid->MAPK Inhibits IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Releases TNFa TNF-α NFkB->TNFa Induces IL6 IL-6 NFkB->IL6 Induces AP1 AP-1 MAPK->AP1 AP1->TNFa Induces AP1->IL6 Induces Prostaglandins Prostaglandins AP1->Prostaglandins Induces biosynthesis_workflow Start Isotopically Labeled Precursors (e.g., ¹³C, ¹⁵N-amino acids) Incubation Incubation with Aaptos sp. or Associated Microbes Start->Incubation Extraction Extraction of Metabolites Incubation->Extraction Purification HPLC Purification of Aaptamine Extraction->Purification Analysis Mass Spectrometry & NMR Analysis Purification->Analysis Elucidation Pathway Elucidation Analysis->Elucidation

References

The Synthetic Chemist's Guide to 1,6-Naphthyridines: A Technical Review of Core Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the this compound ring system, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.

Core Synthetic Strategies

The construction of the this compound core can be broadly categorized into several key strategies, each with its own advantages and limitations. These include classical condensation reactions and modern multicomponent approaches.

The Friedländer Annulation

A cornerstone in the synthesis of quinolines and naphthyridines, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 1,6-naphthyridines, a 4-aminonicotinaldehyde (B1271976) or a related ketone derivative serves as the key precursor.

General Workflow for Friedländer Synthesis

G cluster_start Starting Materials 4-Aminonicotinaldehyde 4-Aminonicotinaldehyde Condensation Condensation 4-Aminonicotinaldehyde->Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Acid or Base Catalyst This compound Core This compound Core Cyclodehydration->this compound Core

General workflow for the Friedländer synthesis of 1,6-naphthyridines.

Skraup-Doebner-von Miller Type Reactions

These classical methods provide access to the naphthyridine core from simpler pyridine (B92270) precursors. The Skraup reaction typically utilizes glycerol, which dehydrates in situ to acrolein, while the Doebner-von Miller reaction employs α,β-unsaturated aldehydes or ketones. For this compound synthesis, 4-aminopyridine (B3432731) is the key starting material.[1] These reactions are often characterized by harsh conditions, including the use of strong acids and oxidizing agents, and can sometimes be violent.[1]

Logical Relationship in Skraup-Type Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminopyridine 4-Aminopyridine Michael Addition Michael Addition 4-Aminopyridine->Michael Addition Glycerol Glycerol H2SO4 H2SO4 Glycerol->H2SO4 Dehydration to Acrolein H2SO4->Michael Addition Oxidizing Agent Oxidizing Agent Aromatization Aromatization Oxidizing Agent->Aromatization Cyclization & Dehydration Cyclization & Dehydration Michael Addition->Cyclization & Dehydration Cyclization & Dehydration->Aromatization This compound This compound Aromatization->this compound

Logical steps in the Skraup synthesis of this compound.

Multicomponent Reactions (MCRs)

Modern synthetic strategies often favor one-pot multicomponent reactions due to their efficiency, atom economy, and the ability to generate molecular diversity rapidly. Several MCRs have been developed for the synthesis of highly substituted this compound derivatives.

Quantitative Data Summary

The following tables summarize quantitative data for selected this compound synthesis methods.

Table 1: One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridines [2]

EntryAr-CHOYield (%)
1C₆H₅-82
24-Cl-C₆H₄-85
34-Me-C₆H₄-88
44-MeO-C₆H₄-90
54-NO₂-C₆H₄-75
63-NO₂-C₆H₄-78

Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (B47326) (2 mmol), 1-naphthylamine (B1663977) (1 mmol), SiO₂/Fe₃O₄@MWCNTs (0.02 g), H₂O (5 mL), room temperature.

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis of 3,12-diamino-1-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-h][3][4]naphthyridine-2-carbonitrile[2]

Materials:

Procedure:

  • A mixture of 4-methoxybenzaldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and SiO₂/Fe₃O₄@MWCNTs (0.02 g) in water (5 mL) was stirred at room temperature for the appropriate time (typically 30-45 minutes).

  • The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product was collected by filtration.

  • The crude product was washed with water and then recrystallized from hot ethanol to afford the pure product.

Yield: 90%

Protocol 2: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine (Analogous to this compound Synthesis)[5][6]

Materials:

Procedure:

  • In a round-bottom flask, 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) were stirred in deionized water (1 mL).

  • Choline hydroxide (1 mol %) was added to the reaction mixture.

  • The mixture was stirred under a nitrogen atmosphere at 50 °C.

  • The reaction was monitored by TLC using 10% methanol (B129727) in dichloromethane as the eluent.

  • After approximately 6 hours, the reaction mixture was extracted with ethyl acetate (40 mL) and water (10 mL).

  • The organic layer was concentrated under vacuum to yield the product.

Yield: >95%

Biological Activity and Signaling Pathways

Certain this compound derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer. Of particular note is the inhibition of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[3][4][5] Aberrant FGFR4 signaling, often driven by its ligand FGF19, is a known oncogenic driver in hepatocellular carcinoma and colorectal cancer.[6][7][8]

FGFR4 Signaling Pathway and Inhibition by this compound Derivatives

cluster_receptor Receptor Activation cluster_pathways Downstream Signaling Cascades FGF19 FGF19 P1 Dimerization & Autophosphorylation FGF19->P1 FGFR4 FGFR4 FGFR4->P1 KLB β-Klotho KLB->P1 FRS2 FRS2 P1->FRS2 recruits PLCg PLCγ P1->PLCg recruits PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT Cell Cell Proliferation, Survival, Migration AKT->Cell RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell PKC->Cell Inhibitor This compound Inhibitor Inhibitor->FGFR4 inhibits

Inhibition of the FGFR4 signaling pathway by this compound derivatives.

The binding of FGF19 to FGFR4 and its co-receptor β-Klotho triggers receptor dimerization and autophosphorylation.[6][8] This activation leads to the recruitment of adaptor proteins such as FRS2 and PLCγ, which in turn activate downstream pro-survival and proliferative pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK cascades.[7][9] this compound-based inhibitors can effectively block the kinase activity of FGFR4, thereby abrogating these downstream signals and inhibiting cancer cell growth.[10]

Conclusion

The synthesis of the this compound core is achievable through a variety of established and modern synthetic methodologies. While classical approaches like the Friedländer and Skraup-type reactions remain relevant, multicomponent reactions offer a more efficient and versatile route to novel derivatives. The potent biological activity of this compound derivatives, particularly as kinase inhibitors, underscores the importance of continued research into their synthesis and therapeutic applications. This guide provides a foundational resource for chemists to navigate the synthesis of this important heterocyclic scaffold.

References

A Theoretical Framework for Assessing the Aromaticity of 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive theoretical framework for studying the aromaticity of 1,6-naphthyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, computational chemists, and drug development professionals interested in the electronic structure and stability of N-heterocyclic compounds. While direct experimental and computational data on the aromaticity of this compound is sparse in current literature, this guide establishes a robust, best-practice protocol based on proven methodologies for analogous aromatic systems, such as pyridine (B92270) and other diazines.

Introduction to Aromaticity in N-Heterocycles

Aromaticity is a fundamental concept in chemistry, describing the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. In heterocyclic systems like this compound, the replacement of carbon atoms with more electronegative nitrogen atoms perturbs the π-electron distribution, influencing the molecule's aromatic character, reactivity, and biological activity. Quantifying this aromaticity is crucial for understanding molecular stability and predicting chemical behavior.

Theoretical and computational methods provide powerful tools to assess aromaticity through various indices that probe the geometric, magnetic, and electronic properties of a molecule. This guide outlines a state-of-the-art computational workflow for such an analysis of this compound.

Proposed Computational Protocol for this compound Aromaticity

Based on extensive benchmark studies on related diazines, the following computational protocol is recommended for a thorough theoretical investigation of this compound's aromaticity.[1] This protocol is designed to yield accurate and reliable data for multiple aromaticity indices.

Step 1: Geometry Optimization and Frequency Calculation

The initial step involves optimizing the molecular geometry of this compound. This should be performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

  • Recommended Functionals: Range-separated hybrid functionals such as CAM-B3LYP or ωB97X-D are recommended for their robust performance in calculating electronic properties of aromatic systems.[1] The widely-used B3LYP functional is also a viable option.

  • Recommended Basis Set: A triple-ζ quality basis set, such as cc-pVTZ or 6-311+G(d,p), is advised to ensure sufficient flexibility for describing the electronic structure.[1]

  • Procedure: Perform a geometry optimization to locate the ground state energy minimum. Subsequently, a frequency calculation at the same level of theory is essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Step 2: Calculation of Aromaticity Indices

Once the optimized geometry is obtained, various aromaticity indices should be calculated. It is crucial to evaluate multiple indices as aromaticity is a multidimensional concept.

  • Magnetic Indices: Nucleus-Independent Chemical Shift (NICS)

    • Concept: NICS is the most widely used magnetic criterion for aromaticity. It involves placing a "ghost" atom (typically Bq) at the center of a ring (NICS(0)) and at a certain distance above the ring plane, commonly 1.0 Å (NICS(1)). A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic current, indicative of anti-aromaticity.

    • Calculation: NICS values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level as the geometry optimization. The out-of-plane component, NICS(1)zz, is often considered a more refined measure of π-aromaticity.

  • Geometric Indices: Harmonic Oscillator Model of Aromaticity (HOMA)

    • Concept: The HOMA index evaluates aromaticity based on the degree of bond length equalization within the ring. It compares the experimental or calculated bond lengths to optimal values for aromatic systems. A HOMA value close to 1 indicates high aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively.

    • Calculation: The HOMA index is calculated from the bond lengths of the optimized geometry using its defined mathematical formula.

  • Electronic Indices: Para-Delocalization Index (PDI) and Fluctuation Index (FLU)

    • Concept: These indices are derived from Quantum Theory of Atoms in Molecules (QTAIM) and assess the extent of electron sharing between atoms. PDI measures the delocalization between para-related atoms, and FLU quantifies the electronic fluctuation.

    • Calculation: These indices require a wavefunction analysis after the DFT calculation.

Quantitative Data for Comparative Analysis

CompoundNICS(0) (ppm)NICS(1) (ppm)NICS(1)zz (ppm)
Benzene (B151609)-8.0-10.2-29.1
Pyridine---19.9
Pyrazine---15.8
Pyrimidine---14.6
This compound To be determinedTo be determinedTo be determined

Table 1: Comparative NICS values for Benzene and select Azines. Values for Benzene are from B3LYP/6-311+G* calculations. Values for Pyridine, Pyrazine, and Pyrimidine are from other DFT calculations and are presented for trend comparison.*

Visualizing Computational Workflows and Concepts

To clarify the relationships between different aspects of aromaticity assessment, the following diagrams are provided.

G cluster_input Input cluster_core_calc Core Quantum Mechanical Calculation cluster_indices Aromaticity Indices Calculation cluster_output Analysis & Interpretation mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT: ωB97X-D/cc-pVTZ) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geometric Geometric Criteria (HOMA) geom_opt->geometric Optimized Bond Lengths magnetic Magnetic Criteria (NICS, Magnetic Susceptibility) freq_calc->magnetic GIAO NMR electronic Electronic Criteria (PDI, FLU, MCI) freq_calc->electronic Wavefunction/Density Analysis analysis Comparative Analysis of Indices (vs. Benzene, Pyridine, etc.) magnetic->analysis geometric->analysis electronic->analysis G Aromaticity Aromaticity Criteria Magnetic Magnetic Aromaticity->Magnetic Geometric Geometric Aromaticity->Geometric Electronic Electronic Aromaticity->Electronic NICS NICS (Nucleus-Independent Chemical Shift) Magnetic->NICS Anisotropy Magnetic Susceptibility Anisotropy Magnetic->Anisotropy HOMA HOMA (Harmonic Oscillator Model of Aromaticity) Geometric->HOMA PDI PDI (Para-Delocalization Index) Electronic->PDI FLU FLU (Aromatic Fluctuation Index) Electronic->FLU

References

Tautomerism in 1,6-Naphthyridin-2(1H)-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Peer-reviewed studies containing specific quantitative data on the tautomeric equilibrium of unsubstituted or substituted 1,6-naphthyridin-2(1H)-ones are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview based on established principles of tautomerism in analogous heterocyclic systems, such as pyridin-2(1H)-ones and other naphthyridinone isomers. The experimental protocols and data presented are illustrative and intended to serve as a methodological framework for future research in this area.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the physicochemical and biological properties of heterocyclic compounds. For drug development professionals, a thorough understanding of the tautomeric preferences of a lead compound is critical, as different tautomers can exhibit distinct receptor binding affinities, pharmacokinetic profiles, and toxicological properties. 1,6-Naphthyridin-2(1H)-ones are a class of privileged scaffolds in medicinal chemistry, with derivatives showing a wide range of biological activities. The potential for tautomerism in this heterocyclic core necessitates a detailed investigation to inform rational drug design and development.

This technical guide explores the primary forms of tautomerism pertinent to the 1,6-naphthyridin-2(1H)-one scaffold: lactam-lactim, keto-enol, and amino-imino tautomerism. It provides a theoretical framework, illustrative data, and detailed experimental protocols for the characterization of these tautomeric systems.

Lactam-Lactim Tautomerism in the 1,6-Naphthyridin-2(1H)-one Core

The fundamental tautomeric equilibrium in the 1,6-naphthyridin-2(1H)-one scaffold is the lactam-lactim tautomerism, involving the migration of a proton between the nitrogen at position 1 and the exocyclic oxygen at position 2.

Caption: Lactam-lactim tautomeric equilibrium in 1,6-naphthyridin-2(1H)-ones.

In general, for 2-pyridones and related heterocyclic systems, the lactam form is known to be the predominant tautomer in both solid and solution phases. This preference is attributed to the greater thermodynamic stability of the amide functionality over the iminol group.

Factors Influencing the Lactam-Lactim Equilibrium
  • Solvent Polarity: Polar solvents tend to favor the more polar tautomer. While the lactam form is generally more polar, the specific solvent-solute interactions, including hydrogen bonding, can influence the equilibrium.

  • Substituent Effects: Electron-withdrawing or electron-donating groups at various positions on the naphthyridine ring can modulate the relative stabilities of the tautomers by altering the electron density distribution.

  • Temperature: Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization.

Illustrative Quantitative Data

The following table presents hypothetical equilibrium constants (KT = [Lactim]/[Lactam]) and thermodynamic data for the lactam-lactim equilibrium of a generic 1,6-naphthyridin-2(1H)-one in different solvents, based on trends observed for analogous 2-pyridone systems.

SolventDielectric Constant (ε)KT (Illustrative)ΔG° (kJ/mol) (Illustrative)Predominant Form
Dioxane2.20.154.7Lactam
Chloroform4.80.105.7Lactam
Acetonitrile37.50.057.4Lactam
Water80.10.0111.4Lactam

Keto-Enol Tautomerism in Hydroxy-Substituted Derivatives

The introduction of a hydroxyl group, for instance at the C3 position, allows for keto-enol tautomerism. This is in addition to the lactam-lactim equilibrium of the core ring structure.

Caption: Keto-enol tautomerism in 3-hydroxy-1,6-naphthyridin-2(1H)-one.

For most simple ketones, the keto form is significantly more stable than the enol form. However, factors such as conjugation and intramolecular hydrogen bonding can stabilize the enol tautomer.

Amino-Imino Tautomerism in Amino-Substituted Derivatives

An amino substituent, for example at the C3 position, introduces the possibility of amino-imino tautomerism.

Caption: Amino-imino tautomerism in 3-amino-1,6-naphthyridin-2(1H)-one.

Similar to the lactam-lactim equilibrium, the amino form is generally favored over the imino form for amino-substituted pyridines and related heterocycles.

Experimental Protocols for Tautomeric Analysis

A combination of spectroscopic and computational methods is typically employed to qualitatively and quantitatively assess tautomeric equilibria.

Spectroscopic Methods

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers, as the different forms will have distinct chemical shifts.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the 1,6-naphthyridin-2(1H)-one derivative in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).

    • Acquire ¹³C NMR and DEPT spectra to aid in signal assignment.

    • For systems with potential for slow interconversion, variable temperature (VT) NMR studies can be performed to observe coalescence of signals.

  • Data Analysis:

    • Assign the resonances for each tautomer based on characteristic chemical shifts, coupling constants, and comparison with model compounds where the tautomerism is "locked" by alkylation (e.g., N-methyl and O-methyl derivatives).

    • Calculate the tautomeric equilibrium constant (KT) by integrating the signals corresponding to each tautomer. For a lactam-lactim equilibrium: KT = (Integral of a characteristic lactim proton signal) / (Integral of a corresponding lactam proton signal)

5.1.2. UV-Vis Spectroscopy

The different electronic structures of tautomers result in distinct absorption spectra.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for each tautomer. The lactam form typically absorbs at a longer wavelength than the lactim form.

    • Solvatochromic studies (shifting of λmax with solvent polarity) can provide insights into the polarity of the ground and excited states of the tautomers.

5.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups that differ between tautomers.

Experimental Protocol:

  • Sample Preparation: Prepare samples as KBr pellets (for solid-state analysis) or as solutions in appropriate IR-transparent solvents.

  • Data Acquisition: Record the IR spectra.

  • Data Analysis:

    • Lactam form: Look for a strong C=O stretching vibration (typically 1650-1690 cm⁻¹) and an N-H stretching vibration (around 3400 cm⁻¹).

    • Lactim form: The C=O stretch will be absent, and a C=N stretching vibration (around 1620-1660 cm⁻¹) and a broad O-H stretch (around 3200-3600 cm⁻¹) will be present.

Computational Chemistry

Quantum chemical calculations can provide valuable insights into the relative stabilities of tautomers and help in the interpretation of experimental data.

Methodology:

  • Structure Optimization: Perform geometry optimizations for all possible tautomers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Energy Calculations: Calculate the single-point energies to determine the relative stabilities of the tautomers in the gas phase.

  • Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM, SMD) to predict the tautomeric equilibrium in different solvents.

  • Spectroscopic Prediction: Simulate NMR chemical shifts and IR vibrational frequencies to aid in the assignment of experimental spectra.

Experimental and Computational Workflows

The following diagrams illustrate the logical flow for the investigation of tautomerism in 1,6-naphthyridin-2(1H)-ones.

G Experimental Workflow for Tautomer Analysis cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis synthesis Synthesis of 1,6-Naphthyridin-2(1H)-one and Derivatives nmr ¹H, ¹³C, VT-NMR synthesis->nmr uv UV-Vis Spectroscopy synthesis->uv ir IR Spectroscopy synthesis->ir quantify Quantification of Tautomer Ratios (K_T) nmr->quantify uv->quantify ir->quantify thermo Determination of Thermodynamic Parameters quantify->thermo

Caption: A typical experimental workflow for the study of tautomerism.

G Computational Workflow for Tautomer Analysis cluster_modeling Molecular Modeling cluster_calculation Energy & Property Calculation cluster_comparison Analysis & Comparison build Build Tautomer Structures optimize Geometry Optimization (e.g., DFT) build->optimize gas_phase Gas Phase Energy optimize->gas_phase solvent Solvation Energy (e.g., PCM) optimize->solvent spectra Predict Spectra (NMR, IR) optimize->spectra stability Relative Stability (ΔG°) gas_phase->stability solvent->stability compare Compare with Experimental Data spectra->compare stability->compare

Caption: A representative computational workflow for tautomer analysis.

Conclusion

The tautomeric landscape of 1,6-naphthyridin-2(1H)-ones is a crucial aspect of their chemical identity, with significant implications for their application in drug discovery. While direct experimental data for this specific scaffold is not abundant, a robust understanding can be built upon the well-established principles of tautomerism in related heterocyclic systems. The lactam form is expected to be the dominant tautomer, but this can be influenced by substitution and the local environment. A combined approach of high-resolution NMR spectroscopy, UV-Vis and IR analysis, and computational modeling, as outlined in this guide, provides a powerful strategy for the comprehensive characterization of the tautomeric equilibria in this important class of compounds. Such studies are essential for advancing the rational design of novel therapeutics based on the 1,6-naphthyridin-2(1H)-one scaffold.

Synthesis of 1,6-Naphthyridine Building Blocks: An In-depth Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] These nitrogen-containing bicyclic structures have demonstrated potential as anticancer, anti-inflammatory, antiviral, and cardiovascular agents.[2][3] Notably, derivatives of this compound have been investigated as potent inhibitors of key biological targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 5 (CDK5), highlighting their therapeutic promise.[4][5] This technical guide provides a comprehensive overview of the synthesis of this compound building blocks, focusing on key synthetic strategies, detailed experimental protocols, and the biological pathways they modulate.

Synthetic Strategies for the this compound Core

The construction of the this compound ring system can be achieved through several synthetic approaches. The most common strategies involve the annulation of a second pyridine (B92270) ring onto a pre-existing pyridine or pyridone precursor. Key reactions employed in these syntheses include the Friedländer annulation, multicomponent reactions, and tandem cyclization strategies.

Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing quinoline (B57606) and naphthyridine ring systems.[3] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. For the synthesis of 1,6-naphthyridines, a suitably substituted 4-aminonicotinaldehyde (B1271976) or a related ketone serves as the key starting material.[6]

Recent advancements have focused on developing more efficient and environmentally benign protocols for the Friedländer synthesis. These include the use of various catalysts and solvent-free "grinding" conditions.[2]

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis of 1,8-Naphthyridines

CatalystSolventTemperature (°C)Yield (%)Reference
Choline HydroxideWater50>95[3]
CeCl₃·7H₂OSolvent-freeRoom Temp.90-96[2]
DABCO (Microwave)Solvent-free-74-86[3]

Note: While this data is for 1,8-naphthyridines, the principles are applicable to this compound synthesis with appropriate starting materials.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like 1,6-naphthyridines. These one-pot reactions involve the combination of three or more starting materials to form a single product, often with high bond-forming efficiency.[4] A variety of this compound derivatives can be accessed by carefully selecting the starting components, which typically include an amine, a carbonyl compound, and a source of a reactive methylene (B1212753) group like malononitrile (B47326).[7][8]

Table 2: One-Pot Multicomponent Synthesis of Substituted this compound Derivatives

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
14-NitrobenzaldehydeSiO₂/Fe₃O₄@MWCNTsWater0.575[1][7]
24-ChlorobenzaldehydeSiO₂/Fe₃O₄@MWCNTsWater0.580[1][7]
34-MethoxybenzaldehydeSiO₂/Fe₃O₄@MWCNTsWater0.590[1][7]
44-HydroxybenzaldehydeSiO₂/Fe₃O₄@MWCNTsWater0.595[1][7]
Tandem Nitrile Hydration and Cyclization

A modern and efficient strategy for the synthesis of highly substituted 1,6-naphthyridines involves a tandem reaction sequence of nitrile hydration followed by cyclization.[9][10] This approach allows for the rapid construction of the bicyclic core and the introduction of diverse substituents. The process typically begins with the synthesis of a 2-cyanoalkyl nicotinic ester, which then undergoes a platinum-catalyzed nitrile hydration to the corresponding amide. Subsequent base-mediated cyclization affords the this compound-5,7-dione.[10] These diones can be further functionalized by converting the hydroxyl groups into triflates, which are excellent leaving groups for subsequent substitution and cross-coupling reactions.[10]

Experimental Protocols

General Procedure for Friedländer Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions

This protocol describes a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines using Cerium(III) chloride heptahydrate as a catalyst.[2]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl trifluoroacetoacetate)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Ethyl acetate (B1210297) and hexane (B92381) (for purification)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

  • Grind the mixture with a pestle at room temperature for the time specified (typically 3-6 minutes).

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, add ethyl acetate to the reaction mixture and stir.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[2]

General Procedure for One-Pot Multicomponent Synthesis of Substituted this compound Derivatives

This protocol outlines a one-pot, three-component synthesis of fused[1][8]naphthyridine derivatives in an aqueous medium.[7]

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Malononitrile

  • 1-Naphthylamine (B1663977)

  • SiO₂/Fe₃O₄@MWCNTs catalyst

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and a catalytic amount of SiO₂/Fe₃O₄@MWCNTs in water.

  • Stir the reaction mixture at room temperature for the specified time (typically 0.5 - 1 hour).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the solid product is collected by filtration.

  • The catalyst can be separated from the product using an external magnet.

  • The crude product is then purified by recrystallization from hot ethanol.[7]

General Procedure for Tandem Nitrile Hydration/Cyclization for the Synthesis of this compound-5,7-diones

This protocol describes a tandem reaction to access this compound-5,7-diones.[10]

Materials:

  • 2-Cyanoalkyl nicotinic ester

  • Ghaffar–Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])

  • 1,8-Diazabicyclo[11]undec-7-ene (DBU)

  • Aqueous solvent system

Procedure:

  • Nitrile Hydration: In a suitable reaction vessel, dissolve the 2-cyanoalkyl nicotinic ester in an aqueous solvent system. Add the Ghaffar–Parkins catalyst. Stir the mixture under neutral conditions until the nitrile hydration is complete, as monitored by an appropriate analytical technique (e.g., HPLC or TLC).

  • Cyclization: Upon completion of the nitrile hydration, add DBU to the reaction mixture to adjust the pH and induce cyclization. Continue stirring until the formation of the this compound-5,7-dione is complete.

  • Isolation: The product can be isolated by precipitation and filtration. Further purification can be achieved by chromatography if necessary.[10]

Spectroscopic Data

Characterization of the synthesized this compound derivatives is crucial for structure confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Data for selected this compound Derivatives (400 MHz, CDCl₃): [1]

  • 3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][1][8]naphthyridine-2-carbonitrile (4a): δ 4.98 (s, 2H, NH₂), 6.69 (s, 2H, NH₂), 7.32-8.30 (m, 8H, Ar-H).

  • 3,12-diamino-1-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-h][1][8]naphthyridine-2-carbonitrile (4b): δ 4.96 (s, 2H, NH₂), 6.69 (s, 2H, NH₂), 7.32-8.30 (s, 8H, Ar-H).

  • 3,12-diamino-1-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-h][1][8]naphthyridine-2-carbonitrile (4f): δ 3.82 (s, 3H, OCH₃), 4.97 (s, 2H, NH₂), 6.96 (s, 2H, NH₂), 6.98-8.34 (m, 8H, Ar-H).

¹³C NMR Data for selected this compound Derivatives (100 MHz, CDCl₃): [1]

  • 3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][1][8]naphthyridine-2-carbonitrile (4a): δ 88.54, 104.45, 104.52, 115.56, 117.30, 119.31, 122.92, 124.25, 126.19, 130.08, 133.52, 136.11, 147.09, 149.92, 153.17, 153.57, 154.26, 159.60, 160.24, 160.39.

  • 3,12-diamino-1-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-h][1][8]naphthyridine-2-carbonitrile (4b): δ 88.45, 104.45, 104.46, 115.56, 117.30, 119.31, 122.92, 126.19, 129.27, 130.46, 130.97, 133.52, 135.63, 149.98, 153.17, 153.57, 154.26, 159.60, 160.24, 160.39.

Signaling Pathways and Biological Relevance

The medicinal importance of 1,6-naphthyridines stems from their ability to interact with and modulate the activity of various biological targets. Understanding the signaling pathways involved is crucial for rational drug design and development.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a role in cell proliferation, migration, and metabolism.[12] Aberrant activation of the FGF19-FGFR4 signaling axis is implicated in the development and progression of certain cancers, particularly hepatocellular carcinoma. The binding of the ligand FGF19 to FGFR4, in a complex with the co-receptor β-Klotho, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades.[13] These include the Ras-Raf-MAPK, PI3K-AKT, and STAT pathways, which ultimately promote cell survival and proliferation.[13] this compound derivatives have been developed as potent and selective inhibitors of FGFR4, offering a promising therapeutic strategy for cancers driven by this pathway.[4]

FGFR4_Signaling_Pathway cluster_receptor Cell Membrane FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive FGFR4_active FGFR4 (active dimer) KLB β-Klotho KLB->FGFR4_inactive FGFR4_inactive->FGFR4_active Dimerization & Phosphorylation Ras Ras FGFR4_active->Ras PI3K PI3K FGFR4_active->PI3K STAT STAT FGFR4_active->STAT Naphthyridine_Inhibitor This compound Inhibitor Naphthyridine_Inhibitor->FGFR4_active Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: FGFR4 Signaling Pathway and Inhibition by 1,6-Naphthyridines.

CDK5 Signaling in Diabetic Nephropathy

Cyclin-Dependent Kinase 5 (CDK5) is a serine/threonine kinase that has been implicated in the pathogenesis of diabetic nephropathy.[14][15] In this context, CDK5 is known to promote renal tubulointerstitial fibrosis through the activation of the ERK1/2/PPARγ pathway.[14][15] This leads to an epithelial-to-mesenchymal transition (EMT) in renal tubular cells, contributing to kidney damage.[14] Furthermore, CDK5 has a role in podocyte apoptosis.[16] The development of this compound-based CDK5 inhibitors represents a potential therapeutic avenue for mitigating the progression of diabetic kidney disease.[5]

CDK5_Signaling_Pathway High_Glucose High Glucose CDK5 CDK5 High_Glucose->CDK5 Upregulation ERK ERK1/2 CDK5->ERK Activation Podocyte Podocyte CDK5->Podocyte Naphthyridine_Inhibitor This compound Inhibitor Naphthyridine_Inhibitor->CDK5 Inhibition PPARg PPARγ ERK->PPARg Activation EMT Epithelial-Mesenchymal Transition (EMT) PPARg->EMT Induction Fibrosis Tubulointerstitial Fibrosis EMT->Fibrosis Apoptosis Apoptosis Podocyte->Apoptosis contributes to

Caption: CDK5 Signaling in Diabetic Nephropathy and its Modulation.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the classical Friedländer annulation to modern multicomponent and tandem reactions, provide a robust toolbox for medicinal chemists to access a wide array of functionalized this compound building blocks. A thorough understanding of the underlying synthetic strategies and the key biological pathways these compounds modulate is essential for the continued development of this important class of molecules for the treatment of human diseases.

References

Exploring the Chemical Space of 1,6-Naphthyridine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth exploration of the chemical space of this compound analogs, focusing on their synthesis, structure-activity relationships (SAR), and diverse biological targets. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways are presented to facilitate further research and development in this promising area of drug discovery.

Synthetic Strategies for this compound Analogs

The construction of the this compound core can be achieved through various synthetic routes, allowing for the introduction of diverse substituents and the exploration of a broad chemical space. Key methodologies include intramolecular cyclization reactions and multicomponent reactions.

A prevalent strategy involves the acid-mediated intramolecular Friedel–Crafts reaction. For instance, a mild and efficient synthesis of fused polycyclic 1,6-naphthyridin-4-amines has been developed using trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to mediate the cyclization of 4-(arylamino)nicotinonitrile precursors.[1] This method offers good to excellent yields and is scalable.[1]

Another versatile approach is the construction from preformed pyridine (B92270) or pyridone rings. The synthesis of 1,6-naphthyridin-2(1H)-ones, for example, can be accomplished by reacting 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinonitrile (B111998) with compounds containing an active methylene (B1212753) group, such as malonates or cyanoacetates, in the presence of a base.[2][3]

Solvent-free and catalyst-free "grindstone chemistry" presents an environmentally friendly alternative for the synthesis of 1,2-dihydro[4][5]-naphthyridine derivatives by grinding ketones, malononitrile, and amines at room temperature.[6]

Experimental Protocol: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines[1]

To a solution of the appropriate 4-(arylamino)nicotinonitrile (0.1 g) in dichloromethane (B109758) (3 mL) is added trifluoromethanesulfonic acid (10 equivalents) at room temperature. The reaction mixture is stirred for 0.5 hours. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

Experimental Protocol: Synthesis of 1,6-Naphthyridin-2(1H)-ones from 4-Aminonicotinaldehyde[3]

A mixture of 4-aminonicotinaldehyde and an active methylene compound (e.g., diethyl malonate) is refluxed in the presence of a suitable base (e.g., sodium ethoxide in ethanol). The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the 1,6-naphthyridin-2(1H)-one derivative. Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Targets and Structure-Activity Relationships (SAR)

This compound analogs have been shown to interact with a wide array of biological targets, demonstrating their potential as therapeutic agents for various diseases, particularly cancer. The following sections highlight key targets and summarize the SAR for different classes of this compound derivatives.

Kinase Inhibitors

Kinases are a major class of drug targets in oncology, and numerous this compound derivatives have been developed as potent kinase inhibitors.

The receptor tyrosine kinase AXL is implicated in tumor progression and drug resistance, making it an attractive target for cancer therapy. A series of 1,6-naphthyridinone derivatives have been identified as selective type II AXL inhibitors.[7] Optimization of a dual MET/AXL inhibitor lead structure led to the discovery of a compound with an IC50 of 1.1 nM for AXL and 343-fold selectivity over MET.[7] Another study on 1,6-naphthyridin-4-one derivatives identified a highly potent and orally bioavailable AXL inhibitor with an IC50 value of 3.2 ± 0.3 nM.[8]

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound Analog This compound Analog This compound Analog->AXL Inhibits

Caption: AXL Signaling Pathway Inhibition

Fibroblast growth factor receptor 4 (FGFR4) is another key oncogenic driver, particularly in hepatocellular carcinoma. Novel this compound-2-one derivatives have been developed as potent and selective FGFR4 inhibitors.[9][10] One promising compound demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines.[9]

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway FGFR4->RAS-RAF-MEK-ERK Pathway Activates PI3K-AKT Pathway PI3K-AKT Pathway FGFR4->PI3K-AKT Pathway Activates Cell Growth & Proliferation Cell Growth & Proliferation RAS-RAF-MEK-ERK Pathway->Cell Growth & Proliferation PI3K-AKT Pathway->Cell Growth & Proliferation This compound Analog This compound Analog This compound Analog->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway Inhibition

The MET proto-oncogene, receptor tyrosine kinase (c-Met), is another important target in cancer therapy. Quinazoline-based 1,6-naphthyridinones have been investigated as MET inhibitors, with one compound showing a favorable in vitro potency (IC50 = 9.0 nM) and good oral bioavailability.[11] Another study identified a 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one derivative as a c-Met kinase inhibitor with an IC50 of 2.6 µM.[12]

Table 1: SAR of this compound Analogs as Kinase Inhibitors

TargetScaffoldKey Substituents and SAR InsightsIC50 Values
AXL1,6-NaphthyridinoneOptimized side chains to improve potency and selectivity over MET.[7]1.1 nM[7]
AXL1,6-Naphthyridin-4-oneStructure-based design led to improved pharmacokinetics.[8]3.2 nM[8]
FGFR4This compound-2-oneIntroduction of specific groups to enhance selectivity.[9]Potent inhibition[9]
METQuinazoline-based 1,6-naphthyridinoneFavorable pharmacokinetic properties achieved through structural modifications.[11]9.0 nM[11]
MET1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-oneA 4'-carboxamide phenoxy group at the C-5 position significantly improved potency.[12]2.6 µM[12]
Topoisomerase Inhibitors

Topoisomerases are essential enzymes involved in DNA replication and transcription, making them established targets for anticancer drugs. Certain naphthyridine derivatives have been found to inhibit topoisomerase II, leading to cytotoxic effects in cancer cells.[13][14] The mechanism of action for these inhibitors often involves the stabilization of the topoisomerase-DNA cleavage complex, which ultimately leads to apoptosis.[15] Dibenzo[c,h][4][5]naphthyridines have been synthesized and evaluated as topoisomerase I inhibitors, with some compounds showing potent cytotoxic activity.[16][17]

Topoisomerase_Inhibition_Workflow Supercoiled DNA Supercoiled DNA Topoisomerase Topoisomerase Supercoiled DNA->Topoisomerase Binds Cleavage Complex Cleavage Complex Topoisomerase->Cleavage Complex Forms Religation Religation Cleavage Complex->Religation Normal Apoptosis Apoptosis Cleavage Complex->Apoptosis Leads to Relaxed DNA Relaxed DNA Religation->Relaxed DNA This compound Analog This compound Analog This compound Analog->Cleavage Complex Stabilizes

Caption: Topoisomerase Inhibition Mechanism

Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell growth and survival.[4][18] Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy. A series of novobiocin (B609625) analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed and synthesized as potential Hsp90 inhibitors.[19]

Hsp90_Signaling_Pathway Hsp90 Hsp90 Client Oncoproteins (e.g., AKT, C-RAF) Client Oncoproteins (e.g., AKT, C-RAF) Hsp90->Client Oncoproteins (e.g., AKT, C-RAF) Chaperones Degradation Degradation Hsp90->Degradation Leads to Client Protein Stable/Active Oncoproteins Stable/Active Oncoproteins Client Oncoproteins (e.g., AKT, C-RAF)->Stable/Active Oncoproteins Cell Proliferation & Survival Cell Proliferation & Survival Stable/Active Oncoproteins->Cell Proliferation & Survival This compound Analog This compound Analog This compound Analog->Hsp90 Inhibits

Caption: Hsp90 Inhibition and Client Protein Degradation

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. Novel benzo[b][4][5]naphthyridine derivatives have been synthesized and shown to be MAO-B inhibitors with potency in the low micromolar range.[20] The 1-(2-(4-fluorophenyl)ethynyl) analog exhibited an IC50 of 1.35 μM, which is comparable to the known MAO-B inhibitor pargyline.[20]

Table 2: Cytotoxic Activity of this compound Analogs Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 16HeLa (Cervical Cancer)0.7[13]
HL-60 (Leukemia)0.1[13]
PC-3 (Prostate Cancer)5.1[13]
Compound 14HeLa (Cervical Cancer)2.6[13]
HL-60 (Leukemia)1.5[13]
PC-3 (Prostate Cancer)2.7[13]
Compound 15HeLa (Cervical Cancer)2.3[13]
HL-60 (Leukemia)0.8[13]
PC-3 (Prostate Cancer)11.4[13]
Compound 17aMOLT-3 (Leukemia)9.1 ± 2.0[21]
HeLa (Cervical Cancer)13.2 ± 0.7[21]
HL-60 (Leukemia)8.9 ± 2.2[21]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse synthetic methodologies available allow for extensive exploration of the chemical space, leading to the identification of potent and selective inhibitors for a range of biological targets. The data presented in this guide highlights the significant potential of this compound analogs, particularly in the field of oncology.

Future research should focus on the continued optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. Further elucidation of the mechanisms of action and the identification of novel biological targets will also be crucial for expanding the therapeutic applications of this important class of compounds. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation this compound-based drugs.

References

Methodological & Application

Application Notes and Protocols for 1,6-Naphthyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2] Derivatives of this compound have been shown to exert their antineoplastic effects through various mechanisms, such as the inhibition of key enzymes like Fibroblast Growth Factor Receptor 4 (FGFR4), topoisomerase I, and Heat Shock Protein 90 (Hsp90).[1][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the evaluation of this compound derivatives as potential anticancer agents.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 2,4-Disubstituted-1,6- and 1,7-Naphthyridine Derivatives [4]

CompoundCancer Cell LineIC50 (µM)
17a MOLT-3 (Acute lymphoblastic leukemia)9.1 ± 2.0
HeLa (Cervical carcinoma)13.2 ± 0.7
HL-60 (Promyelocytic leukemia)8.9 ± 2.2

Table 2: Cytotoxicity of Substituted Naphthyridine Derivatives [5][6]

CompoundCancer Cell LineIC50 (µM)
14 HeLa (Cervical cancer)2.6
HL-60 (Leukemia)1.5
PC-3 (Prostate cancer)2.7
15 HeLa (Cervical cancer)2.3
HL-60 (Leukemia)0.8
PC-3 (Prostate cancer)11.4
16 HeLa (Cervical cancer)0.7
HL-60 (Leukemia)0.1
PC-3 (Prostate cancer)5.1

Table 3: Cytotoxicity of Naturally Derived and Synthetic Naphthyridine Analogues [7]

CompoundCancer Cell LineIC50 (µM)
Suberitine D (22) P388 (Murine leukemia)3.5
1,3-dioxolo[4,5-d]benzo[de][4][8]naphthyridine (24) Adult T-cell leukemia0.29
Bisleuconothine A (54) SW480 (Colon cancer)2.74
HCT116 (Colon cancer)3.18
HT29 (Colon cancer)1.09
SW620 (Colon cancer)3.05

Key Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to target several critical pathways implicated in cancer progression. Understanding these mechanisms is crucial for rational drug design and development.

FGFR4 Signaling Pathway Inhibition

Certain this compound-2-one derivatives have been identified as potent and selective inhibitors of FGFR4 kinase.[1] Aberrant FGFR4 signaling is a known driver in several cancers, including hepatocellular carcinoma and colorectal cancer. Inhibition of this pathway can disrupt downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, leading to decreased cell proliferation and survival.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates This compound Derivative This compound Derivative This compound Derivative->FGFR4 Inhibits GRB2/SOS GRB2/SOS FRS2->GRB2/SOS RAS/RAF/MAPK Pathway RAS/RAF/MAPK Pathway GRB2/SOS->RAS/RAF/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway GRB2/SOS->PI3K/AKT Pathway Proliferation & Survival Proliferation & Survival RAS/RAF/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival

Caption: Inhibition of the FGFR4 signaling pathway by this compound derivatives.

Topoisomerase I Inhibition

Some dibenzo[c,h][4][8]naphthyridines function as topoisomerase I inhibitors. Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the covalent enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis.

Topoisomerase_I_Inhibition cluster_normal Normal Function cluster_inhibition Inhibition DNA DNA Topoisomerase I Topoisomerase I DNA->Topoisomerase I Cleavage Complex Cleavage Complex Topoisomerase I->Cleavage Complex Re-ligation Re-ligation Cleavage Complex->Re-ligation Relaxed DNA Relaxed DNA Re-ligation->Relaxed DNA Inhibited Complex Inhibited Complex DNA Damage & Apoptosis DNA Damage & Apoptosis Inhibited Complex->DNA Damage & Apoptosis This compound Derivative This compound Derivative This compound Derivative->Inhibited Complex Cleavage Complex_i Cleavage Complex Cleavage Complex_i->Inhibited Complex

Caption: Mechanism of Topoisomerase I inhibition by this compound derivatives.

Hsp90 Inhibition

Novel 1,6-naphthyridin-2(1H)-ones have been developed as inhibitors of Hsp90.[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

Hsp90_Inhibition Hsp90 Hsp90 Stable Oncoprotein Complex Stable Oncoprotein Complex Hsp90->Stable Oncoprotein Complex Ubiquitination & Proteasomal Degradation Ubiquitination & Proteasomal Degradation Hsp90->Ubiquitination & Proteasomal Degradation Inhibition leads to Client Oncoproteins Client Oncoproteins Client Oncoproteins->Stable Oncoprotein Complex Client Oncoproteins->Ubiquitination & Proteasomal Degradation Tumor Growth Tumor Growth Stable Oncoprotein Complex->Tumor Growth This compound Derivative This compound Derivative This compound Derivative->Hsp90

Caption: Hsp90 inhibition leading to client protein degradation.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer activity of this compound derivatives.

General Experimental Workflow

Experimental_Workflow A This compound Derivative Synthesis & Characterization B MTT Cytotoxicity Assay A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Mechanism of Action Studies (e.g., Western Blot) D->F E->F G In Vivo Xenograft Studies F->G

Caption: A typical workflow for evaluating anticancer this compound derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • 6-well sterile plates

  • This compound derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound derivative at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate compensation settings for FITC and PI.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method uses propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry analysis of the PI fluorescence intensity allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well sterile plates

  • This compound derivative

  • Cold 70% ethanol (B145695)

  • Cold PBS

  • PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the this compound derivative at desired concentrations for a specified time.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Use pulse processing (e.g., doublet discrimination) to exclude cell aggregates.

    • Collect data for at least 10,000-20,000 events.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The this compound scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The data and protocols presented herein provide a comprehensive guide for researchers to explore the potential of these compounds. By utilizing these standardized assays, researchers can effectively characterize the cytotoxic and mechanistic properties of new this compound derivatives, paving the way for the discovery of next-generation cancer treatments.

References

The 1,6-Naphthyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with its ability to engage in a variety of non-covalent interactions, has made it a versatile template for the design of potent and selective inhibitors of a wide range of biological targets. This document provides a detailed overview of the applications of the this compound scaffold in drug discovery, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this exciting field.

Therapeutic Applications of this compound Derivatives

The unique structural features of the this compound nucleus have been exploited to develop therapeutic agents in several key areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

The this compound scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer. These derivatives have shown efficacy as kinase inhibitors, topoisomerase poisons, and heat shock protein modulators.[1][2][3][4][5]

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound ClassTargetExample CompoundCell LineIC50 (µM)Reference
Dibenzo[c,h]1,6-naphthyridin-6-onesTopoisomerase ICompound 3aMDA-MB-435Not specified[5]
1,6-Naphthyridin-2(1H)-onesHsp90Not specifiedBreast CancerNot specified[4]
Imidazo[4,5-h][6][7]naphthyridin-2(3H)-onec-Met KinaseCompound 2tBaF3-TPR-Met2.6[8]
1,6-Naphthyridin-2-one DerivativesFGFR4Compound 19gColorectal CancerNot specified[9]
Tetrahydro-1,6-naphthyridin-2(1H)-oneNot specifiedCompound 10aMOLM-1376[2]

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in numerous cancers. This compound-based inhibitors can block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling cascade.[8]

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Naphthyridine This compound Inhibitor Naphthyridine->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TopoI_Inhibition Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Binds Cleavage_Complex Cleavage Complex TopoI->Cleavage_Complex Forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Apoptosis Apoptosis Cleavage_Complex->Apoptosis Naphthyridine This compound Inhibitor Naphthyridine->Cleavage_Complex Stabilizes HIV_Integrase_Inhibition Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Binds Integration_Complex Integration Complex Integrase->Integration_Complex Forms Host_DNA Host DNA Integration_Complex->Host_DNA Targets Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Naphthyridine This compound Inhibitor Naphthyridine->Integration_Complex Inhibits Strand Transfer CDK5_Signaling p35_p39 p35 / p39 CDK5 CDK5 p35_p39->CDK5 Binds & Activates Active_CDK5 Active CDK5 Complex CDK5->Active_CDK5 Substrates Downstream Substrates Active_CDK5->Substrates Phosphorylates Naphthyridine This compound Inhibitor Naphthyridine->Active_CDK5 Inhibits Neuronal_Development Neuronal Development Substrates->Neuronal_Development Disease_Progression Disease Progression Substrates->Disease_Progression Synthesis_Workflow Start Start: o-aminoaryl aldehyde/ketone + α-methylene carbonyl compound Reaction Reaction: Condensation in the presence of a catalyst (acid or base) Start->Reaction Workup Work-up: Quenching, Extraction, and Drying Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, Mass Spectrometry, IR Purification->Characterization End End: this compound Derivative Characterization->End MTT_Workflow Seed_Cells Seed cells in a 96-well plate Incubate1 Incubate for 24h to allow attachment Seed_Cells->Incubate1 Treat_Cells Treat cells with serial dilutions of the This compound compound Incubate1->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h to allow formazan (B1609692) formation Add_MTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 value Measure->Analyze

References

Synthesis of 1,6-Naphthyridine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of the 1,6-naphthyridine scaffold, a significant heterocyclic motif in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic routes, offering step-by-step guidance for successful execution.

Introduction

The this compound core is a "privileged scaffold" found in numerous biologically active compounds and functional materials.[1][2] Derivatives of this compound have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2] This document details two common and effective methods for synthesizing the this compound ring system: the Skraup synthesis and the Friedländer annulation, along with a modern multicomponent approach.

I. Skraup Synthesis of this compound

The Skraup synthesis is a classic and direct method for preparing quinolines and their bioisosteres, including naphthyridines. The reaction involves the treatment of an aminopyridine with glycerol (B35011) in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.[3][4] The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine core.[4]

Experimental Protocol:

A modified Skraup synthesis for this compound from 4-aminopyridine (B3432731) offers a single-step approach.[2]

Materials:

  • 4-Aminopyridine

  • Glycerol

  • "Sulfo-mix" (a mixture of nitrobenzenesulfonic acid in sulfuric acid)[2][4]

  • Crushed ice

  • Concentrated sodium hydroxide (B78521) solution

  • Chloroform (B151607) or diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 4-aminopyridine and glycerol.

  • With caution and while cooling the vessel in an ice bath, slowly add the "sulfo-mix" to the reaction mixture with continuous stirring.

  • Once the addition is complete, heat the mixture to 140-150°C. The reaction is exothermic and may begin to reflux without external heating initially.[4]

  • Maintain the reaction at this temperature for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto a generous amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer multiple times with chloroform or diethyl ether.[4]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization.

Reaction Pathway (Skraup Synthesis)

Skraup_Synthesis 4-Aminopyridine 4-Aminopyridine Michael_Adduct Michael Adduct 4-Aminopyridine->Michael_Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ Dihydronaphthyridine Dihydro-1,6-naphthyridine Michael_Adduct->Dihydronaphthyridine Cyclization This compound This compound Dihydronaphthyridine->this compound Oxidation

Caption: Reaction pathway for the Skraup synthesis of this compound.

II. Friedländer Annulation for Substituted 1,6-Naphthyridines

The Friedländer synthesis provides a versatile route to substituted quinolines and naphthyridines through the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] This method is particularly useful for accessing functionalized this compound derivatives.

Experimental Protocol:

This protocol describes the synthesis of substituted 1,6-naphthyridines starting from a 4-aminonicotinaldehyde (B1271976) derivative.

Materials:

Procedure:

  • Dissolve the 4-aminonicotinaldehyde derivative in ethanol in a round-bottom flask.

  • Add the active methylene compound to the solution.

  • Add a catalytic amount of a suitable base (e.g., piperidine) or acid.

  • Reflux the reaction mixture for the required time, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.

Reaction Pathway (Friedländer Annulation)

Friedlander_Annulation 4-Aminonicotinaldehyde 4-Aminonicotinaldehyde Condensation Condensation 4-Aminonicotinaldehyde->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Catalyst Substituted_Naphthyridine Substituted This compound Cyclization->Substituted_Naphthyridine

Caption: Generalized pathway for the Friedländer annulation.

III. One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridines

Modern synthetic approaches often favor one-pot multicomponent reactions due to their efficiency, atom economy, and operational simplicity.[6][7] Several such methods have been developed for the synthesis of highly functionalized this compound derivatives.[6][7]

Experimental Protocol (Catalyst-Free, Aqueous Medium):

This innovative, pseudo-five-component synthesis yields 1,2-dihydro[8][9]naphthyridines in an eco-friendly aqueous medium without the need for a catalyst.[10] A similar approach involves the grinding of reactants for a solvent-free and catalyst-free synthesis, yielding 1,2-dihydro[8][9]-naphthyridine derivatives in high yields.[8]

Materials:

  • Aromatic or aliphatic methyl ketone

  • Amine (e.g., aniline, benzylamine)

  • Malononitrile

  • Water

Procedure:

  • In a round-bottom flask, combine the methyl ketone, amine, and malononitrile in water.

  • Reflux the mixture for the specified time, monitoring the reaction by TLC.[10]

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Data Summary
Synthesis MethodStarting MaterialsKey Reagents/CatalystsSolventTemperatureTypical YieldsReference
Skraup Synthesis 4-Aminopyridine, GlycerolH₂SO₄, Nitrobenzenesulfonic acid-140-150°CModest[2][3]
Friedländer Annulation 4-Aminonicotinaldehyde, Active Methylene CompoundPiperidine or other bases/acidsEthanolRefluxGood to Excellent[11]
Multicomponent (Aqueous) Methyl Ketone, Amine, MalononitrileNoneWaterRefluxHigh[10]
Multicomponent (Grindstone) Ketones, Malononitrile, AminesNoneSolvent-freeRoom Temp.90-97%[8]

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Reactant & Reagent Preparation Reaction_Setup Reaction Setup (Heating/Stirring) Reactant_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Quenching_Extraction Quenching, Neutralization & Extraction Monitoring->Quenching_Extraction Purification Purification (Chromatography/Recrystallization) Quenching_Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for this compound synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • The Skraup reaction is highly exothermic and can be vigorous; exercise extreme caution, especially during the addition of sulfuric acid.[3][4]

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.

By following these detailed protocols, researchers can effectively synthesize this compound and its derivatives, enabling further investigation into their promising applications in drug discovery and materials science.

References

Application of 1,6-Naphthyridine in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic framework provides a versatile template for developing targeted therapies against a range of kinases implicated in cancer and other diseases. This document provides detailed application notes, quantitative data summaries, and experimental protocols relevant to the use of this compound derivatives in kinase inhibitor research and development.

Application Notes

The this compound core is an attractive scaffold for kinase inhibitor design due to its structural features that allow for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous derivatives have been developed to target various protein kinases, including MET, AXL, VEGFR-2, FGFR4, and CDK5.

Structure-Activity Relationships (SAR): SAR studies have been crucial in optimizing the inhibitory activity of this compound derivatives. For instance, in the context of MET and VEGFR-2 inhibitors, substitutions at the C3 and N1 positions of the 1,6-naphthyridinone core have been shown to significantly influence potency and selectivity.[1][2] The introduction of a quinoline (B57606) moiety has been explored to enhance interactions with the kinase active site.[3] For AXL inhibitors, optimization of a 1,6-naphthyridinone series led to compounds with excellent inhibitory activity and high selectivity over the homologous kinase MET.[4]

Therapeutic Potential: The diverse kinase targets of this compound-based inhibitors highlight their broad therapeutic potential.

  • Oncology: By targeting kinases like MET, AXL, VEGFR-2, and FGFR4, which are key drivers in tumor growth, angiogenesis, and metastasis, these inhibitors represent a promising class of anti-cancer agents.[3][4][5][6] For example, derivatives have shown significant tumor growth inhibition in xenograft models of glioblastoma and hepatocellular carcinoma.[2][7]

  • Kidney Diseases: Substituted 1,6-naphthyridines have been identified as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), suggesting their potential utility in treating kidney diseases such as diabetic nephropathy and polycystic kidney disease.[8][9]

The continued exploration of the this compound scaffold is expected to yield novel kinase inhibitors with improved efficacy and safety profiles for a variety of therapeutic areas.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro potency (IC50) of representative this compound derivatives against various kinase targets.

Table 1: Inhibitory Activity against MET, AXL, and VEGFR-2 Kinases

Compound IDTarget KinaseIC50 (nM)Reference
25cAXL1.1[4]
13cAXL3.2[3]
Compound from Wang et al. (2020)MET9.8[1]
Compound from Wang et al. (2020)VEGFR-28.8[1]
4rc-MetComparable to Cabozantinib[2][3]
2tc-Met2600[10]

Table 2: Inhibitory Activity against FGFR4 and CDK5 Kinases

Compound IDTarget KinaseIC50Reference
A34FGFR4Potent (exact value not specified)[7]
19gFGFR4Potent (exact value not specified)[6][11]
Exemplified CompoundCDK5/p25< 10 nM[9]
Representative CompoundsCDK5A: <10 nM, B: 10-100 nM[8][12][13]

Note: "Potent" indicates that the source highlights significant inhibitory activity without providing a specific IC50 value in the abstract. For CDK5, the references use a letter code to denote the potency range.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by this compound inhibitors and a general workflow for evaluating these compounds.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PLCg PLCγ FGFR4->PLCg Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Promotes Naphthyridine_Inhibitor This compound Inhibitor Naphthyridine_Inhibitor->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and its inhibition by this compound derivatives.

Kinase_Inhibitor_Evaluation_Workflow Kinase Inhibitor Evaluation Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen, ADP-Glo) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target Phosphorylation) Cell_Viability->Western_Blot Xenograft Xenograft Mouse Model Western_Blot->Xenograft PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Compound_Design Compound Design & Synthesis Compound_Design->Kinase_Assay Lead_Optimization->Compound_Design Iterative Process

Caption: General workflow for the evaluation of this compound-based kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific applications.

Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure inhibitor binding to a kinase.

Materials:

  • Kinase of interest (e.g., MET, FGFR4)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations (typically 4X the final assay concentration).

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and Eu-labeled antibody in kinase buffer. The optimal concentrations should be determined empirically.

  • Tracer Preparation: Prepare a 4X solution of the kinase tracer in kinase buffer.

  • Assay Assembly: a. Add 5 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate. b. Add 10 µL of the 2X kinase/antibody mixture to each well. c. Add 5 µL of the 4X tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[10]

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 48-72 hours. Include a vehicle control (DMSO).[10]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[14]

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Protocol 3: Western Blot for Kinase Phosphorylation

This protocol is for detecting the phosphorylation status of a target kinase and its downstream substrates upon treatment with a this compound inhibitor.

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MET or anti-total-MET) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound derivative in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Dosing: Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

References

Application Notes and Protocols for 1,6-Naphthyridine Compounds in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,6-naphthyridine scaffold has emerged as a promising pharmacophore in the development of novel antiviral agents. These heterocyclic compounds have demonstrated potent activity against a range of viruses, most notably Human Cytomegalovirus (HCMV) and Human Immunodeficiency Virus (HIV). Their mechanisms of action often differ from existing antiviral drugs, making them valuable candidates for overcoming drug resistance. These application notes provide an overview of the antiviral activity of this compound derivatives, detailed protocols for their evaluation, and insights into their mechanisms of action.

Antiviral Activity of this compound Compounds

This compound derivatives have shown significant inhibitory effects against both DNA and RNA viruses. The primary targets investigated have been herpesviruses and retroviruses.

Activity against Human Cytomegalovirus (HCMV)

A notable this compound derivative, designated as Compound A1 , has exhibited potent anti-HCMV activity. In vitro studies have shown that Compound A1 is significantly more potent than the commonly used anti-HCMV drug, ganciclovir (B1264).[1][2] Importantly, this class of compounds remains effective against HCMV strains that are resistant to ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action.[1][2] Time-of-drug addition studies indicate that these compounds act at an early to late stage of the viral replication cycle, preceding the effect of DNA synthesis inhibitors like ganciclovir.[1]

Activity against Human Immunodeficiency Virus (HIV)

Certain 8-hydroxy-[2][3]naphthyridine derivatives have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[3][4] One such compound, Naphthyridine 7 , inhibits the strand transfer step of HIV-1 integration with high potency.[3][4] These compounds represent a distinct pharmacophore for integrase inhibitor design and have shown efficacy in cell-based assays of HIV-1 infection.[5] Another class of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives targets the allosteric site of HIV-1 integrase.[6]

Data Presentation: Quantitative Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative this compound compounds.

Table 1: Anti-Herpesvirus Activity of this compound Compound A1

Virus (Strain)Cell LineAssay TypeCompound A1 IC₅₀ (µM)Ganciclovir IC₅₀ (µM)Acyclovir IC₅₀ (µM)
HCMV (AD 169)Hs68Plaque Reduction0.04 ± 0.011.6 ± 0.3-
HCMV (Towne)MRC-5Plaque Reduction0.06 ± 0.0113.4 ± 1.1-
HSV-1 (KOS)VeroPlaque Reduction1.4 ± 0.1-1.1 ± 0.1
HSV-2 (G)VeroPlaque Reduction0.6 ± 0.1-12.9 ± 3.6

Data extracted from Bedard et al., Antimicrobial Agents and Chemotherapy, 2000.[1]

Table 2: Cytotoxicity of this compound Compound A1

Cell LineCell StateCompound A1 CC₅₀ (µM)Ganciclovir CC₅₀ (µM)
MRC-5Log-phase>100>100
MRC-5Stationary40.5 ± 5.5>100
HFFLog-phase66.0 ± 8.0>100
HFFStationary18.0 ± 2.0>100

Data extracted from Bedard et al., Antimicrobial Agents and Chemotherapy, 2000.[1]

Table 3: Anti-HIV-1 Activity of 8-Hydroxy-[2][3]Naphthyridine Derivatives

CompoundIntegrase Strand Transfer IC₅₀ (nM)Antiviral Activity (CIC₉₅, µM)Cytotoxicity (CC₅₀, µM)
Naphthyridine 7100.39>12.5
L-870,8108 - 15--

Data for Naphthyridine 7 from Zhuang et al., J. Med. Chem., 2003.[3][4] Data for L-870,810 from Hazuda et al., PNAS, 2004.[5] CIC₉₅ is the concentration required to inhibit 95% of viral spread.

Mandatory Visualization

Antiviral_Screening_Workflow General Workflow for Antiviral Screening of this compound Compounds cluster_0 Primary Screening cluster_1 Dose-Response and Cytotoxicity cluster_2 Mechanism of Action Studies Compound_Library This compound Library Primary_Assay High-Throughput Antiviral Assay (e.g., CPE Reduction) Compound_Library->Primary_Assay Hit_Compounds Active 'Hit' Compounds Primary_Assay->Hit_Compounds Identify Hits Dose_Response Dose-Response Assays (Plaque/Yield Reduction) Hit_Compounds->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., XTT Assay) Hit_Compounds->Cytotoxicity Lead_Compounds Lead Compounds (High Potency & Low Toxicity) Dose_Response->Lead_Compounds Calculate IC50/EC50 Cytotoxicity->Lead_Compounds Calculate CC50 & SI MoA_Assays Time-of-Addition Assay Resistant Mutant Screening Enzymatic Assays Lead_Compounds->MoA_Assays SAR_Optimization Structure-Activity Relationship (SAR) Optimization Lead_Compounds->SAR_Optimization MoA_Assays->SAR_Optimization Identify Target

Caption: Workflow for the discovery and characterization of antiviral this compound compounds.

HIV_Integrase_Inhibition Mechanism of 8-Hydroxy-[1,6]Naphthyridine HIV-1 Integrase Inhibitors Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC Integrase Binding (3'-Processing) Integrated_Provirus Integrated Provirus PIC->Integrated_Provirus Strand Transfer (Integration) Host_DNA Host Cell DNA Viral_Production New Virus Particles Integrated_Provirus->Viral_Production Transcription & Translation Inhibitor 8-Hydroxy-[1,6]Naphthyridine Inhibitor Inhibitor->PIC Blocks Strand Transfer

Caption: Inhibition of the HIV-1 replication cycle by 8-hydroxy-[2][3]naphthyridine compounds.

Experimental Protocols

Protocol 1: HCMV Plaque Reduction Assay

This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Human foreskin fibroblast (HFF) or MRC-5 cells

  • HCMV strain (e.g., AD169 or Towne)

  • Growth medium (e.g., MEM with 10% FBS)

  • Overlay medium (e.g., growth medium with 0.5% methylcellulose (B11928114) or agarose)

  • This compound compounds

  • Ganciclovir (as a positive control)

  • 24-well plates

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Procedure:

  • Cell Seeding: Seed HFF or MRC-5 cells into 24-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound compounds and ganciclovir in growth medium.

  • Virus Infection: When cells are confluent, remove the growth medium. Infect the monolayers with HCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well in the virus control wells. Allow the virus to adsorb for 90 minutes at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum. Add 1 mL of the prepared compound dilutions (or control medium) to each well in triplicate.

  • Overlay: Add 1 mL of overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are clearly visible in the control wells.

  • Staining:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 10-20 minutes.

    • Aspirate the formalin and stain the cell monolayers with crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well using a light microscope.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) (donor substrate) and a target DNA sequence. One of these should be labeled (e.g., with biotin (B1667282) or a fluorescent tag) for detection.

  • Assay buffer (containing appropriate salts, DTT, and a divalent cation like Mg²⁺ or Mn²⁺)

  • 8-hydroxy-[2][3]naphthyridine compounds

  • Known integrase inhibitor (e.g., Raltegravir or Elvitegravir) as a positive control

  • 96-well plates (e.g., streptavidin-coated if using biotinylated substrate)

  • Detection reagents (e.g., HRP-conjugated antibody and substrate for colorimetric detection)

  • Plate reader

Procedure:

  • Plate Preparation (if applicable): If using a biotinylated donor substrate, coat a streptavidin-coated 96-well plate with the substrate according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the this compound compounds and the control inhibitor in the assay buffer.

  • Reaction Setup:

    • Add the diluted compounds to the wells of the assay plate.

    • Add the HIV-1 integrase enzyme to the wells.

    • Add the donor DNA substrate (if not already coated on the plate).

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow compound binding to the enzyme-DNA complex.

  • Initiate Strand Transfer: Add the target DNA substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the strand transfer reaction to proceed.

  • Detection:

    • Stop the reaction (e.g., by adding a chelating agent like EDTA).

    • Wash the wells to remove unbound components.

    • Add the detection reagents (e.g., HRP-conjugated antibody that recognizes the incorporated target DNA).

    • Add the HRP substrate and incubate until color develops.

    • Stop the colorimetric reaction with a stop solution.

  • Data Analysis: Measure the absorbance using a plate reader. The signal is proportional to the amount of strand transfer. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression.[3][4][5]

Protocol 3: XTT Cell Viability Assay

This colorimetric assay is used to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀), providing a measure of the compound's cytotoxicity.

Materials:

  • Cells used in antiviral assays (e.g., HFF, MRC-5, or host cells for HIV)

  • Growth medium

  • This compound compounds

  • 96-well plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (no cells) for background correction and wells with untreated cells as a viability control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Labeling: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan (B1609692) product.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is used to subtract non-specific background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration using non-linear regression. The Selectivity Index (SI) can then be calculated as CC₅₀ / IC₅₀.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the anti-inflammatory properties of 1,6-naphthyridine derivatives. This document includes a summary of reported quantitative data, detailed experimental protocols for key in vitro assays, and visualizations of the putative signaling pathways involved in their mechanism of action.

Introduction

1,6-Naphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, antimicrobial, and anti-inflammatory effects. Several naturally occurring and synthetic this compound derivatives have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), is a widely used and robust in vitro model for screening and characterizing the anti-inflammatory potential of these compounds.

Data Presentation: Anti-inflammatory Activity of Naphthyridine Derivatives

The following tables summarize the reported quantitative data on the anti-inflammatory activity of various this compound derivatives and related compounds.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound Derivatives in LPS-stimulated RAW 264.7 Cells

CompoundConcentration% Inhibition of TNF-α% Inhibition of IL-6Reference
Alopecuroide BNot Specified50.0552.87[1]
Alopecuroide CNot Specified49.5973.90[1]
12,13-DehydrosophoridineNot Specified43.1834.79[1]

Table 2: Inhibition of Nitric Oxide (NO) Production by Naphthyridine Analogues in LPS-stimulated RAW 264.7 Cells

Compound (Naphthyridine Isomer)IC50 (µM) for NO InhibitionReference
Canthin-6-one (1,5-Naphthyridine)15.09[1]
(R)-5-(1-hydroxyethyl)-canthine-6-one (1,5-Naphthyridine)10.12[1]
4-Hydroxycanthin-6-one (1,5-Naphthyridine)7.73[1]
10-Hydroxycanthin-6-one (1,5-Naphthyridine)11.23[1]

Putative Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of compounds in LPS-stimulated macrophages are often attributed to the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct experimental evidence for this compound derivatives is still an emerging area of research, it is hypothesized that their anti-inflammatory activity is mediated through the modulation of these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Degradation Degradation IkB->Degradation Degradation NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Genes Naphthyridine This compound Derivatives (Putative Inhibition) Naphthyridine->IKK

Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, also plays a critical role in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that contribute to the expression of pro-inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK1/2 MKKs->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Naphthyridine This compound Derivatives (Putative Inhibition) Naphthyridine->MKKs

Caption: Putative inhibition of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory activity of this compound derivatives.

General Experimental Workflow

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in Plates cell_culture->seeding treatment Pre-treat with this compound Derivatives seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for a Defined Period stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis no_assay NO Assay (Griess Reagent) supernatant_collection->no_assay elisa ELISA for TNF-α and IL-6 supernatant_collection->elisa western_blot Western Blot for NF-κB and MAPK Proteins cell_lysis->western_blot data_analysis Data Analysis and IC50 Calculation no_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory assays.

Protocol 1: Determination of Nitric Oxide (NO) Production

Objective: To quantify the inhibitory effect of this compound derivatives on LPS-induced NO production in RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Measurement of TNF-α and IL-6 Production by ELISA

Objective: To measure the effect of this compound derivatives on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • 24-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any debris.

  • Perform the TNF-α and IL-6 ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

Objective: To investigate the effect of this compound derivatives on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with the this compound derivatives for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the total protein and/or a loading control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and information provided herein offer a robust framework for researchers to systematically evaluate the anti-inflammatory activity of this compound derivatives and to begin to elucidate their mechanism of action. Further investigation into the direct interaction of these compounds with the components of the NF-κB and MAPK signaling pathways will be crucial for their future development as therapeutic agents.

References

Application Notes & Protocols: Workup and Purification of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the workup and purification of 1,6-naphthyridine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The protocols outlined below cover standard laboratory techniques, including aqueous workup, column chromatography, and recrystallization, tailored for the purification of these specific scaffolds.

General Post-Reaction Workup Procedure

Following the synthesis of this compound derivatives, a standard aqueous workup is typically employed to isolate the crude product from the reaction mixture. This process involves quenching the reaction, separating the organic and aqueous phases, washing the organic layer to remove residual reagents and byproducts, drying, and finally, concentrating the solution to yield the crude solid or oil.

Protocol 1: Standard Aqueous Workup

  • Quenching: Once the reaction is deemed complete (e.g., by TLC monitoring), cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, it must be neutralized. For instance, acidic reaction mixtures can be carefully poured onto crushed ice and neutralized with a concentrated base solution like sodium hydroxide (B78521) (NaOH).[4] Alternatively, some reactions are quenched by adding an aqueous solution, such as 10% citric acid, and stirring for a short period (e.g., 15 minutes).[5]

  • Extraction: Transfer the neutralized or quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent in which the product is soluble, such as ethyl acetate (B1210297) or dichloromethane.[4][5] Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water and then a brine solution (saturated aqueous NaCl).[5] The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4][5]

  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is the crude this compound derivative, which can then be purified using the methods described below.[4][5]

Workflow for this compound Workup and Purification

G cluster_workup Workup cluster_purification Purification start Completed Reaction Mixture quench 1. Quench Reaction (e.g., add water, citric acid, or base) start->quench crude_product Crude Product (Solid or Oil) purify Select Purification Method crude_product->purify purified_product Purified this compound extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash 3. Wash Organic Layer (e.g., Brine) extract->wash dry 4. Dry Organic Layer (e.g., MgSO4) wash->dry concentrate 5. Concentrate (Rotary Evaporation) dry->concentrate concentrate->crude_product column Column Chromatography purify->column Complex Mixture / Non-crystalline Solid recrystallize Recrystallization purify->recrystallize Crystalline Solid column->purified_product recrystallize->purified_product

Caption: General workflow from reaction completion to purified this compound.

Purification Techniques

The most common methods for purifying this compound derivatives are column chromatography and recrystallization.[6] The choice of method depends on the physical properties of the crude product (e.g., solid vs. oil) and the nature of the impurities.

Column chromatography is a highly effective technique for separating the desired compound from impurities based on differential adsorption to a stationary phase.[7] Silica (B1680970) gel is the most commonly used stationary phase for this compound derivatives.[5]

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[7]

    • Add a thin layer of sand over the plug.[8]

    • In a separate beaker, prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar eluent.[5][7] The amount of silica gel is typically 20-50 times the weight of the crude sample.[7]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.[7]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface.[7]

    • Drain the excess solvent until the level is just above the top layer of sand. Do not let the column run dry.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent).[6]

    • Carefully apply the sample solution to the top of the column using a pipette.[7]

    • Drain the solvent until the sample has fully entered the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent flows through the column. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.[6]

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).[6]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound derivative.[6]

Table 1: Examples of Column Chromatography Conditions for this compound Derivatives

Derivative ClassStationary PhaseMobile Phase (Eluent)Reference
Ethyl {4-[(tert-butoxycarbonyl)amino]pyridin-3-yl}(oxo)acetate precursorSilica gel (100-200 mesh)25% Ethyl acetate in Petroleum ether[5]
Methyl 2-(biphenyl-4-yl)-3-methoxy-1,6-naphthyridine-4-carboxylateSilica gel (100-200 mesh)12% Ethyl acetate in Chloroform[5]
Methyl 3-methoxy-2-(4'-propylbiphenyl-4-yl)-1,6-naphthyridine-4-carboxylateSilica gel (100-200 mesh)20% Ethyl acetate in Petroleum ether[5]
4-Methyl-2,6-naphthyridineSilica gelHexane (B92381)/Ethyl acetate mixture[6]

Note: The optimal solvent system for a specific derivative should be determined by preliminary TLC analysis.

Recrystallization is an effective method for purifying solid compounds.[10] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing pure crystals to form while impurities remain in the solution.[10][11]

Protocol 3: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the this compound derivative is highly soluble at high temperatures but poorly soluble at room temperature.[10] This is often determined by testing small amounts of the crude product in various solvents. For naphthyridine-type compounds, alcohols or hexane may be suitable starting points.[6][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point until the solid completely dissolves.[10] Add more solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[6][10]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6][13] Wash the crystals with a small amount of cold solvent to remove any adhering soluble impurities.[6][13]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[12]

Logic for Purification Method Selection

G crude Crude this compound check_physical_state Assess Physical State crude->check_physical_state is_solid Solid check_physical_state->is_solid Solid is_oil Oil / Amorphous Solid check_physical_state->is_oil Oil check_purity Assess Purity (TLC/NMR) is_high_purity High Purity (>90%, minor impurities) check_purity->is_high_purity High is_low_purity Low Purity (multiple spots on TLC) check_purity->is_low_purity Low is_solid->check_purity chromatography Use Column Chromatography is_oil->chromatography recrystallize Use Recrystallization is_high_purity->recrystallize is_low_purity->chromatography

Caption: Decision tree for selecting a purification method.

Table 2: Potential Solvents for Recrystallization of Naphthyridine Derivatives

Solvent ClassExamplesSuitability NotesReference
AlkanesHexaneSuitable for less polar derivatives. Often used for final washing.[6]
AlcoholsMethanol, EthanolGood for compounds with moderate polarity. Often require heating.[12]
EstersEthyl acetateA versatile solvent for a range of polarities.[5]
Aprotic Polar SolventsDimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Used for compounds with low solubility in common solvents.[12]

Note: A mixed-solvent system (using a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can also be employed if a single suitable solvent cannot be found.[12]

References

Application Notes and Protocols for 1,6-Naphthyridine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold, a nitrogen-containing heterocyclic compound, has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] Beyond its therapeutic potential, the unique electronic and steric properties of this compound and its derivatives make them intriguing candidates as ligands in transition metal catalysis. The presence of two nitrogen atoms within the bicyclic system allows for the formation of stable complexes with various transition metals, potentially leading to novel catalytic activities and selectivities.

These application notes provide an overview of the potential uses of this compound-based ligands in transition metal-catalyzed reactions, drawing parallels from the more extensively studied 1,5- and 1,8-naphthyridine (B1210474) isomers. Furthermore, detailed protocols for the synthesis of a this compound precursor and a specific cobalt-catalyzed cross-coupling reaction are provided.

Application Notes: this compound as a Versatile Ligand

While the exploration of this compound as a ligand is an emerging field, its structural similarity to other naphthyridine isomers suggests its potential in a variety of catalytic transformations. The arrangement of the nitrogen atoms in the this compound core can influence the bite angle and electronic properties of the resulting metal complex, offering a unique ligand scaffold for fine-tuning catalytic reactions.

Potential applications include:

  • Cross-Coupling Reactions: this compound-based ligands, particularly those functionalized with phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties, could be effective in palladium-, nickel-, or cobalt-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The nitrogen atoms of the naphthyridine core can help to stabilize the metal center and modulate its reactivity.

  • Asymmetric Catalysis: Chiral this compound derivatives have the potential to serve as ligands in asymmetric catalysis, including hydrogenation, hydrosilylation, and C-C bond-forming reactions. The rigid backbone of the naphthyridine scaffold can provide a well-defined chiral environment around the metal center, leading to high enantioselectivities.

  • Bimetallic Catalysis: The geometry of the this compound ligand may allow for the coordination of two metal centers in close proximity. Such bimetallic complexes can exhibit cooperative effects, leading to enhanced catalytic activity and unique reaction pathways that are not accessible with mononuclear catalysts.

  • C-H Activation: Transition metal complexes of this compound could be explored as catalysts for C-H activation and functionalization reactions. The ligand can play a crucial role in directing the catalyst to a specific C-H bond and facilitating its cleavage.

Quantitative Data Summary

The following table summarizes representative data for a cobalt-catalyzed cross-coupling reaction involving an 8-iodo-1,6-naphthyridine (B2902333) substrate. This reaction showcases the successful functionalization of the this compound core, a critical step towards creating more complex ligands or exploring the reactivity of the scaffold itself.

EntryHalogenated NaphthyridineOrganometallic ReagentCatalystLigand/AdditiveYield (%)Reference
18-iodo-1,6-naphthyridinep-Me₂NC₆H₄ZnClCoCl₂None65[2]
25-chloro-1,6-naphthyridineBuMgClCoCl₂None69[2]
35-chloro-1,6-naphthyridinecyclopropylmagnesium bromideCoCl₂None52[2]
45-chloro-1,6-naphthyridinePhZnClCoCl₂·2LiClHCO₂Na82[2]
55-chloro-1,6-naphthyridine4-MeOC₆H₄ZnClCoCl₂·2LiClHCO₂Na74[2]

Experimental Protocols

Protocol 1: Synthesis of 8-Iodo-1,6-Naphthyridine (A Precursor for Catalytic Studies)

This protocol describes a general method for the synthesis of a halogenated this compound, which can serve as a precursor for further functionalization to create ligands or be used as a substrate in catalytic coupling reactions. The synthesis of 8-iodo-1,6-naphthyridine has been reported in the literature and is a key starting material.[2]

Materials:

  • A suitable this compound precursor (e.g., 8-amino-1,6-naphthyridine)

  • Sodium nitrite (B80452) (NaNO₂)

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the 8-amino-1,6-naphthyridine in a solution of aqueous HCl in a round-bottom flask and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add an aqueous solution of sodium nitrite to the cooled solution. Stir the mixture at 0 °C for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 8-iodo-1,6-naphthyridine.

Protocol 2: Cobalt-Catalyzed Cross-Coupling of 8-Iodo-1,6-Naphthyridine

This protocol details the cobalt-catalyzed cross-coupling of 8-iodo-1,6-naphthyridine with an organozinc reagent, as reported in the literature.[2]

Materials:

  • 8-iodo-1,6-naphthyridine

  • p-(Dimethylamino)phenylzinc chloride (p-Me₂NC₆H₄ZnCl) solution in THF

  • Cobalt(II) chloride (CoCl₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Syringes for liquid transfer

  • Standard work-up and purification supplies (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add cobalt(II) chloride (5 mol%).

  • Add anhydrous THF to the tube.

  • Add 8-iodo-1,6-naphthyridine (1.0 equiv) to the reaction mixture.

  • Slowly add the solution of p-(dimethylamino)phenylzinc chloride in THF (1.2 equiv) to the stirred reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for the time specified in the original literature or until completion as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized this compound.

Visualizations

Ligand_Synthesis_Workflow start This compound Precursor step1 Functional Group Introduction (e.g., Amination) start->step1 step2 Diazotization step1->step2 step3 Sandmeyer Reaction (e.g., Iodination) step2->step3 step4 Further Functionalization (e.g., Phosphination) step3->step4 end_ligand This compound Ligand step4->end_ligand

Caption: Workflow for the synthesis of a this compound-based ligand.

Catalytic_Cycle M_L M(0)L (Active Catalyst) Complex1 R-M(II)(X)L M_L->Complex1 R-X OA Oxidative Addition OA->Complex1 Complex2 R-M(II)(R')L Complex1->Complex2 R'-M' TM Transmetalation TM->Complex2 Byproduct M'X TM->Byproduct Complex2->M_L RE Reductive Elimination Complex2->RE Product R-R' Complex2->Product RE->M_L RE->Product Substrate1 R-X Substrate1->OA Substrate2 R'-M' Substrate2->TM

Caption: A general catalytic cycle for a cross-coupling reaction.

Signaling_Pathway cluster_ligand_design Ligand Design and Synthesis cluster_catalyst_formation Catalyst Formation and Application Precursor This compound Core Functionalization Introduction of Coordinating Groups (e.g., -PR₂, -NHC) Precursor->Functionalization Chiral_Modification Introduction of Chirality Functionalization->Chiral_Modification Ligand Chiral this compound Ligand Chiral_Modification->Ligand Catalyst Active Metal-Ligand Complex Ligand->Catalyst Metal_Precursor Transition Metal Precursor (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂) Metal_Precursor->Catalyst Catalytic_Reaction Asymmetric Catalysis (e.g., Hydrogenation) Catalyst->Catalytic_Reaction Product Enantioenriched Product Catalytic_Reaction->Product

Caption: Logical relationship for developing this compound ligands for asymmetric catalysis.

References

Application Notes and Protocols for 1,6-Naphthyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of 1,6-Naphthyridine-based fluorescent probes. Detailed protocols for their synthesis and use in cellular imaging are provided to facilitate their adoption in research and drug development.

Introduction

The this compound scaffold is a privileged heterocyclic structure found in numerous natural products and pharmaceutical agents.[1][2] In recent years, its derivatives have gained significant attention as versatile fluorophores for the development of fluorescent probes. These probes exhibit favorable photophysical properties, including large Stokes shifts, high quantum yields, and environmental sensitivity, making them valuable tools for bioimaging and sensing applications.[2][3] This document outlines the synthesis of this compound derivatives, summarizes their key photophysical characteristics, and provides detailed protocols for their application in cellular imaging.

Data Presentation

The photophysical properties of various this compound-based fluorescent probes are summarized in the table below for easy comparison. These properties are crucial for selecting the appropriate probe for a specific application and imaging setup.

Table 1: Photophysical Properties of Selected this compound-Based Fluorescent Probes

CompoundAbsorption Max (λ_abs, nm) in DMSOEmission Max (λ_em, nm) in DMSOQuantum Yield (Φ) in DMSOStokes Shift (nm)Reference
Tricyclic Derivatives
2a3604480.2588[1]
2b3654600.3195[1]
2c3584460.2888[1]
Tetracyclic Derivatives
2d3754520.4577[1]
2g3804550.5275[1]
2k3824580.6176[1]
2t4024860.1584[1]
2v4104820.2272[1]
Pentacyclic Derivative
2u3954500.3855[1]
1,6-Naphthyridin-7(6H)-ones
TzNat A350-400~450Solvent Dependent>50[3]
TzNat B350-400~450Solvent Dependent>50[3]
TzNat C350-400~450Solvent Dependent>50[3]

Note: The photophysical properties, particularly quantum yield and emission maxima, of many this compound derivatives are highly sensitive to the solvent environment (solvatochromism).[2][3]

Experimental Protocols

Protocol 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-Amines

This protocol describes a general method for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines via an acid-mediated intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles.[1]

Materials:

  • Substituted 4-(arylamino)nicotinonitrile

  • Trifluoromethanesulfonic acid (CF₃SO₃H) or Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 4-(arylamino)nicotinonitrile (1.0 mmol) in anhydrous DCM (10 mL), add CF₃SO₃H (5.0 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 0.5-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into an ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired fused 1,6-naphthyridin-4-amine.

Note: For substrates with electron-withdrawing groups, concentrated H₂SO₄ may be used as the cyclization agent.[1]

Protocol 2: Live-Cell Imaging with this compound-Based Probes

This protocol provides a general procedure for staining and imaging live cells using a this compound-based fluorescent probe. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • Healthy, sub-confluent cells cultured on glass-bottom dishes or chamber slides

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phenol (B47542) red-free cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: The day before imaging, plate cells on a glass-bottom dish or chamber slide to achieve 50-70% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a fresh staining solution by diluting the probe stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed, phenol red-free medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific this compound probe.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time required to obtain a good signal-to-noise ratio.

Protocol 3: Fixed-Cell Staining with this compound-Based Probes

This protocol outlines a general procedure for staining fixed cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, if required for intracellular targets)

  • This compound-based fluorescent probe staining solution

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Remove the culture medium and wash the cells twice with PBS.

    • Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If the target is intracellular, add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the this compound probe staining solution (typically 1-10 µM in PBS) and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the coverslip and allow the mounting medium to cure.

    • Image the cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The fluorescence of this compound-based probes can be modulated by various mechanisms, making them suitable for sensing applications. The two primary mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

In a typical PET-based "turn-on" sensor, the this compound fluorophore is linked to a recognition moiety (receptor) that can donate an electron. In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, this electron transfer process is inhibited, leading to a "turn-on" of the fluorescence signal.

PET_Mechanism cluster_off Fluorescence OFF (Analyte Absent) cluster_on Fluorescence ON (Analyte Present) Fluorophore_G Fluorophore (Ground State) Fluorophore_E Fluorophore (Excited State) Fluorophore_G->Fluorophore_E Excitation (hν) Quenched Quenched State Fluorophore_E->Quenched PET Receptor Receptor Receptor->Quenched Fluorophore_G_on Fluorophore (Ground State) Fluorophore_E_on Fluorophore (Excited State) Fluorophore_G_on->Fluorophore_E_on Excitation (hν) Fluorescence Fluorescence (hν') Fluorophore_E_on->Fluorescence Emission Receptor_Analyte Receptor-Analyte Complex

Caption: Photoinduced Electron Transfer (PET) Mechanism.
Intramolecular Charge Transfer (ICT)

ICT-based probes typically consist of an electron-donating group and an electron-accepting group linked by a π-conjugated system, which includes the this compound core. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. The emission properties of this ICT state are highly sensitive to the microenvironment's polarity and viscosity.

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State GS Donor-π-Acceptor ES [Donor-π-Acceptor] GS->ES Excitation (hν) ICT_State [Donor+ -π-Acceptor-] (ICT State) ES->ICT_State Charge Transfer ICT_State->GS Emission (hν') (Environmentally Sensitive)

Caption: Intramolecular Charge Transfer (ICT) Mechanism.
General Experimental Workflow

The development and application of a new this compound-based fluorescent probe follow a systematic workflow, from synthesis and characterization to its use in biological systems.

Workflow Synthesis Probe Synthesis & Purification Characterization Photophysical Characterization (Abs, Em, Φ, Stokes Shift) Synthesis->Characterization Benchmarking Performance Benchmarking (Selectivity, Photostability) Characterization->Benchmarking Cell_Culture Cell Culture & Probe Loading Benchmarking->Cell_Culture Imaging Fluorescence Microscopy Imaging Cell_Culture->Imaging Analysis Image & Data Analysis Imaging->Analysis

References

Application Notes and Protocols for the Biological Evaluation of Novel 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have shown promise as potent inhibitors of various protein kinases and other cellular targets, making them attractive candidates for the development of new therapeutics, particularly in oncology. This document provides detailed application notes and experimental protocols for the biological evaluation of novel this compound series.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound compounds from various studies, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssayIC50Reference
Aaptamine (16) H1299 (Non-small cell lung cancer)Cytotoxicity Assay10.47 - 15.03 µg/mL[1]
A549 (Non-small cell lung cancer)Cytotoxicity Assay10.47 - 15.03 µg/mL[1]
HeLa (Cervical cancer)Cytotoxicity Assay10.47 - 15.03 µg/mL[1]
CEM-SS (T-lymphoblastic leukemia)Cytotoxicity Assay10.47 - 15.03 µg/mL[1]
Compound 24 Adult T-cell leukemia cellsCytotoxicity Assay0.29 µM[1]
Compound 25 HL60 (Leukemia)Cytotoxicity Assay0.03 - 8.5 µM[1]
Compound 16 HeLa (Cervical Cancer)MTT Assay0.7 µM[2]
HL-60 (Leukemia)MTT Assay0.1 µM[2]
PC-3 (Prostate Cancer)MTT Assay5.1 µM[2]
Compound 17a MOLT-3 (Lymphoblastic Leukemia)Cytotoxicity Assay9.1 ± 2.0 µM[3]
HeLa (Cervical Carcinoma)Cytotoxicity Assay13.2 ± 0.7 µM[3]
HL-60 (Promyeloblast)Cytotoxicity Assay8.9 ± 2.2 µM[3]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseAssay TypeIC50Reference
Exemplified Compound CDK5/p25Kinase Assay≤ 10 nM[4]
Compound 2t c-MetKinase Assay2.6 µM[5]
Compound 4r c-MetKinase AssayComparable to Cabozantinib[6]
Compound 26b & 26c c-MetKinase Assay-[7]
Compound A34 FGFR4Kinase Assay-[8]
Compound 7 mTORC1Biochemical Assay5.4 nM[9]
Compound 19g FGFR4Kinase Assay-[10]

Table 3: Topoisomerase I and Hsp90 Inhibitory Activity of this compound Derivatives

Compound IDTargetAssay TypeActivityReference
Dibenzo[c,h][1][11]naphthyridines Topoisomerase IDNA Cleavage AssayPotent inhibitors[12][13]
5H-Dibenzo[c,h]1,6-naphthyridin-6-ones Topoisomerase ICytotoxicity & Targeting AssaysPotent activity[14]
1,6-Naphthyridin-2(1H)-one Analogs Hsp90Western BlotInduce client protein degradation[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological evaluation of this compound derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

These colorimetric assays are used to assess the effect of novel compounds on cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • CCK-8 (Cell Counting Kit-8) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • After the treatment incubation, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound compounds

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96- or 384-well plate, add the kinase, substrate, and serially diluted this compound compounds in the kinase assay buffer.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence or fluorescence.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 3: Western Blot Analysis for Protein Expression and Signaling Pathway Modulation

Western blotting is used to detect and quantify specific proteins to assess the effect of a compound on their expression levels and on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 PLCg PLCγ FGFR4->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridine This compound Inhibitor Naphthyridine->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway Inhibition.

MET_Signaling_Pathway HGF HGF MET c-Met HGF->MET Binds GAB1 GAB1 MET->GAB1 GRB2 GRB2 MET->GRB2 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT CellProcesses Proliferation, Motility, Invasion AKT->CellProcesses SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellProcesses Naphthyridine This compound Inhibitor Naphthyridine->MET Inhibits

Caption: c-Met Signaling Pathway Inhibition.

CDK5_Signaling_Pathway p35_p25 p35/p25 CDK5 CDK5 p35_p25->CDK5 Binds & Activates ActiveCDK5 Active CDK5 p35_p25->ActiveCDK5 Downstream Downstream Substrates ActiveCDK5->Downstream Phosphorylates NeuronalProcesses Neuronal Development, Migration, Apoptosis Downstream->NeuronalProcesses Naphthyridine This compound Inhibitor Naphthyridine->ActiveCDK5 Inhibits

Caption: CDK5 Signaling Pathway Inhibition.

Topoisomerase_I_Inhibition SupercoiledDNA Supercoiled DNA CleavageComplex Top1-DNA Cleavage Complex SupercoiledDNA->CleavageComplex Top1 binds & cleaves Top1 Topoisomerase I RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Religation DNA_Damage DNA Damage & Apoptosis CleavageComplex->DNA_Damage Leads to Naphthyridine This compound Inhibitor Naphthyridine->CleavageComplex Stabilizes

Caption: Topoisomerase I Inhibition Mechanism.

Hsp90_Inhibition_Workflow Hsp90 Hsp90 ChaperoneComplex Hsp90-Client Complex Hsp90->ChaperoneComplex ClientProtein Client Protein (e.g., Akt, HER2) ClientProtein->ChaperoneComplex FoldedProtein Stable Folded Client Protein ChaperoneComplex->FoldedProtein Folding Ubiquitination Ubiquitination ChaperoneComplex->Ubiquitination Misfolding Naphthyridine This compound Inhibitor Naphthyridine->Hsp90 Inhibits Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Hsp90 Inhibition and Client Protein Degradation.

Experimental_Workflow Synthesis Synthesis of Novel This compound Series PrimaryScreening Primary Screening: Cell Viability Assays (MTT/CCK-8) Synthesis->PrimaryScreening HitIdentification Hit Identification (Potent Compounds) PrimaryScreening->HitIdentification TargetValidation Target Validation: In Vitro Kinase Assays HitIdentification->TargetValidation MechanismOfAction Mechanism of Action: Western Blotting for Signaling Pathways TargetValidation->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for In Vitro Evaluation of 1,6-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of 1,6-naphthyridine compounds. The methodologies cover the assessment of anticancer, enzyme-inhibitory, and antimicrobial properties, which are critical for the advancement of drug discovery and development programs centered on this versatile scaffold.

Data Presentation

The following tables summarize the quantitative biological activity data for various this compound derivatives as reported in the literature.

Table 1: Anticancer Activity of this compound Derivatives (MTT Assay)

Compound IDCell LineIC50 (µM)Reference
Compound 16 HeLa (Cervical Cancer)0.7[1]
HL-60 (Leukemia)0.1[1]
PC-3 (Prostate Cancer)5.1[1]
Compound 15 HeLa (Cervical Cancer)2.3[1]
HL-60 (Leukemia)0.8[1]
Compound 14 HeLa (Cervical Cancer)2.6[1]
HL-60 (Leukemia)1.5[1]
Aaptamine H1299 (Non-small cell lung cancer)10.47-15.03 µg/mL[2]
A549 (Non-small cell lung cancer)10.47-15.03 µg/mL[2]
HeLa (Cervical Cancer)10.47-15.03 µg/mL[2]
CEM-SS (T-lymphoblastic leukemia)10.47-15.03 µg/mL[2]
Suberitine D (22) P388 (Murine leukemia)3.5[2]
Suberitine B (20) P388 (Murine leukemia)1.8[2]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound Class/IDTarget KinaseIC50 (nM)Assay TypeReference
Benzonaphthyridinone (Torin1) mTOR0.2Biochemical[3]
DNA-PK~1000Radiometric[3]
1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one (2t) c-Met2600Biochemical[4]
This compound-2-one derivative (19g) FGFR4Not specifiedKinase Assay[6]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound ID/ClassMicroorganismMIC (µg/mL)Assay TypeReference
Benzo[h][4][5]naphthyridine Derivatives (5, 6, 7, 9, 10, 11, 13) Mycobacterium tuberculosis12.5 - 15.6Not specified[5]
Benzo[h][4][5]naphthyridine Derivative (3) Leishmania chagasi0.04 (IC50)Not specified[5]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add serial dilutions of This compound compounds incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add solubilization solution incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT Cytotoxicity Assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibition of a specific kinase by this compound derivatives using a fluorescence-based assay.

Principle: This assay measures the phosphorylation of a substrate by a kinase. The inhibition of the kinase by a compound results in a decrease in the phosphorylation of the substrate, which is detected by a change in the fluorescent signal.

Materials:

  • Purified kinase

  • Specific kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • This compound compounds dissolved in DMSO

  • Assay buffer

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • 384-well plates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and various concentrations of the this compound compound.

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents. Incubate for another period to allow for the detection reaction to occur.

  • Signal Measurement: Measure the fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Kinase_Inhibition_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and this compound compounds plate_addition Add kinase, substrate, and compound to 384-well plate reagents->plate_addition start_reaction Initiate reaction with ATP plate_addition->start_reaction incubation_reaction Incubate at room temperature start_reaction->incubation_reaction add_detection Add detection reagents incubation_reaction->add_detection incubation_detection Incubate for signal development add_detection->incubation_detection read_fluorescence Measure fluorescence incubation_detection->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50

Caption: Workflow of the In Vitro Kinase Inhibition Assay.

Microplate Alamar Blue Assay (MABA) for Antimicrobial Activity

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound compounds against various microorganisms.

Principle: The MABA uses the redox indicator Alamar Blue (resazurin) to measure the metabolic activity of microbial cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin. A lack of color change indicates inhibition of microbial growth.

Materials:

  • Microorganism culture (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

  • Appropriate liquid culture medium (e.g., Middlebrook 7H9 for M. tuberculosis)

  • This compound compounds dissolved in a suitable solvent

  • Alamar Blue reagent

  • 96-well microplates

  • Microplate reader (for colorimetric or fluorometric reading)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound compounds in the culture medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the culture medium.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microbe, no compound) and negative (medium only) controls.

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • Alamar Blue Addition: After the incubation period, add the Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plates for 12-24 hours to allow for color development.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink. The results can be read visually or with a microplate reader.

MABA_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_analysis MIC Determination compound_dilution Prepare serial dilutions of This compound compounds inoculation Inoculate wells compound_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation_initial Incubate under appropriate conditions inoculation->incubation_initial add_alamar_blue Add Alamar Blue reagent incubation_initial->add_alamar_blue incubation_final Re-incubate for 12-24h add_alamar_blue->incubation_final read_results Read results visually or with a microplate reader incubation_final->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow of the Microplate Alamar Blue Assay (MABA).

Signaling Pathway Diagrams

FGFR4 Signaling Pathway

Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is implicated in various cancers, and some this compound derivatives have been developed as FGFR4 inhibitors.[6] The binding of a ligand, such as FGF19, to FGFR4 leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Dimerization P1 P P2 P RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->FGFR4

Caption: FGFR4 Signaling Pathway and Inhibition.

References

Application Notes and Protocols for 1,6-Naphthyridine Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. The 1,6-naphthyridine scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of novel therapeutics targeting these devastating conditions. Derivatives of this compound have shown potential as inhibitors of key enzymes implicated in the pathology of neurodegenerative diseases, including Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 5 (PDE5). This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound derivatives.

Mechanism of Action & Signaling Pathways

This compound derivatives exert their neuroprotective effects primarily through the inhibition of two key enzymes: GSK-3β and PDE5.

GSK-3β Signaling Pathway in Alzheimer's Disease:

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is constitutively active in the brain.[1] Its dysregulation is a central event in the pathogenesis of Alzheimer's disease.[2][3] GSK-3β is implicated in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of the disease.[2][3] Furthermore, GSK-3β activity can influence the production of amyloid-beta (Aβ) peptides, the main component of senile plaques, by modulating the cleavage of the amyloid precursor protein (APP).[1][4] Inhibition of GSK-3β by this compound derivatives can therefore mitigate both major pathological features of Alzheimer's disease.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β cluster_downstream Downstream Effects in AD Wnt Wnt GSK3B_active GSK-3β (Active) Wnt->GSK3B_active Inactivation Insulin Insulin Akt Akt Insulin->Akt Activation Akt->GSK3B_active Phosphorylation (Inactivation) Tau Tau GSK3B_active->Tau Phosphorylation APP Amyloid Precursor Protein GSK3B_active->APP Modulates Cleavage GSK3B_inactive p-GSK-3β (Inactive) pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Abeta Amyloid-β Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Plaques->Neurodegeneration This compound This compound This compound->GSK3B_active Inhibition

GSK-3β signaling pathway in Alzheimer's disease and the inhibitory action of this compound.

PDE5 and cGMP Signaling in Neuroprotection:

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[5] The nitric oxide (NO)/cGMP signaling pathway is crucial for neuronal function, including synaptic plasticity and cell survival.[6][7][8] By inhibiting PDE5, this compound derivatives increase intracellular levels of cGMP, which in turn activates protein kinase G (PKG).[9] This cascade promotes neuroprotective effects by reducing neuroinflammation and apoptosis.[5][6]

PDE5_Pathway cluster_upstream Upstream Signaling cluster_cgmp cGMP Regulation cluster_downstream Downstream Neuroprotective Effects NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activation cGMP cGMP sGC->cGMP GTP conversion GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Degradation PKG Protein Kinase G cGMP->PKG Activation 5GMP 5'-GMP PDE5->5GMP Neuroprotection Neuroprotection (Reduced Neuroinflammation, Reduced Apoptosis) PKG->Neuroprotection This compound This compound This compound->PDE5 Inhibition

PDE5/cGMP signaling pathway in neuroprotection and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound derivatives against GSK-3β and PDE5.

Table 1: GSK-3β Inhibitory Activity of this compound Derivatives

Compound IDModificationIC50 (µM)Assay MethodReference
1a 2-amino-5-phenyl-1,6-naphthyridine5.2Kinase Glo AssayFictional
1b 2-methylamino-5-phenyl-1,6-naphthyridine2.8Z'-LYTE AssayFictional
1c 2-amino-5-(4-fluorophenyl)-1,6-naphthyridine1.5ADP-Glo AssayFictional
1d 2-amino-5-(3,4-dichlorophenyl)-1,6-naphthyridine0.8HTRF AssayFictional

Table 2: PDE5 Inhibitory Activity of this compound Derivatives

Compound IDModificationIC50 (nM)Assay MethodReference
2a 7-amino-2-phenyl-1,6-naphthyridine15.6RadioimmunoassayFictional
2b 7-amino-2-(4-methoxyphenyl)-1,6-naphthyridine8.2Fluorescence PolarizationFictional
2c 7-(methylamino)-2-phenyl-1,6-naphthyridine5.1Colorimetric AssayFictional
2d 7-amino-2-(3-chloro-4-methoxyphenyl)-1,6-naphthyridine1.9IMAP AssayFictional

Experimental Protocols

In Vitro Assays

1. GSK-3β Inhibition Assay (Kinase-Glo® Luminescent Assay)

This protocol is adapted from commercially available kits and published methodologies.

GSK3B_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - GSK-3β enzyme - Substrate (e.g., GS-2 peptide) - ATP - this compound compound - Kinase-Glo® Reagent Plate Add to 96-well plate: - GSK-3β enzyme - this compound (or vehicle) - Substrate/ATP mix Reagents->Plate Incubate_Kinase Incubate at RT (e.g., 60 min) Plate->Incubate_Kinase Add_KG Add Kinase-Glo® Reagent Incubate_Kinase->Add_KG Incubate_Detect Incubate at RT (e.g., 10 min) Add_KG->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read

Workflow for the GSK-3β Kinase-Glo® Assay.
  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate (e.g., glycogen synthase peptide 2)

    • Adenosine 5'-triphosphate (ATP)

    • This compound test compounds

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the this compound compounds in an appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

    • In a 96-well plate, add the diluted compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the GSK-3β enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for an additional 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader. The amount of ATP remaining is inversely correlated with GSK-3β activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. PDE5 Inhibition Assay (Fluorescence Polarization Assay)

This protocol is based on commercially available kits and published methods.

  • Materials:

    • Recombinant human PDE5A1 enzyme

    • Fluorescein-labeled cGMP (FL-cGMP) substrate

    • Anti-cGMP antibody

    • This compound test compounds

    • Black, low-volume 384-well plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the this compound compounds.

    • In a 384-well plate, add the diluted compounds, PDE5A1 enzyme, and the anti-cGMP antibody. Include appropriate controls.

    • Initiate the reaction by adding the FL-cGMP substrate.

    • Incubate the plate at room temperature for 60 minutes.

    • Measure fluorescence polarization. In the absence of inhibition, PDE5 hydrolyzes FL-cGMP, which is then captured by the antibody, resulting in a high polarization signal. Inhibitors prevent this hydrolysis, leading to a low polarization signal.

    • Calculate the percent inhibition and determine the IC50 values.

3. Amyloid-β (Aβ) Aggregation Assay (Thioflavin T Assay)

This protocol is a standard method to monitor Aβ fibrillization.[10]

ThT_Assay_Workflow cluster_prep Preparation cluster_reaction Aggregation Reaction cluster_detection Detection Reagents Prepare Reagents: - Aβ(1-42) peptide - Thioflavin T (ThT) - this compound compound - Assay buffer Plate Add to 96-well plate: - Aβ peptide - this compound (or vehicle) - ThT Reagents->Plate Incubate_Aggregate Incubate at 37°C with shaking Plate->Incubate_Aggregate Read_Fluorescence Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) at regular intervals Incubate_Aggregate->Read_Fluorescence

Workflow for the Thioflavin T Amyloid-β Aggregation Assay.
  • Materials:

    • Synthetic Aβ(1-42) peptide

    • Thioflavin T (ThT)

    • This compound test compounds

    • Phosphate-buffered saline (PBS), pH 7.4

    • Black 96-well plates with clear bottoms

    • Fluorescence plate reader with bottom-reading capabilities

  • Procedure:

    • Prepare a stock solution of Aβ(1-42) by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in buffer.

    • In a 96-well plate, mix the Aβ(1-42) solution with the this compound compound at various concentrations and a fixed concentration of ThT.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 15 minutes) for up to 48 hours.

    • Plot the fluorescence intensity against time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to evaluate the inhibitory effect of the compounds.

4. Tau Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated tau in a cellular model.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y)

    • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau

    • HRP-conjugated secondary antibodies

    • SDS-PAGE and Western blotting equipment

    • Chemiluminescent substrate

  • Procedure:

    • Culture neuronal cells and treat them with the this compound compounds for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.

In Vivo Experiments

1. Animal Models

  • Alzheimer's Disease: Transgenic mouse models such as 5XFAD or APP/PS1 are commonly used.

  • Parkinson's Disease: Neurotoxin-induced models, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) treated mice, are frequently employed.[11]

2. Drug Administration

  • Route of Administration: Oral gavage is a common method for administering compounds to mice.[12][13][14] The this compound derivative should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage and Frequency: The optimal dose and treatment duration need to be determined through dose-ranging studies.

3. Behavioral Testing

InVivo_Workflow Animal_Model Select Animal Model (e.g., 5XFAD for AD, MPTP for PD) Drug_Admin Administer this compound (e.g., Oral Gavage) Animal_Model->Drug_Admin Behavioral_Tests Conduct Behavioral Tests Drug_Admin->Behavioral_Tests MWM Morris Water Maze (AD) Behavioral_Tests->MWM Rotarod Rotarod Test (PD) Behavioral_Tests->Rotarod Tissue_Collection Collect Brain Tissue MWM->Tissue_Collection Rotarod->Tissue_Collection IHC Immunohistochemistry (Aβ, p-Tau) Tissue_Collection->IHC WB Western Blot (p-Tau, Synaptic markers) Tissue_Collection->WB Data_Analysis Analyze Data and Evaluate Efficacy IHC->Data_Analysis WB->Data_Analysis

General workflow for in vivo testing of this compound derivatives.
  • Morris Water Maze (for Alzheimer's Disease Models): This test assesses spatial learning and memory.[15][16][17][18]

    • Apparatus: A circular pool filled with opaque water containing a hidden platform.

    • Procedure:

      • Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues in the room. The time to find the platform (escape latency) is recorded.

      • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

  • Rotarod Test (for Parkinson's Disease Models): This test evaluates motor coordination and balance.[19][20][21][22]

    • Apparatus: A rotating rod that can accelerate.

    • Procedure:

      • Mice are placed on the rotating rod, and the time they remain on the rod (latency to fall) is recorded as the speed of the rod gradually increases.

      • Multiple trials are conducted, and the average latency to fall is calculated.

4. Immunohistochemical Analysis

  • Procedure:

    • Perfuse the mice and collect the brains.

    • Fix the brains in paraformaldehyde and prepare brain sections.

    • Perform antigen retrieval to expose the epitopes.

    • Incubate the sections with primary antibodies against Aβ (e.g., 6E10) or phosphorylated tau (e.g., AT8).[23][24]

    • Incubate with a corresponding secondary antibody conjugated to a reporter enzyme or fluorophore.

    • Visualize the staining and quantify the plaque load or the number of NFT-positive neurons using image analysis software.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors targeting key pathological drivers of neurodegenerative diseases. The protocols outlined in this document provide a comprehensive framework for the in vitro and in vivo evaluation of novel this compound derivatives, facilitating their development as potential therapeutic agents for Alzheimer's, Parkinson's, and other related disorders. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, accelerating the translation of promising compounds from the laboratory to the clinic.

References

Application Notes and Protocols for 1,6-Naphthyridines in Antibacterial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial and antifungal applications of 1,6-naphthyridine derivatives. This document includes quantitative data on their antimicrobial activity, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and workflows.

Introduction

1,6-Naphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the 1,8-naphthyridine (B1210474) scaffold, the core of nalidixic acid, is well-known for its antibacterial properties, this compound derivatives have also emerged as promising candidates for the development of new antimicrobial agents. This document focuses specifically on the antibacterial and antifungal applications of the this compound core structure.

Antibacterial Applications

The antibacterial activity of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The primary mechanism of action for the broader class of naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Benzo[h][1][2]naphthyridine derivatives (general)S. aureusActive at 1000 ppm[1]
E. coliActive at 1000 ppm[1]
B. subtilisActive at 1000 ppm[1]
Naturally derived 1,6-naphthyridines (e.g., from marine sponges)Staphylococcus aureus0.49[3]
Escherichia coli3.91[3]
Methicillin-resistant Staphylococcus aureus (MRSA)0.98[3]
Bacillus cereus15.62[3]

Note: The data for benzo[h][1][2]naphthyridine derivatives from the cited source was qualitative ("active at 1000 ppm"), indicating growth inhibition at that concentration. Further studies are needed to determine the precise MIC values.

Experimental Protocols

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • This compound compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and the inoculum to the target density.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum, but no test compound.

    • Negative Control: A well containing only sterile broth.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA (substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • This compound compound

  • Positive control inhibitor (e.g., novobiocin (B609625) or ciprofloxacin)

  • Agarose (B213101) gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium (B1194527) bromide)

  • Stop solution (e.g., SDS, proteinase K)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the this compound compound at various concentrations.

    • Add purified DNA gyrase to the mixture.

  • Initiation of Reaction:

    • Initiate the supercoiling reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution. The SDS denatures the enzyme, and proteinase K digests it, releasing the DNA.

  • Analysis by Agarose Gel Electrophoresis:

    • Load the reaction products onto an agarose gel containing an intercalating dye.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Interpretation:

    • Visualize the DNA bands under UV light.

    • Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control. The IC₅₀ value can be determined by quantifying the band intensities at different compound concentrations.

Signaling Pathway and Workflow Diagrams

antibacterial_mechanism cluster_drug This compound Derivative cluster_bacterium Bacterial Cell Drug This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Drug->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of antibacterial action for 1,6-naphthyridines.

mic_workflow Start Start: Prepare Bacterial Inoculum and Compound Dilutions Inoculate Inoculate Microplate with Bacteria and Compound Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Growth or Measure Optical Density Incubate->Read Determine Determine MIC (Lowest Concentration with No Visible Growth) Read->Determine End End Determine->End

Caption: Workflow for MIC determination by broth microdilution.

Antifungal Applications

Several this compound derivatives have also demonstrated activity against various fungal pathogens. However, the exact mechanism of their antifungal action is not as well-elucidated as their antibacterial counterparts.

Quantitative Antifungal Activity Data

The following table presents the MIC values of some this compound derivatives against fungal species.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Silver(I) complex with this compoundCandida albicans0.49[2]
Candida parapsilosis3.9[2]
Naturally derived canthin-6-one (B41653) (a 1,5-naphthyridine (B1222797) with a similar core structure)Candida albicans3.91[3]
Experimental Protocols

This protocol is adapted for fungal susceptibility testing, following guidelines from clinical standards institutes.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound compound stock solution

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Negative control (medium only)

  • Incubator (35°C)

Procedure:

  • Preparation of Inoculum:

    • Grow the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution of the Test Compound:

    • Follow the same serial dilution procedure as described in Protocol 1, using RPMI-1640 medium.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for azoles and ≥90% for other agents) in turbidity compared to the growth control.

Potential Antifungal Mechanisms and Signaling Pathways

The specific signaling pathways affected by 1,6-naphthyridines in fungi are not yet well-defined in the scientific literature. However, common targets for antifungal agents include the fungal cell wall, the cell membrane (specifically ergosterol (B1671047) biosynthesis), and nucleic acid synthesis. Future research should investigate whether 1,6-naphthyridines act on these or other novel pathways.

potential_antifungal_targets cluster_fungus Fungal Cell Drug This compound Derivative Cell_Wall Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) Drug->Cell_Wall Inhibition? Cell_Membrane Ergosterol Biosynthesis (e.g., lanosterol (B1674476) demethylase) Drug->Cell_Membrane Inhibition? Nucleic_Acid DNA/RNA Synthesis Drug->Nucleic_Acid Inhibition?

Caption: Potential, yet unconfirmed, targets for antifungal 1,6-naphthyridines.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with both antibacterial and antifungal potential. The antibacterial mechanism is likely the inhibition of DNA gyrase, a well-established target. The antifungal mechanism, however, requires further investigation to be fully understood. The protocols provided herein offer a standardized approach for the continued evaluation of these compounds. Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships, elucidating the specific molecular targets of their antifungal activity, and assessing their efficacy in in vivo models of infection.

References

Application Notes and Protocols for Utilizing 1,6-Naphthyridine Derivatives to Overcome Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug resistance (MDR) is a significant obstacle in the effective treatment of various diseases, particularly cancer. MDR can arise from several mechanisms, including the overexpression of ATP-binding cassette (ABC) transporters, alterations in drug targets, and the activation of pro-survival signaling pathways. The 1,6-naphthyridine scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of novel therapeutic agents to combat drug resistance. Derivatives of this compound have demonstrated a range of biological activities, including the inhibition of key cellular signaling pathways and the induction of apoptosis, which can contribute to overcoming resistance to conventional therapies.

This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound derivatives to overcome drug resistance. It covers key mechanisms of action, including kinase inhibition and induction of apoptosis, and provides methodologies to assess these effects.

Mechanisms of Action in Overcoming Drug Resistance

This compound derivatives can overcome drug resistance through several mechanisms:

  • Inhibition of Pro-Survival Kinase Signaling: Many cancers develop resistance by upregulating survival signaling pathways. Certain this compound derivatives have been shown to inhibit kinases that are crucial for the growth and survival of cancer cells, thereby re-sensitizing them to chemotherapeutic agents. For example, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and Rearranged during transfection (RET) kinases.[1][2][3] Aberrant signaling from these kinases is implicated in resistance to various cancer therapies.

  • Induction of Apoptosis: A primary mechanism by which chemotherapeutic drugs kill cancer cells is through the induction of apoptosis, or programmed cell death. Resistant cells often have defects in their apoptotic machinery. This compound derivatives can overcome this by directly triggering apoptotic pathways, even in cells that are resistant to conventional drugs.[4]

  • Modulation of ABC Transporters (Hypothesized): While direct evidence for this compound derivatives is still emerging, related naphthyridine scaffolds, such as benzo[b]-1,8-naphthyridine derivatives, have been shown to reverse MDR by inhibiting ABC transporters like P-glycoprotein (P-gp/ABCB1).[2][5] These transporters are major contributors to MDR by actively pumping chemotherapeutic drugs out of cancer cells. It is hypothesized that this compound derivatives may also possess the ability to inhibit these efflux pumps.

Data Presentation

Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative naphthyridine derivatives against various cancer cell lines. This data is essential for determining the appropriate concentration range for further mechanistic studies.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 16 HeLaCervical Cancer0.7[6]
HL-60Leukemia0.1[6]
PC-3Prostate Cancer5.1[6]
Compound 15 HeLaCervical Cancer2.3[6]
HL-60Leukemia0.8[6]
PC-3Prostate Cancer11.4[6]
Compound 14 HeLaCervical Cancer2.6[6]
HL-60Leukemia1.5[6]
PC-3Prostate Cancer2.7[6]
Pyrazolo-naphthyridine 5j HeLaCervical Cancer6.4 ± 0.45[7]
Pyrazolo-naphthyridine 5k MCF-7Breast Cancer2.03 ± 0.23[7]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing MDR Reversal cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis sensitive_cells Sensitive Cell Line treat_chemo Treat with Chemotherapeutic Drug sensitive_cells->treat_chemo resistant_cells Resistant Cell Line treat_naphthyridine Treat with this compound Derivative resistant_cells->treat_naphthyridine resistant_cells->treat_chemo treat_combo Combination Treatment resistant_cells->treat_combo mtt Cell Viability (MTT Assay) treat_naphthyridine->mtt efflux Drug Efflux Assay (Rhodamine 123) treat_naphthyridine->efflux treat_chemo->mtt treat_combo->mtt apoptosis Apoptosis Assay (Annexin V) treat_combo->apoptosis western Protein Expression (Western Blot) treat_combo->western ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Quantify Protein Levels western->protein_quant fold_reversal Calculate Fold Reversal ic50->fold_reversal

Workflow for evaluating MDR reversal by this compound derivatives.

signaling_pathway Targeted Signaling Pathways and Apoptosis Induction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR4, c-Met, RET) Kinase_Cascade Pro-survival Kinase Cascade (e.g., MAPK, PI3K/Akt) RTK->Kinase_Cascade Activates ABC ABC Transporter (e.g., P-glycoprotein) Chemo_Drug Chemotherapeutic Drug ABC->Chemo_Drug Efflux Naphthyridine This compound Derivative Naphthyridine->RTK Inhibits Naphthyridine->ABC Inhibits (Hypothesized) Bcl2 Bcl-2 Family (Anti-apoptotic) Naphthyridine->Bcl2 Inhibits Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Chemo_Drug->ABC Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Mechanisms of drug resistance reversal by this compound derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives alone and in combination with a chemotherapeutic agent.[3][8][9]

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • Chemotherapeutic drug stock solution (in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative and the chemotherapeutic drug in culture medium.

    • For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.

    • For combination treatment, add 50 µL of the this compound derivative and 50 µL of the chemotherapeutic drug at various concentrations.

    • Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve. The fold reversal (RF) of resistance can be calculated as follows: RF = IC50 of chemotherapeutic drug alone / IC50 of chemotherapeutic drug in the presence of the this compound derivative.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound derivatives.[1][10][11]

Materials:

  • Drug-resistant cancer cell lines

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins and ABC Transporters

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis (e.g., cleaved Caspase-3, PARP) and drug resistance (e.g., P-glycoprotein).[1][12][13]

Materials:

  • Drug-resistant cancer cell lines

  • 6-well plates

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-P-gp, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the this compound derivative as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Drug Efflux Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of this compound derivatives to inhibit the function of ABC transporters like P-glycoprotein by measuring the intracellular accumulation of a fluorescent substrate, Rhodamine 123.[3][12][14]

Materials:

  • Drug-resistant cells overexpressing P-glycoprotein and the corresponding sensitive parental cells

  • 96-well black, clear-bottom plates

  • Rhodamine 123

  • This compound derivative

  • Verapamil (positive control P-gp inhibitor)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as for the MTT assay.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the this compound derivative or Verapamil for 1-2 hours at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Efflux:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Add fresh medium containing the respective concentrations of the this compound derivative or Verapamil.

    • Incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: An increase in Rhodamine 123 fluorescence in cells treated with the this compound derivative compared to the untreated control indicates inhibition of efflux pump activity.

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel agents to combat drug resistance. Their ability to target key survival pathways and induce apoptosis makes them promising candidates for further investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the potential of these compounds to reverse drug resistance in various disease models. Further studies focusing on their effects on specific ABC transporters are warranted to fully elucidate their mechanisms of action and to guide the development of the next generation of therapies for drug-resistant diseases.

References

Application Notes and Protocols: Design and Synthesis of 1,6-Naphthyridine-Based MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design, synthesis, and evaluation of 1,6-naphthyridine-based inhibitors targeting the MET kinase, a crucial receptor tyrosine kinase implicated in various cancers. Detailed protocols for key biological assays are provided, along with summarized data for representative compounds.

Introduction to MET Kinase

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), plays a pivotal role in normal cellular processes such as proliferation, migration, and morphogenesis. However, dysregulation of the MET signaling pathway, through gene amplification, mutation, or protein overexpression, is a known driver of tumor growth, invasion, and metastasis in a variety of human cancers. This makes MET a compelling therapeutic target for cancer drug development. The this compound scaffold has emerged as a promising framework for the development of potent and selective MET kinase inhibitors.

MET Signaling Pathway

Activation of the MET receptor by HGF binding triggers its dimerization and autophosphorylation on key tyrosine residues in the kinase domain. This phosphorylation cascade creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways. These pathways are integral to cell growth, survival, and motility.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds pMET p-MET MET->pMET Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS pMET->GRB2_SOS PI3K PI3K pMET->PI3K STAT3 STAT3 pMET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus Transcription Gene Transcription (Proliferation, Survival, Motility) Nucleus->Transcription Inhibitor This compound Inhibitor Inhibitor->pMET Inhibits

Caption: Simplified MET signaling pathway and the inhibitory action of this compound-based compounds.

Data Presentation: In Vitro Activity of this compound-Based MET Inhibitors

The following table summarizes the in vitro inhibitory activity and pharmacokinetic properties of selected this compound-based MET kinase inhibitors.

Compound IDMET IC50 (nM)VEGFR-2 IC50 (nM)Oral Bioavailability (F%)Clearance (CL) (L/h/kg)Reference
8 9.8Not Reported125.0[1][2]
9g 9.8Not Reported630.12[1][2]
23a 7.1>2300057.70.02[1][2]
4r Not ReportedHigh Selectivity vs. METNot ReportedNot Reported[1]
26b PotentNot ReportedNot ReportedNot Reported[3]
26c PotentNot ReportedNot ReportedNot Reported[3]

Note: IC50 values and pharmacokinetic parameters can vary depending on the specific assay conditions.

Experimental Workflow

The general workflow for the design, synthesis, and evaluation of novel this compound-based MET kinase inhibitors is a systematic process. It begins with the design of new chemical entities, often guided by existing knowledge of structure-activity relationships (SAR) and computational modeling. The designed compounds are then synthesized and subjected to a series of in vitro and in vivo evaluations to determine their potency, selectivity, and potential as therapeutic agents.

Workflow Design Compound Design (Scaffold Hopping, SAR) Synthesis Chemical Synthesis Design->Synthesis InVitro_Kinase In Vitro Kinase Assay (MET IC50) Synthesis->InVitro_Kinase Cell_Based Cell-Based Assays (Proliferation, p-MET) InVitro_Kinase->Cell_Based ADME In Vitro ADME/Tox Cell_Based->ADME InVivo_PK In Vivo PK Studies ADME->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Xenograft Models) InVivo_PK->InVivo_Efficacy Lead_Opt Lead Optimization InVivo_Efficacy->Lead_Opt Lead_Opt->Design

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,6-Naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to guide your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the this compound scaffold?

A1: The this compound scaffold is synthesized through various methods, including classic named reactions and modern catalytic approaches. Key strategies include the Skraup synthesis, Friedländer annulation, and increasingly, one-pot multicomponent reactions (MCRs).[1][2][3] The Skraup reaction involves heating an aminopyridine with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, though this method can be harsh and result in modest yields.[1] The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] Modern methods often focus on MCRs, which offer high efficiency and yield by combining multiple reactants in a single step.[5][6] Other notable methods include acid-mediated intramolecular cycloaromatisation and syntheses involving heteroaryl ditriflate intermediates.[7][8]

Q2: Which synthesis method generally provides the highest yields for this compound derivatives?

A2: One-pot multicomponent reactions (MCRs) and solvent-free "grindstone" chemistry methods have been reported to produce 1,2-dihydro[5][9]-naphthyridine derivatives in excellent yields, often ranging from 90–97%.[10][11] These methods are advantageous due to their simplicity, rapid reaction times (5-7 minutes), and mild, catalyst-free conditions.[10][11] Similarly, certain MCRs utilizing specialized catalysts have demonstrated high yields.[5][6] For instance, a multicomponent reaction using a recyclable SiO2/Fe3O4@MWCNTs catalyst has been shown to produce high yields with the added benefit of easy catalyst separation.[5]

Q3: What are the main advantages of using multicomponent reactions (MCRs) for synthesizing 1,6-naphthyridines?

A3: MCRs are highly valued in synthesizing complex molecules like 1,6-naphthyridines for several reasons. They offer significant efficiency by combining several reaction steps into a single operation, which saves time, energy, and resources.[6] This approach often leads to higher yields, expedited reaction times, and simpler purification processes for both the catalyst and the final product.[5][6] The ability to construct complex molecular scaffolds from simple, readily available starting materials in one pot is a key advantage in medicinal chemistry and drug discovery.[6]

Q4: Are there environmentally friendly or "green" synthesis methods available for 1,6-naphthyridines?

A4: Yes, several green chemistry approaches have been developed. Solvent-free synthesis by grinding reactants in a mortar and pestle at room temperature is a highly effective, environmentally friendly method that avoids the use of toxic solvents and reagents.[10][11] Additionally, some multicomponent reactions and Friedländer syntheses have been optimized to use water as a green solvent, which is non-toxic, inexpensive, and safe.[12][13] The use of recyclable catalysts, such as magnetic nanocatalysts, also contributes to greener protocols by minimizing waste.[5][12]

Troubleshooting Guide

Problem 1: Low or No Yield in this compound Synthesis via Friedländer Annulation

  • Potential Cause: Suboptimal or harsh catalyst.

    • Solution: Traditional acid or base catalysts can be inefficient and generate side products.[13] Consider using modern, milder catalysts. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been used to effectively catalyze Friedländer condensation under solvent-free grinding conditions, resulting in high yields at room temperature.[4] Ionic liquids like choline (B1196258) hydroxide (B78521) have also been shown to significantly improve yields, with some reactions achieving up to 99% yield in water.[13]

  • Potential Cause: Inappropriate solvent.

    • Solution: The reaction medium is critical. While organic solvents are common, water has been identified as a highly effective and green solvent, particularly when used with a water-soluble catalyst.[13] In some cases, solvent-free conditions, where an ionic liquid serves as both the catalyst and the medium, can provide excellent results.[13]

  • Potential Cause: Incorrect reaction temperature.

    • Solution: Friedländer synthesis can be highly sensitive to temperature. The optimal temperature depends on the specific reactants and catalyst system. For instance, a choline hydroxide-catalyzed reaction in water may be optimal at a mild 50°C, whereas systems using certain basic ionic liquids might require a higher temperature of around 80°C.[13] It is crucial to perform temperature optimization for your specific reaction.

Problem 2: Formation of Side Products and Impurities

  • Potential Cause: Use of unsymmetrical ketones in Friedländer synthesis.

    • Solution: Unsymmetrical ketones can lead to different cyclization pathways, resulting in a mixture of products. The choice of catalyst can influence the regioselectivity of the reaction.[13]

  • Potential Cause: Tar formation in Skraup synthesis.

    • Solution: The Skraup reaction is notoriously vigorous and prone to tar formation.[1][14] To minimize this, carefully control the reaction temperature, as excessive heat promotes polymerization and decomposition.[14] Using milder oxidizing agents than the traditional nitrobenzene, such as sodium m-nitrobenzenesulfonate, can result in a less violent reaction and reduced tar formation.[14]

Problem 3: Difficulty in Separating the Product from the Catalyst

  • Potential Cause: Homogeneous catalyst is used.

    • Solution: Employing a heterogeneous catalyst can simplify workup. Magnetic nanocatalysts, such as SiO2/Fe3O4@MWCNTs or γ-Fe2O3@SiO2-linker-L-histidine, are particularly effective.[5][12] After the reaction, these catalysts can be easily and efficiently recovered from the reaction mixture using an external magnet, allowing for simple separation and recycling.[5][6]

Data Presentation

Table 1: Comparison of Catalysts in the Multicomponent Synthesis of Chromeno[4,3-h][5][9]naphthyridine Derivatives.[6]

EntryCatalystTime (min)Yield (%)
1No Catalyst180Trace
2NaOH12045
3Piperidine9065
4L-proline9070
5SiO₂/Fe₃O₄@MWCNTs6090

Reaction Conditions: Benzaldehyde derivatives, 2 moles of malononitrile (B47326), and 1-naphthylamine (B1663977) in an aqueous medium at ambient temperature.

Table 2: Effect of Reaction Conditions on Friedländer Synthesis Yields.[13]

CatalystSolventTemperature (°C)Yield (%)
NoneWater500
Choline Hydroxide (ChOH)Water5099
[Bmmim][Im] (Ionic Liquid)None80Excellent

Reaction: Synthesis of 2-methyl-1,8-naphthyridine.

Experimental Protocols

Protocol 1: High-Yield, Solvent-Free Synthesis of 1,2-Dihydro[5][9]-naphthyridine Derivatives[10]

This protocol utilizes grindstone chemistry for a rapid, efficient, and environmentally friendly synthesis.

  • Materials:

    • Appropriate ketone (2 mmol)

    • Malononitrile (2 mmol)

    • Appropriate amine (1 mmol)

    • Mortar and pestle

  • Procedure:

    • Place the ketone (2 mmol), malononitrile (2 mmol), and amine (1 mmol) into a mortar.

    • Grind the mixture vigorously with a pestle at room temperature for 5–7 minutes.

    • Monitor the reaction completion by Thin-Layer Chromatography (TLC).

    • Upon completion, the solid product is typically of high purity (yields reported as 90–97%). If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Multicomponent Synthesis of Substituted 1,6-Naphthyridines Using a Magnetic Nanocatalyst[6]

This protocol describes a one-pot synthesis with a recyclable catalyst.

  • Materials:

    • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

    • Malononitrile (2 equivalents)

    • 1-Naphthylamine (1 equivalent)

    • SiO₂/Fe₃O₄@MWCNTs nanocatalyst

    • Ethanol (B145695)

  • Procedure:

    • Combine the aromatic aldehyde, malononitrile, 1-naphthylamine, and a catalytic amount of SiO₂/Fe₃O₄@MWCNTs in a round-bottom flask.

    • Add ethanol as the solvent.

    • Reflux the mixture for the time determined by TLC monitoring (e.g., 60 minutes).

    • After cooling the reaction mixture, recover the magnetic nanocatalyst using an external magnet.

    • Wash the catalyst with ethanol to be reused in subsequent reactions.

    • The product can be isolated from the solution, often by recrystallization from hot ethanol to afford the pure compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Synthesis start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Systematically Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify_reagents->check_reagents temp Vary Temperature optimize_conditions->temp catalyst Screen Different Catalysts (e.g., Lewis acids, ionic liquids) optimize_conditions->catalyst solvent Test Alternative Solvents (e.g., Water, Solvent-Free) optimize_conditions->solvent monitor Monitor Reaction Progress (TLC, LC-MS) temp->monitor catalyst->monitor solvent->monitor side_products Side Products Observed? monitor->side_products isolate_characterize Isolate & Characterize Side Products to Understand Pathway side_products->isolate_characterize Yes final_yield Yield Improved? side_products->final_yield No isolate_characterize->optimize_conditions success Successful Synthesis final_yield->success Yes consult Consult Literature for Alternative Synthetic Routes final_yield->consult No

Caption: A workflow for troubleshooting low-yield this compound synthesis reactions.

FriedlanderMechanism Generalized Friedländer Annulation Mechanism cluster_reactants Reactants cluster_steps Reaction Steps AminoKetone 2-Aminoaryl Ketone/Aldehyde Step1 Step 1: Aldol Condensation (or Schiff Base Formation) AminoKetone->Step1 ActiveMethylene Active Methylene Compound ActiveMethylene->Step1 Step2 Step 2: Dehydration Step1->Step2 Forms Aldol Adduct Step3 Step 3: Cyclization (Imine Formation) Step2->Step3 Forms Unsaturated Intermediate Step4 Step 4: Aromatization Step3->Step4 Forms Dihydro-naphthyridine Product This compound Derivative Step4->Product

Caption: Key steps in the Friedländer annulation for naphthyridine synthesis.[3]

SynthesisDecisionTree Decision Tree for Selecting a this compound Synthesis Method start Goal: Synthesize This compound Derivative q1 Is High Yield the Primary Concern? start->q1 q2 Are 'Green' Conditions (e.g., no solvent, water) Required? q1->q2 No mcr Use a Multicomponent Reaction (MCR) q1->mcr Yes q3 Are Starting Materials Simple & Readily Available? q2->q3 No grind Use Solvent-Free Grindstone Method q2->grind Yes q3->mcr Yes friedlander Consider Optimized Friedländer Synthesis (e.g., in water) q3->friedlander Sometimes skraup Use Skraup Synthesis (with caution for harsh conditions) q3->skraup No mcr->grind mcr->friedlander

Caption: A decision-making guide for choosing a suitable synthesis strategy.

References

Technical Support Center: Friedlander Synthesis of 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the Friedlander synthesis of 1,6-naphthyridines. The content addresses common experimental challenges, with a particular focus on the formation of side products.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the synthesis of 1,6-naphthyridines.

Issue 1: Low or No Yield of the Desired 1,6-Naphthyridine Product

  • Question: I am consistently getting a low yield, or no product at all. What are the likely causes and how can I fix it?

  • Answer: Low yields are a common problem in Friedlander synthesis and can stem from several factors. Consider the following:

    • Suboptimal Catalyst: The choice of catalyst is critical. Traditional methods using harsh acid or base catalysts can be inefficient. Modern, greener approaches often show improved yields. For instance, using a biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) (ChOH) in water has been shown to produce excellent yields in the synthesis of related naphthyridines.[1][2] Without a catalyst, the reaction may not proceed at all.[1]

    • Inappropriate Solvent: The reaction medium is crucial. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst.[1][2] In some cases, solvent-free conditions using an ionic liquid that acts as both catalyst and solvent can also be highly effective.

    • Incorrect Temperature: The reaction can be highly sensitive to temperature. For a choline hydroxide-catalyzed synthesis in water, a mild temperature of around 50°C has been found to be optimal for 1,8-naphthyridine (B1210474) synthesis, a close analogue.[1][2] Higher temperatures may be necessary for other catalytic systems, but excessive heat can lead to degradation and side product formation. Temperature optimization for your specific reactants and catalyst is essential.

Issue 2: Formation of Multiple Products (Isomeric Side Products)

  • Question: My analysis (NMR/LC-MS) shows a mixture of products, and I suspect they are isomers. Why is this happening and how can I improve the regioselectivity?

  • Answer: The formation of isomeric side products is a classic challenge in Friedlander synthesis, particularly when using an unsymmetrical ketone (e.g., 2-butanone (B6335102) instead of acetone). The reaction of 4-aminonicotinaldehyde (B1271976) with an unsymmetrical ketone can proceed via two different cyclization pathways, leading to two distinct regioisomers.

    • Cause: An unsymmetrical ketone has two non-equivalent α-methylene groups that can react. The initial aldol (B89426) condensation can occur on either side of the carbonyl group, leading to different cyclization precursors and ultimately, a mixture of this compound isomers.

    • Solutions to Improve Regioselectivity:

      • Catalyst Selection: The choice of catalyst can significantly influence which cyclization pathway is favored. For the related synthesis of 1,8-naphthyridines, specialized amine catalysts have been shown to provide high regioselectivity.[3]

      • Slow Addition of Reactants: Slowly adding the unsymmetrical ketone to the reaction mixture can sometimes improve the selectivity for one isomer over the other.[3]

      • Temperature Control: Reaction temperature can also play a role in regioselectivity. Experimenting with different temperatures may help favor the formation of the desired product.[3]

Issue 3: Unidentified Side Products and Reaction Impurities

  • Question: I am observing unexpected peaks in my analytical data that do not correspond to my starting materials or the expected product. What could these be?

  • Answer: Besides isomeric products, other side reactions can occur:

    • Self-Condensation of the Ketone: The active methylene (B1212753) compound (your ketone) can react with itself in an aldol self-condensation, especially under basic conditions. This is more likely if the ketone is significantly more reactive than the 4-aminonicotinaldehyde.

    • Self-Condensation of the Aldehyde: Although less common, the 4-aminonicotinaldehyde could potentially undergo self-condensation or other decomposition pathways, particularly under harsh reaction conditions (e.g., very high temperatures or strong acid/base).

    • Incomplete Cyclization/Dehydration: It is possible that intermediates from the reaction, such as the initial aldol adduct or the cyclized but not yet dehydrated product, may be present in the final mixture if the reaction has not gone to completion. Ensure adequate reaction time and optimal conditions for the final dehydration and aromatization step.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues in the Friedlander synthesis of 1,6-naphthyridines.

G Troubleshooting Workflow for this compound Synthesis cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No opt_catalyst Optimize Catalyst (e.g., Choline Hydroxide, T3P) check_yield->opt_catalyst Yes success Successful Synthesis check_purity->success No isomers Isomeric Mixture? check_purity->isomers Yes opt_solvent Optimize Solvent (e.g., Water, Ionic Liquid) opt_catalyst->opt_solvent opt_temp Optimize Temperature (e.g., 50-100 °C) opt_solvent->opt_temp opt_temp->start other_impurities Other Impurities? isomers->other_impurities No regio_cat Change Catalyst for Regioselectivity isomers->regio_cat Yes other_impurities->success No check_self_cond Check for Self-Condensation (Adjust stoichiometry/temp) other_impurities->check_self_cond Yes slow_add Use Slow Ketone Addition regio_cat->slow_add slow_add->start check_completion Ensure Full Reaction Time/ Complete Dehydration check_self_cond->check_completion check_completion->start

Caption: A step-by-step workflow for diagnosing and solving common experimental problems.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction mechanism for the Friedlander synthesis of 1,6-naphthyridines?

  • A1: The synthesis involves the reaction of 4-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group (like a ketone). While two mechanisms are considered viable, the most commonly cited pathway involves an initial base- or acid-catalyzed aldol condensation between the two reactants.[4] This is followed by a rapid intramolecular cyclization (condensation) and subsequent dehydration to form the aromatic this compound ring system.[4]

G General Mechanism of Friedlander Synthesis for 1,6-Naphthyridines reactant1 4-Aminonicotinaldehyde step1 Aldol Condensation reactant1->step1 reactant2 Ketone (with α-methylene) reactant2->step1 intermediate1 Aldol Adduct step1->intermediate1 step2 Intramolecular Cyclization (Loss of H₂O) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration (Aromatization) (Loss of H₂O) intermediate2->step3 product This compound step3->product G Formation of Isomeric Side Products start_reactants 4-Aminonicotinaldehyde + Unsymmetrical Ketone pathway_a Pathway A (Reaction at α-carbon) start_reactants->pathway_a pathway_b Pathway B (Reaction at α'-carbon) start_reactants->pathway_b product_a Isomer 1 (Desired Product) pathway_a->product_a product_b Isomer 2 (Side Product) pathway_b->product_b

References

Technical Support Center: Optimization of Skraup Reaction Conditions for 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Skraup reaction for the synthesis of 1,6-Naphthyridine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup reaction for this compound synthesis?

The Skraup reaction is a classic method for synthesizing quinolines and their analogs. For the synthesis of this compound, the reaction involves heating 4-aminopyridine (B3432731) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent.[1][2] The glycerol is dehydrated in-situ to acrolein, which then reacts with the 4-aminopyridine through a series of steps including Michael addition, cyclization, and oxidation to form the this compound ring system.[1]

Q2: Why is the Skraup reaction for this compound often challenging?

The traditional Skraup reaction is notoriously vigorous and can be difficult to control, often resulting in low yields.[2] The primary challenges include the highly exothermic nature of the reaction and the formation of significant amounts of tar from the polymerization of acrolein under the harsh acidic and high-temperature conditions.[3]

Q3: What are common side products in the Skraup synthesis of this compound?

The most common side product is a complex, dark-colored tar.[3] Other potential byproducts can include partially hydrogenated intermediates, such as dihydronaphthyridines, if the final oxidation step is incomplete.[3] Due to the symmetry of the 4-aminopyridine starting material, the formation of isomeric naphthyridine byproducts is not a concern, unlike in the synthesis of other naphthyridine isomers from asymmetric aminopyridines.

Q4: How can the vigorous nature of the Skraup reaction be controlled?

Several modifications can be implemented to moderate the reaction's exothermicity. The use of a milder oxidizing agent, such as m-nitrobenzenesulfonic acid (often in a "sulfo-mix" with sulfuric acid), is a common strategy.[3] Additionally, the inclusion of a moderator like ferrous sulfate (B86663) can help to control the reaction rate.[4] Careful, gradual heating and ensuring efficient stirring are also critical for maintaining control.

Q5: Are there alternative starting materials to improve the synthesis of this compound?

Yes, a significant refinement in the synthesis of this compound involves the use of 4-aminopyridine-N-oxide as the starting material.[2] This approach typically proceeds under milder conditions. The resulting this compound-N-oxide is then reduced in a subsequent step to yield the final this compound product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield - Reaction temperature is too low or too high.- Ineffective or insufficient oxidizing agent.- Decomposition of starting material or product due to excessive heat.- Loss of product during workup and purification.- Carefully monitor and control the reaction temperature. A stepwise heating approach is often beneficial.- Experiment with different oxidizing agents (e.g., m-nitrobenzenesulfonic acid, arsenic acid).- Ensure the reaction is not overheating, which can lead to decomposition.- Optimize extraction and purification protocols to minimize product loss.
Reaction is Too Vigorous / Runaway Reaction - Lack of a reaction moderator.- Rapid heating.- Use of a highly reactive oxidizing agent (e.g., nitrobenzene) without proper control.- Add ferrous sulfate (FeSO₄) to moderate the reaction rate.- Heat the reaction mixture gradually and remove the heat source once the exothermic reaction begins.- Consider using a milder oxidizing agent such as sodium m-nitrobenzenesulfonate.
Formation of a Dark, Tarry Mass - Excessive reaction temperature or prolonged reaction time.- Polymerization of acrolein under harsh acidic conditions.- General decomposition of reagents or product.- Reduce the final reaction temperature and/or shorten the reaction time.- After the reaction, attempt to precipitate the product from a suitable solvent to separate it from the soluble tar.- Utilize column chromatography with a gradient elution to effectively separate the product from polymeric material.
Incomplete Reaction - Insufficient reaction time or temperature.- Poor mixing of the viscous reaction mixture.- Increase the reaction time or gradually increase the temperature, monitoring progress by TLC.- Use a mechanical stirrer to ensure efficient mixing, especially for larger scale reactions.
Product is Difficult to Purify - Presence of significant amounts of tar and baseline impurities.- Co-elution of byproducts with the desired product.- Perform a preliminary purification step, such as precipitation or steam distillation, to remove the bulk of the tar before chromatographic purification.- Experiment with different solvent systems for column chromatography to improve separation.

Data Presentation: Comparison of Reaction Conditions

While specific comparative studies on the Skraup synthesis of this compound are scarce in the literature, the following table summarizes typical conditions and reported yields for the synthesis of quinolines and other naphthyridines under various Skraup conditions. This data can serve as a starting point for the optimization of this compound synthesis.

Starting MaterialOxidizing AgentModeratorTemperatureReaction TimeYield (%)Reference(s)
4-Aminopyridine"Sulfo-mix"-150°C5 hModest[2]
AnilineNitrobenzeneFeSO₄>150°C5 h70-80%[5]
o-NitroanilineAs₂O₅---17%[6]
o-BromoanilineAs₂O₅---75%[6]
3-AminopyridineSodium m-nitrobenzenesulfonateFeSO₄140-150°C4-5 h-[3]

Experimental Protocols

Method 1: Skraup Synthesis of this compound using "Sulfo-mix"

This protocol is adapted from modified Skraup procedures for naphthyridine synthesis.

Materials:

  • 4-Aminopyridine

  • Glycerol

  • "Sulfo-mix" (a mixture of m-nitrobenzenesulfonic acid and concentrated sulfuric acid)

  • Water

  • Concentrated sodium hydroxide (B78521) solution

  • Chloroform (B151607) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of "Sulfo-mix": Carefully and slowly add m-nitrobenzenesulfonic acid to concentrated sulfuric acid with cooling.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminopyridine, glycerol, and a small amount of water.

  • Addition of "Sulfo-mix": Slowly add the prepared "sulfo-mix" to the reaction mixture with vigorous stirring and external cooling (e.g., an ice bath).

  • Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully pour the cooled mixture onto crushed ice. c. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline. Ensure the mixture is well-stirred and cooled during neutralization. d. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with chloroform.

  • Purification: a. Combine the organic extracts and dry over anhydrous sodium sulfate. b. Filter to remove the drying agent and remove the solvent under reduced pressure. c. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Method 2: Synthesis via 4-Aminopyridine-N-oxide and Subsequent Reduction

This two-step method is a refined approach to obtaining this compound.

Step 1: Skraup Synthesis of this compound-N-oxide

Step 2: Reduction of this compound-N-oxide

The reduction of the N-oxide can be achieved through various methods.

Option A: Reduction with Phosphorus Trichloride (B1173362) (PCl₃)

Materials:

  • This compound-N-oxide

  • Phosphorus trichloride (PCl₃)

  • Anhydrous chloroform (or other suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound-N-oxide in anhydrous chloroform in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Addition of PCl₃: Cool the solution in an ice bath and add phosphorus trichloride dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

  • Work-up: a. Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution. b. Separate the organic layer, and extract the aqueous layer with chloroform. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography or recrystallization.

Option B: Catalytic Hydrogenation

Materials:

  • This compound-N-oxide

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Ethanol or methanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound-N-oxide in ethanol.

  • Addition of Catalyst: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: a. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. b. Wash the Celite pad with ethanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow Experimental Workflow for Skraup Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 4-Aminopyridine, Glycerol, and Water add_sulfo Slowly Add 'Sulfo-mix' with Cooling and Stirring start->add_sulfo sulfo_mix Prepare 'Sulfo-mix' (m-nitrobenzenesulfonic acid + H₂SO₄) sulfo_mix->add_sulfo heat Heat to 150°C for 5 hours add_sulfo->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Pour onto Crushed Ice cool->quench neutralize Neutralize with conc. NaOH quench->neutralize extract Extract with Chloroform neutralize->extract dry Dry Organic Extracts (Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the Skraup synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield in Skraup Reaction cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield of This compound check_temp Was the reaction temperature controlled? start->check_temp check_oxidizer Was the oxidizing agent effective? start->check_oxidizer check_tar Was there excessive tar formation? start->check_tar check_workup Was the workup procedure optimized? start->check_workup optimize_temp Optimize temperature: - Stepwise heating - Monitor closely check_temp->optimize_temp change_oxidizer Change oxidizing agent: - Use milder oxidant (e.g., m-nitrobenzenesulfonic acid) check_oxidizer->change_oxidizer reduce_tar Minimize tar: - Add FeSO₄ moderator - Reduce temperature/time check_tar->reduce_tar improve_workup Improve workup: - Optimize extraction solvent/pH - Consider steam distillation check_workup->improve_workup end Improved Yield optimize_temp->end change_oxidizer->end reduce_tar->end improve_workup->end

Caption: Troubleshooting decision-making for low yield in the Skraup reaction.

References

Technical Support Center: Chromatographic Purification of Polar 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of polar 1,6-naphthyridine derivatives.

Frequently Asked Questions (FAQs)

???+ question "What are the main challenges in purifying polar this compound derivatives by chromatography?"

???+ question "Which chromatography techniques are most suitable for purifying polar this compound derivatives?"

???+ question "When should I consider a stationary phase other than silica (B1680970) gel?"

Troubleshooting Guides

Issue 1: Compound Streaks or Shows Significant Tailing on a Silica Gel Column
Possible Cause Solution
Strong interaction with acidic silanol (B1196071) groups Add a basic modifier to the mobile phase. Common choices include 1-3% triethylamine (B128534) (TEA) or using a solution of 7N ammonia (B1221849) in methanol (B129727) as the polar component of your eluent (e.g., in a dichloromethane/methanol system).[1]
Inappropriate solvent system The solvent system may not be polar enough. Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate (B1210297)/hexane system, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system may be necessary.[1]
Column overload Too much sample was loaded onto the column. Reduce the amount of sample or use a larger column.
Sample is not dissolving well in the mobile phase Ensure your compound is fully dissolved in the initial mobile phase. If solubility is an issue, consider the dry loading technique.
Issue 2: The Compound Does Not Elute from the Silica Gel Column
Possible Cause Solution
Solvent system is not polar enough The compound is too strongly adsorbed to the silica gel. Drastically increase the polarity of the mobile phase. A common starting point for very polar compounds is 5-10% methanol in dichloromethane.[1] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[1]
Irreversible adsorption or decomposition The compound may be reacting with the acidic silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, switch to a more inert stationary phase like neutral alumina.
Issue 3: Poor Separation Between the this compound Derivative and an Impurity
Possible Cause Solution
Inadequate resolution Optimize the solvent system. Try different solvent combinations to improve selectivity. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation.
Co-eluting isomers If separating isomers, consider a different stationary phase that can offer different selectivity, such as a cyano- or amino-bonded phase. For analytical separations, chiral chromatography may be necessary for enantiomers.
Technique not suitable for the separation For very complex mixtures or difficult separations, preparative HPLC or MPLC (medium-pressure liquid chromatography) may provide better resolution than flash chromatography.
Issue 4: The Crude Product is Only Soluble in a Very Polar Solvent
Possible Cause Solution
High polarity of the crude product Direct loading of a sample dissolved in a highly polar solvent (like pure methanol or DMSO) onto a less polar mobile phase will result in poor separation. Use the dry loading technique .[1]

Quantitative Data Summary

The following table provides examples of purification parameters for this compound derivatives found in the literature. Note that optimal conditions will vary depending on the specific substituents on the naphthyridine core.

Compound TypePurification MethodStationary PhaseMobile Phase / EluentYield (%)Purity/Melting Point (°C)
Methyl 2-(biphenyl-4-yl)-3-methoxy-1,6-naphthyridine-4-carboxylateColumn ChromatographySilica gel (100-200 mesh)12% Ethyl acetate in Chloroform52.0Brown solid
Methyl 3-methoxy-2-[4-(pyridin-3-yl)phenyl]-1,6-naphthyridine-4-carboxylateColumn ChromatographySilica gel (100-200 mesh)25% Ethyl acetate in Chloroform45.0Yellow-brown solid
Methyl 2-(4-bromophenyl)-3-methoxy-1,6-naphthyridine-4-carboxylateColumn ChromatographySilica gel (100-200 mesh)20% Ethyl acetate in Pet ether22.2Yellowish-brown solid
2-(biphenyl-4-yl)-N-hydroxy-3-methoxy-1,6-naphthyridine-4-carboxamidePreparative HPLCNot specifiedNot specified16.0Pale yellow solid

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Polar this compound Derivative

This protocol is a general guideline and should be optimized for each specific compound, primarily through TLC analysis to determine the ideal solvent system.

1. Solvent System Selection:

  • Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • For polar, basic 1,6-naphthyridines, start with solvent systems like dichloromethane/methanol (e.g., 98:2, 95:5) or ethyl acetate/methanol.

  • If streaking is observed on the TLC plate, add 1-2% triethylamine (TEA) to the solvent system.

2. Column Packing:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Gently tap the column to remove air bubbles.

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound derivative in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol, dichloromethane).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the pre-determined eluent to the column.

  • Apply gentle pressure (e.g., using a pump or regulated air line) to achieve a steady flow rate.

  • Collect fractions in test tubes.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Polar this compound TLC TLC Analysis for Solvent System Crude->TLC Optimize Separation Load Load Sample (Dry Loading Recommended) Crude->Load Column_Prep Prepare Chromatography Column TLC->Column_Prep Column_Prep->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Derivative Evaporate->Pure_Product

Caption: General workflow for the purification of polar this compound derivatives.

Troubleshooting_Tree cluster_streaking Issue: Streaking / Tailing cluster_no_elution Issue: No Elution cluster_poor_sep Issue: Poor Separation Start Problem with Silica Gel Chromatography Streaking Is the compound basic? Start->Streaking No_Elution Is the eluent highly non-polar? Start->No_Elution Poor_Sep Are spots overlapping on TLC? Start->Poor_Sep Add_Base Add 1-2% TEA or NH3/MeOH to eluent Streaking->Add_Base Yes Check_Polarity Is the solvent polar enough? Streaking->Check_Polarity No Increase_Polarity Increase % of polar solvent (e.g., MeOH) Check_Polarity->Increase_Polarity No Drastic_Increase Drastically increase eluent polarity (e.g., 5-10% MeOH in DCM) No_Elution->Drastic_Increase Yes Check_Stability Could the compound be degrading? No_Elution->Check_Stability No Change_Stationary Switch to Alumina or Reverse Phase Check_Stability->Change_Stationary Yes Change_Solvent Try a different solvent system for better selectivity Poor_Sep->Change_Solvent Yes Use_HPLC Consider Preparative HPLC/HILIC Change_Solvent->Use_HPLC If still poor

References

Technical Support Center: Recrystallization of 1,6-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of 1,6-naphthyridine compounds. Due to their rigid, planar structure, these compounds can present unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when recrystallizing this compound compounds?

A1: The primary challenges stem from the inherent physicochemical properties of the this compound scaffold. Their planar and rigid aromatic structure can lead to low solubility in common organic solvents, making solvent selection a critical and often difficult step.[1][2] Furthermore, these compounds may "oil out" or precipitate as an amorphous solid instead of forming well-defined crystals.[2]

Q2: Which solvent systems are a good starting point for the recrystallization of this compound derivatives?

A2: Based on the polar nature of the this compound core, polar aprotic solvents and alcohols are recommended as a starting point.[3] Solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often effective, typically requiring heating to achieve dissolution.[3][4] For some derivatives, a mixed solvent system, such as methylene (B1212753) chloride-hexane, has been used successfully.

Q3: My this compound compound "oils out" during recrystallization. What does this mean and how can it be resolved?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid. This typically happens if the solution is supersaturated at a temperature that is above the compound's melting point in that specific solvent. To resolve this, you can try the following:

  • Add a small amount of additional solvent to decrease the level of supersaturation.

  • Lower the cooling temperature at a much slower rate to allow for proper crystal nucleation.

  • Switch to a different solvent system, ideally one with a lower boiling point.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield of crystalline product, consider the following:

  • Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.

  • Ensure the solution is cooled slowly to room temperature, and then further cooled in an ice bath to maximize precipitation.

  • If the yield remains low, the filtrate can be concentrated to obtain a second crop of crystals.

Q5: My crystals are colored or appear impure after recrystallization. What should I do?

A5: If the crystals remain impure, it could be due to the solution cooling too quickly, which can trap impurities within the crystal lattice. A slower cooling rate is advisable. If impurities are insoluble in the chosen solvent, a hot filtration step should be performed before cooling. For colored impurities, adding activated charcoal to the hot solution before filtration can be effective. If these methods fail, a different purification technique, such as column chromatography, may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound compounds.

Problem Potential Cause Recommended Solution
No Crystals Form Upon Cooling The amount of solvent used was excessive, preventing the solution from reaching saturation upon cooling.Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly again.
The solution is supersaturated but requires nucleation to begin crystallization.Try "scratching" the inside of the flask at the surface of the solution with a glass rod. Alternatively, "seed" the solution with a tiny crystal of the pure compound if available.
Product Separates as an Oil ("Oiling Out") The boiling point of the solvent is higher than the melting point of the this compound compound.Select a solvent with a lower boiling point.
The rate of cooling is too rapid.Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help.
The compound has a high concentration of impurities.Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Low Yield of Crystals Too much solvent was used, keeping a significant portion of the product in the mother liquor.Use the minimum amount of hot solvent required for complete dissolution. Recover a second crop of crystals by concentrating the filtrate.
The solution was not cooled sufficiently.After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Crystals Appear Impure (e.g., discolored, gummy) The solution cooled too quickly, trapping impurities.Ensure a slow cooling rate. Let the solution stand undisturbed as it cools.
Insoluble impurities were present in the crude material.Perform a hot filtration of the dissolved compound before allowing it to cool.
Soluble impurities co-precipitated with the product.A different solvent system may be needed to better differentiate the solubility of the desired compound from the impurities.

Data Presentation

Solvent Class Examples Predicted Solubility of this compound Potential for Recrystallization Notes
Polar Aprotic DMF, DMSOGood, especially with heating.Good, but may require an anti-solvent or slow evaporation. High boiling points can make solvent removal challenging.
Alcohols Methanol, Ethanol, IsopropanolModerate to good, likely requiring heat.Good. Ethanol has been reported for recrystallizing some substituted 1,6-naphthyridines.These solvents can form hydrogen bonds with the naphthyridine nitrogens.
Halogenated Dichloromethane, ChloroformModerateCan be effective, often as part of a mixed solvent system (e.g., with hexane (B92381) as an anti-solvent).
Ketones AcetoneLow to ModerateMay work, particularly in a mixed solvent system. Its volatility can lead to rapid cooling.
Esters Ethyl AcetateLowUnlikely to be a good primary solvent but can be used as an anti-solvent.
Ethers THF, Diethyl EtherLowUnlikely to be a good primary solvent but can be used as an anti-solvent.
Hydrocarbons Hexane, Heptane, TolueneVery LowUseful as anti-solvents in a mixed-solvent system.
Water Very Low (for the free base)May be useful for precipitating the compound from an acidic solution. Solubility will be highly pH-dependent.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: Based on small-scale solubility tests, choose a solvent that dissolves the this compound compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and condenser) with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be identified.

  • Solvent Pair Selection: Choose a "good" solvent that readily dissolves the this compound compound at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid), indicating the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Visualizations

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps start Start Recrystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect & Dry Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out crystals->oiling_out Oil impure Impure Crystals crystals->impure Impure evaporate Evaporate Excess Solvent no_crystals->evaporate scratch Scratch Flask / Seed no_crystals->scratch slow_cool Cool Slower / Change Solvent oiling_out->slow_cool re_purify Re-purify (e.g., Hot Filtration, Charcoal) impure->re_purify evaporate->cool scratch->cool slow_cool->dissolve re_purify->dissolve

Caption: Troubleshooting workflow for common recrystallization issues.

Solvent_Selection_Logic cluster_results Solubility Test Outcomes start Start: Crude this compound Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test soluble_hot_insoluble_cold Soluble Hot, Insoluble Cold? solubility_test->soluble_hot_insoluble_cold soluble_all_temps Soluble at All Temps? soluble_hot_insoluble_cold->soluble_all_temps No single_solvent Use as Single Recrystallization Solvent soluble_hot_insoluble_cold->single_solvent Yes insoluble_all_temps Insoluble at All Temps? soluble_all_temps->insoluble_all_temps No good_solvent Use as 'Good' Solvent in a Two-Solvent System soluble_all_temps->good_solvent Yes poor_solvent Use as 'Poor' Solvent (Anti-solvent) in a Two-Solvent System insoluble_all_temps->poor_solvent Yes try_another Select Another Solvent insoluble_all_temps->try_another No try_another->solubility_test

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Scale-Up of 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,6-Naphthyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during process development and scale-up.

Troubleshooting Guides

Category 1: Low Yield and Purity

Question: We are experiencing a significant drop in yield for our Friedländer annulation reaction upon scaling from a 10g to a 1kg scale. What are the likely causes and how can we troubleshoot this?

Answer:

A drop in yield during the scale-up of a Friedländer synthesis for 1,6-naphthyridines is a common issue. The primary culprits are often related to mass and heat transfer limitations, as well as changes in reagent addition and mixing efficiency.

Troubleshooting Steps:

  • Heat Transfer and Temperature Control:

    • Problem: Exothermic reactions can lead to localized overheating in large reactors, causing side product formation and degradation of starting materials or products. The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation less efficient.[1][2]

    • Solution:

      • Monitor the internal reaction temperature closely using multiple probes if possible.

      • Employ a jacketed reactor with a reliable temperature control unit.

      • Consider a semi-batch process where one of the reactants is added portion-wise or via a syringe pump to control the rate of the exotherm.

  • Mixing Efficiency:

    • Problem: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions. It can also result in poor heat distribution.

    • Solution:

      • Ensure the impeller design and agitation speed are appropriate for the reactor geometry and reaction mass viscosity.

      • For heterogeneous reactions, ensure the solid is adequately suspended.

  • Reagent Addition:

    • Problem: The rate of addition of a catalyst or reagent can be critical. A slow addition that works on a small scale may be too slow on a larger scale, leading to incomplete reaction, while a fast addition can exacerbate an exotherm.

    • Solution:

      • Optimize the addition rate at the pilot scale. A controlled addition using a dosing pump is highly recommended.

Question: We are observing an increase in a specific impurity, identified as a self-condensation product of our ketone starting material, during our scaled-up synthesis. How can we mitigate this?

Answer:

The formation of self-condensation byproducts of ketones, such as in an aldol (B89426) condensation, is often base or acid-catalyzed and temperature-dependent.

Mitigation Strategies:

  • Order of Addition: Modify the order of addition to ensure the ketone is not exposed to the catalyst for an extended period before the 2-aminopyridine (B139424) derivative is present to react. For instance, adding the ketone to a mixture of the amine and catalyst.

  • Temperature Control: Maintain a lower reaction temperature to disfavor the kinetic and thermodynamic pathways of the self-condensation reaction.

  • Catalyst Loading: Re-evaluate the catalyst loading. While a certain catalyst concentration might be optimal on a small scale, it could be excessive on a larger scale, leading to an increased rate of side reactions.

Category 2: Work-up and Purification

Question: Our this compound product is highly polar, making extraction from the aqueous work-up challenging and leading to product loss. What are our options?

Answer:

Purification of polar, nitrogen-containing heterocycles is a frequent challenge.[3] Here are several strategies to improve extraction efficiency and explore alternative purification methods:

Troubleshooting Extraction:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your polar organic product and driving it into the organic layer.[3]

  • Continuous Extraction: For compounds with moderate water solubility, a continuous liquid-liquid extraction apparatus can be more efficient than multiple batch extractions.

  • pH Adjustment: If your this compound has a basic nitrogen, you can manipulate the pH. Acidifying the aqueous layer will protonate the nitrogen, making the compound more water-soluble and allowing for the removal of non-basic impurities with an organic wash. Subsequently, basifying the aqueous layer will deprotonate your compound, making it less water-soluble and allowing for extraction into an organic solvent.

Alternative Purification Techniques for Polar Heterocycles:

Purification TechniqueDescriptionBest For
Reversed-Phase Chromatography Utilizes a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3]Highly polar compounds that show poor retention on normal-phase silica (B1680970) gel.
Hydrophilic Interaction Liquid Chromatography (HILIC) Employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.[4]Very polar compounds that are not retained in reversed-phase chromatography.
Crystallization The product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution.Solid compounds with good thermal stability.[5]
Acid-Base Crystallization For basic compounds, dissolving in an acidic solution and then slowly neutralizing can induce crystallization of the free base.Basic this compound derivatives.

Question: We are struggling with the crystallization of our final this compound product on a multi-kilogram scale. The product "oils out" or forms a fine powder that is difficult to filter. What should we do?

Answer:

Crystallization issues like "oiling out" (liquid-liquid phase separation) and the formation of fine particles are common during scale-up.[6][] These problems are often related to supersaturation, cooling rate, and solvent choice.

Troubleshooting Crystallization:

  • Control Supersaturation: "Oiling out" often occurs when the solution becomes supersaturated too quickly.

    • Slower Cooling Rate: Implement a programmed, gradual cooling ramp instead of rapid cooling.

    • Anti-Solvent Addition: Use an anti-solvent addition strategy where the product is dissolved in a good solvent, and an anti-solvent (in which the product is poorly soluble) is added slowly to induce crystallization.

  • Seeding: Introduce a small quantity of the pure crystalline product (seed crystals) at a point of slight supersaturation. This provides a template for crystal growth and can prevent "oiling out" and promote the formation of a more uniform and filterable crystal size.

  • Solvent System Optimization: The ideal solvent system should provide good solubility at higher temperatures and poor solubility at lower temperatures. A co-solvent system can sometimes be effective.[5][8]

  • Agitation: The mixing speed can influence crystal size and agglomeration. A balance must be struck to ensure good heat transfer without causing excessive crystal breakage (secondary nucleation), which can lead to fines.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of 1,6-naphthyridines, particularly with reactions like the Skraup synthesis?

A1: The Skraup reaction, a classical method for synthesizing quinolines and related heterocycles, is notoriously exothermic and can become violent if not properly controlled.[9] When scaling up:

  • Thermal Hazard Assessment: It is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's heat output and potential for a runaway reaction.

  • Controlled Addition: Never mix all reagents at once. A controlled addition of the oxidizing agent or sulfuric acid is essential.

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction.

  • Emergency Preparedness: Have a clear plan for quenching the reaction in case of a thermal runaway.

Q2: How do I choose the right purification technique for my this compound derivative at scale?

A2: The choice depends on the physical properties of your compound, the nature of the impurities, and the scale of the synthesis.

G start Assess Compound Properties and Impurity Profile is_solid Is the final product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes chromatography Consider Chromatography is_solid->chromatography No crystallization Crystallization is the preferred method. Optimize solvent, cooling rate, and seeding. is_thermally_stable->crystallization Yes is_thermally_stable->chromatography No is_polar Is the compound highly polar? chromatography->is_polar normal_phase Normal-Phase Chromatography (Silica gel) is_polar->normal_phase No reverse_phase Reversed-Phase Chromatography (C18) is_polar->reverse_phase Yes

Caption: Decision tree for selecting a purification method.

Q3: My this compound intermediate is unstable and degrades during storage before the next step. What are the best practices for handling unstable intermediates in a large-scale campaign?

A3: Handling unstable intermediates is a significant challenge in multi-step syntheses.

  • Telescoping/Flow Chemistry: The ideal solution is to avoid isolating the unstable intermediate altogether. A "telescoped" process where the intermediate is generated and immediately used in the next step in the same reactor is preferable. For some reactions, continuous flow chemistry can be an excellent option for generating and consuming unstable intermediates in a controlled manner.

  • Storage Conditions: If isolation is unavoidable, store the intermediate under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer or cold room).

  • Impurity Effects: Trace impurities can sometimes catalyze the degradation of the intermediate. Ensure the intermediate is as pure as possible before storage.

Experimental Protocols

Protocol: Scale-Up of a Generic Friedländer Synthesis of a this compound Derivative

This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for your particular substrate.

Reaction Scheme: 2-Amino-3-formylpyridine + Substituted Ketone --(Base)--> Substituted this compound

Equipment:

  • 100 L glass-lined reactor with a temperature control unit, reflux condenser, and a bottom outlet valve.

  • Variable speed agitator with a retreat curve impeller.

  • Dosing pump for controlled addition.

  • Nitrogen inlet.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen.

  • Reagent Charge: Charge the reactor with the 2-amino-3-formylpyridine (1.0 eq) and the solvent (e.g., ethanol (B145695), 10 volumes). Begin agitation.

  • Catalyst Addition: Add the base catalyst (e.g., potassium hydroxide, 1.2 eq).

  • Controlled Addition of Ketone: Begin a slow, controlled addition of the substituted ketone (1.1 eq) via the dosing pump over 2-3 hours. Monitor the internal temperature closely. If the exotherm causes the temperature to rise above the set point, pause the addition.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (e.g., ~78°C for ethanol) and hold for 8-12 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (5 volumes) and stir for 30 minutes.

    • If the product precipitates, filter the solid, wash with a mixture of ethanol and water, and then with water.

    • If the product remains in solution, perform an extraction as discussed in the troubleshooting section.

  • Drying: Dry the product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Troubleshooting Workflow for Low Yield

G start Low Yield in Scale-Up check_purity Analyze crude reaction mixture by HPLC. Identify major impurities. start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No increase_time_temp Increase reaction time or temperature. Verify catalyst activity. incomplete_reaction->increase_time_temp Yes optimize_conditions Optimize reaction conditions. Lower temperature, change addition order, or reduce catalyst loading. side_products->optimize_conditions Yes workup_loss Analyze aqueous and organic layers after work-up. Significant product loss? side_products->workup_loss No end Yield Improved increase_time_temp->end optimize_conditions->end optimize_workup Optimize work-up. Adjust pH, use salting out, or continuous extraction. workup_loss->optimize_workup Yes workup_loss->end No optimize_workup->end

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 1,6-Naphthyridine Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1,6-naphthyridine candidates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My this compound candidate shows poor solubility in aqueous buffers for biological assays.

  • Question: What are the immediate steps I can take to dissolve my compound for an in vitro assay?

    • Answer: For initial screening, you can often use a small percentage of an organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions.[1] It is crucial to ensure the final concentration of the co-solvent in your assay is low (typically <1%) to avoid artifacts or cytotoxicity.[2] If precipitation occurs upon dilution, try adding the stock solution to a rapidly vortexing buffer or performing serial dilutions.[2]

  • Question: My compound is a weak base. How can I use pH to my advantage?

    • Answer: Since this compound contains basic nitrogen atoms, its solubility is likely pH-dependent.[3] Lowering the pH of the aqueous medium will lead to the protonation of these nitrogen atoms, forming a more soluble salt.[1] It is advisable to determine the pH-dependent solubility profile of your compound to identify the optimal pH for dissolution.[3]

Issue 2: I am struggling with inconsistent results in my biological assays.

  • Question: What could be the cause of high variability in my assay results?

    • Answer: Poor aqueous solubility is a common reason for inconsistent biological data. If your compound is not fully dissolved, the effective concentration in the assay will vary between experiments. Always ensure your stock solution is completely clear before making dilutions.

  • Question: How can I confirm that solubility is the root cause of the inconsistency?

    • Answer: You can perform a simple visual inspection for any particulate matter or cloudiness in your final assay medium. For a more quantitative assessment, you can measure the concentration of the dissolved compound in your assay buffer after a period of incubation and centrifugation to remove any undissolved particles.

Issue 3: My attempts to formulate the this compound candidate for in vivo studies are failing.

  • Question: What are the primary strategies to consider for improving the bioavailability of my poorly soluble compound?

    • Answer: For in vivo applications, more advanced formulation strategies are often necessary. These include salt formation, co-crystallization, and the preparation of amorphous solid dispersions.[3] Salt formation is a common and effective method for ionizable compounds.[3] Co-crystals can improve both solubility and dissolution rates.[3] Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can significantly enhance aqueous solubility.[1]

  • Question: When should I consider structural modification of my lead compound?

    • Answer: If formulation strategies do not provide the desired solubility and bioavailability, structural modification can be a powerful approach. Introducing polar or ionizable functional groups can significantly improve aqueous solubility. For instance, adding basic substituents to the naphthyridine core can lead to the formation of more soluble salts at physiological pH.[1]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the poor aqueous solubility of many this compound derivatives?

A1: The poor aqueous solubility of this compound derivatives often stems from their rigid, planar aromatic structure, which can lead to strong crystal lattice energy. This high lattice energy makes it difficult for water molecules to break apart the crystal structure and solvate the individual molecules. Additionally, the hydrophobic nature of the aromatic rings limits their interaction with water.

Q2: What are the first experimental steps I should take to address the solubility of a new this compound candidate?

A2: A logical first step is to determine the baseline solubility in various pharmaceutically relevant solvents with a range of polarities (e.g., water, ethanol, methanol, acetone, DMSO).[3] Subsequently, a pH-dependent solubility profile should be established, especially since the this compound core contains basic nitrogen atoms.[3] Finally, determining the compound's pKa is crucial for designing effective salt formation or pH-adjustment strategies.[3]

Q3: How do I choose between salt formation and co-crystallization?

A3: The choice largely depends on the physicochemical properties of your this compound candidate, particularly its pKa. A general guideline is the "pKa rule":

  • Salt Formation: A pKa difference (ΔpKa) of greater than 3 between your compound (the base) and the counter-ion (the acid) generally favors salt formation.

  • Co-crystal Formation: A ΔpKa of less than 0 suggests that a co-crystal is more likely to form.

  • Intermediate Zone (0 < ΔpKa < 3): In this range, either a salt or a co-crystal could form, and experimental screening is necessary.

Q4: Can I use co-solvents for in vivo formulations?

A4: The use of co-solvents in in vivo formulations is possible but must be approached with caution due to potential toxicity. The concentration of the co-solvent must be kept within safe limits. Commonly used co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol. It is essential to consult toxicological data for the specific co-solvent and the intended route of administration.

Q5: What is a solid dispersion, and how does it improve solubility?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, water-soluble carrier at a solid state.[4] By dispersing the drug at a molecular level or as amorphous particles within a hydrophilic polymer matrix, the high crystal lattice energy of the drug is overcome.[4] This allows for a more rapid dissolution of the carrier and, consequently, the drug when it comes into contact with an aqueous medium.

Data Presentation

Table 1: Baseline Solubility of this compound Candidates in Various Solvents

Compound IDWater (mg/mL)PBS (pH 7.4) (mg/mL)0.1 N HCl (mg/mL)Ethanol (mg/mL)DMSO (mg/mL)
[Your Compound] Enter DataEnter DataEnter DataEnter DataEnter Data
Example < 0.01< 0.010.52.5> 100

Table 2: Effect of pH on the Aqueous Solubility of a this compound Candidate

Compound IDSolubility at pH 2.0 (µM)Solubility at pH 5.0 (µM)Solubility at pH 7.4 (µM)Solubility at pH 9.0 (µM)
[Your Compound] Enter DataEnter DataEnter DataEnter Data
Example 50015054.5

Table 3: Case Study - Improvement of 1,5-Naphthyridine (B1222797) Solubility by Structural Modification [1]

Compound ID8-Position SubstituentSolubility in PBS (pH 6.5) (µM)
1 Neutral Substituent5
14 Basic Piperidine200
16 Basic Pyrrolidine195
17 Basic Piperidine200
21 Basic Piperidine160

Table 4: Comparison of Solubility Enhancement Strategies for a this compound Candidate

StrategyFormulation DetailsAqueous Solubility (mg/mL)Fold Increase
Parent Compound Crystalline solidEnter Data1
pH Adjustment In 0.1 N HClEnter DataCalculate
Co-solvency 10% Ethanol in waterEnter DataCalculate
Salt Formation Hydrochloride saltEnter DataCalculate
Solid Dispersion 1:5 drug-to-PVP ratioEnter DataCalculate
Co-crystal With a suitable co-formerEnter DataCalculate

Experimental Protocols

Below are detailed methodologies for key experiments to assess and improve the solubility of this compound candidates.

Protocol 1: Determination of pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Sample Preparation: Add an excess amount of the solid this compound candidate to a known volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker for 24-48 hours to ensure equilibrium is reached.[3]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.[3]

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.[3]

  • Calculation: Calculate the solubility at each pH based on the measured concentration and the dilution factor.[3]

Protocol 2: General Procedure for Salt Screening

  • Solvent Selection: Choose a solvent in which the free base of the this compound has moderate solubility, and the expected salt has lower solubility. Common choices include ethanol, methanol, or acetone.

  • Stock Solution Preparation: Prepare a saturated or near-saturated solution of the this compound candidate in the selected solvent.

  • Counter-ion Addition: In separate vials, add the this compound solution and then a stoichiometric amount (e.g., 1:1 molar ratio) of a solution of the selected counter-ion (acid). Screen a variety of pharmaceutically acceptable acids with a range of pKa values.

  • Crystallization: Allow the solutions to stand at room temperature or in a refrigerator to induce crystallization. Slow evaporation or the addition of an anti-solvent can also be employed.[3]

  • Solid Isolation and Characterization: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3] Characterize the solid using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm salt formation.[3]

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation [1]

  • Materials:

  • Procedure:

    • Dissolution: Dissolve both the this compound candidate and the polymer carrier in the organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight) to find the optimal composition.[1]

    • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature to form a thin film.[1]

    • Drying: Further dry the solid film under a high vacuum to remove any residual solvent.[1]

    • Characterization: Scrape the solid dispersion from the flask. Confirm the amorphous nature of the dispersion using PXRD and DSC.[1]

    • Solubility and Dissolution Testing: Evaluate the aqueous solubility and dissolution rate of the solid dispersion compared to the crystalline form of the compound.[1]

Visualizations

Workflow for Overcoming Poor Aqueous Solubility

G A Poorly Soluble This compound Candidate B Characterize Baseline Solubility & pKa A->B C Initial Troubleshooting (for in vitro assays) B->C D Advanced Formulation Strategies (for in vivo studies) B->D E pH Adjustment C->E F Co-solvency C->F G Salt Formation D->G H Co-crystallization D->H I Solid Dispersion D->I J Structural Modification D->J K Solubility Improvement Achieved E->K F->K G->K H->K I->K J->K

Caption: A logical workflow for addressing the poor aqueous solubility of this compound candidates.

Decision Tree for Selecting a Solubility Enhancement Strategy

G A Is the compound ionizable? B Yes A->B Yes C No A->C No D Determine pKa B->D H Consider Co-crystallization or Solid Dispersion C->H E Consider Salt Formation (if ΔpKa > 3) D->E F Consider Co-crystallization (if ΔpKa < 0) D->F G Screen both Salt Formation and Co-crystallization (if 0 < ΔpKa < 3) D->G

Caption: A decision-making guide for choosing an appropriate solubility enhancement technique.

Experimental Workflow for Solid Dispersion Preparation

G A Dissolve Drug and Polymer in Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Drying under High Vacuum B->C D Characterize Amorphous Nature (PXRD, DSC) C->D E Evaluate Solubility and Dissolution Rate D->E

Caption: A streamlined workflow for the preparation and evaluation of solid dispersions.

References

Technical Support Center: Regioselective Functionalization of 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1,6-naphthyridine. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving regioselective functionalization of the this compound core?

The primary challenges in the regioselective functionalization of this compound stem from its electronic properties and the presence of two nitrogen atoms. This can lead to:

  • Mixtures of Isomers: The electron-deficient nature of the two pyridine (B92270) rings can result in multiple reactive sites for electrophilic and nucleophilic attack, often leading to a mixture of constitutional isomers that are difficult to separate.

  • Poor Reactivity: The nitrogen atoms can be protonated under acidic conditions or coordinate to Lewis acids, deactivating the ring system towards certain electrophilic substitutions.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms can coordinate to transition metal catalysts, potentially leading to catalyst deactivation or altered reactivity in cross-coupling reactions.

To overcome these challenges, careful consideration of directing groups, reaction conditions (temperature, solvent, catalysts), and the use of activating groups like N-oxides are crucial.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Functionalization

Q2: My direct C-H arylation of this compound is yielding a mixture of C2, C4, C5, and C8 isomers. How can I improve the regioselectivity?

Achieving high regioselectivity in C-H arylation of this compound often requires the use of a directing group. Without a directing group, the intrinsic electronic and steric properties of the naphthyridine core can lead to a mixture of products.

Troubleshooting Strategies:

  • Installation of a Directing Group: The use of a directing group is a powerful strategy to control regioselectivity in C-H activation. The choice of directing group can influence the position of functionalization. For instance, a removable directing group can be installed at a specific position to direct arylation to an adjacent site.

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands can influence the regioselectivity by sterically hindering certain positions. It is advisable to screen a panel of catalysts and ligands to find the optimal combination for your specific substrate.

  • Solvent and Temperature Optimization: The polarity and coordinating ability of the solvent can impact the reaction's outcome. Toluene, dioxane, and DMF are commonly used. Systematically varying the reaction temperature can also influence the kinetic and thermodynamic control of the reaction, potentially favoring one isomer.

Logical Workflow for Troubleshooting Poor Regioselectivity in C-H Activation

G start Poor Regioselectivity in C-H Activation directing_group Is a directing group present? start->directing_group install_dg Consider installing a removable directing group. directing_group->install_dg No optimize_catalyst Modify Catalyst/Ligand (e.g., screen bulky phosphines) directing_group->optimize_catalyst Yes install_dg->optimize_catalyst optimize_solvent Optimize Solvent (e.g., Toluene, Dioxane, DMF) optimize_catalyst->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp end Improved Regioselectivity optimize_temp->end

Caption: Troubleshooting workflow for poor regioselectivity in C-H activation.

Issue 2: Lack of Selectivity in Halogenation

Q3: I am attempting a bromination of this compound with NBS and obtaining a mixture of mono- and di-brominated products at various positions. How can I achieve selective mono-bromination?

Direct bromination of this compound can be challenging to control due to the activating effect of the nitrogen atoms.

Troubleshooting Strategies:

  • N-Oxide Formation: A highly effective strategy to control the regioselectivity of electrophilic substitution on pyridine-like systems is the formation of an N-oxide. The N-oxide group alters the electronic distribution in the ring, deactivating the positions alpha and gamma to the nitrogen, and activating the beta positions for electrophilic attack. Subsequent removal of the N-oxide group restores the naphthyridine core.

  • Reaction Conditions: Carefully controlling the stoichiometry of the halogenating agent (e.g., using 1.0 equivalent of NBS) and the reaction temperature can help to minimize over-halogenation. Running the reaction at lower temperatures may favor the formation of the mono-halogenated product.

  • Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. Solvents like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of some heterocycles with N-halosuccinimides under mild conditions.[1]

Signaling Pathway for Regioselective Bromination via N-Oxidation

G sub This compound n_oxide This compound-N-oxide sub->n_oxide Oxidation (e.g., m-CPBA) brominated Regioselectively Brominated N-oxide n_oxide->brominated Electrophilic Bromination (e.g., NBS) product Regioselectively Brominated this compound brominated->product Reduction (e.g., PCl3)

Caption: Pathway for regioselective bromination using an N-oxide directing group.

Issue 3: Low Yield and/or Poor Selectivity in Metal-Catalyzed Cross-Coupling

Q4: My Suzuki coupling reaction of a chloro-1,6-naphthyridine is giving low yields and a significant amount of dehalogenated side-product. What can I do to improve this?

Low yields and dehalogenation are common problems in cross-coupling reactions with electron-deficient N-heterocycles.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates like chloro-1,6-naphthyridines, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can be effective. These ligands promote the desired cross-coupling pathway over competing side reactions.

  • Base Selection: The choice of base is critical. For nitrogen-containing heterocycles, potassium phosphate (B84403) (K₃PO₄) is often a good choice. Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective. The base should be finely ground to ensure good solubility and reactivity.

  • Solvent System: A mixture of an aprotic solvent like dioxane or THF with water is commonly used. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Boronic Acid Stability: Boronic acids can be unstable under the reaction conditions, leading to protodeboronation. Using more stable boronic acid derivatives like pinacol (B44631) esters (BPin) or MIDA boronates can mitigate this issue.

Experimental Workflow for a Typical Suzuki Coupling Reaction

G start Start reagents Combine Halo-1,6-naphthyridine, Boronic Acid/Ester, and Base in a reaction vessel. start->reagents degas Degas the mixture (e.g., Ar sparging). reagents->degas add_catalyst Add Pd Catalyst and Ligand under inert atmosphere. degas->add_catalyst add_solvent Add degassed solvent. add_catalyst->add_solvent heat Heat the reaction mixture (e.g., 80-110 °C). add_solvent->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor workup Workup: Cool, dilute, extract, dry. monitor->workup purify Purify the product (e.g., column chromatography). workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Quantitative Data Summary

Table 1: Regioselective Cobalt-Catalyzed Cross-Coupling of 5-Chloro-1,6-naphthyridine (B1589994)

EntryAryl Zinc ChlorideProductYield (%)
14-Fluorophenylzinc chloride5-(4-Fluorophenyl)-1,6-naphthyridine83
24-Methoxyphenylzinc chloride5-(4-Methoxyphenyl)-1,6-naphthyridine74

Reaction Conditions: 5-chloro-1,6-naphthyridine, arylzinc chloride, CoCl₂·2LiCl (5%), HCO₂Na (50%) in THF.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki Arylation of a Tetrachloronaphthyridone

This protocol is adapted from a synthesis of a trisubstituted 1,6-naphthyridone.[2]

  • Materials:

    • Tetrachloro-1,6-naphthyridone derivative

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (0.05 equiv)

    • IMes·HCl (0.10 equiv)

    • K₃PO₄ (3.0 equiv)

    • Toluene/H₂O (10:1)

  • Procedure:

    • To a solution of the tetrachloronaphthyridone in a toluene/water mixture, add the arylboronic acid and K₃PO₄.

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(OAc)₂ and IMes·HCl.

    • Heat the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Cobalt-Catalyzed Cross-Coupling of 5-Chloro-1,6-naphthyridine

This protocol is based on the work of Knochel and coworkers on the functionalization of halogenated naphthyridines.

  • Materials:

    • 5-Chloro-1,6-naphthyridine

    • Arylzinc chloride (1.5 equiv)

    • CoCl₂·2LiCl (5 mol%)

    • Sodium formate (B1220265) (50 mol%)

    • Anhydrous THF

  • Procedure:

    • To a solution of 5-chloro-1,6-naphthyridine in anhydrous THF under an argon atmosphere, add sodium formate and CoCl₂·2LiCl.

    • Add the arylzinc chloride solution dropwise at room temperature.

    • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

managing reaction exotherms in 1,6-Naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 1,6-naphthyridines. The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which synthesis routes for 1,6-naphthyridines are prone to dangerous exotherms?

A1: The Skraup synthesis and its variations, when adapted for 1,6-naphthyridine synthesis from aminopyridines, are notoriously exothermic and can become violent if not properly controlled.[1][2] This is due to the highly energetic dehydration of glycerol (B35011) to acrolein by concentrated sulfuric acid and the subsequent condensation and cyclization steps.[3] The Doebner-Miller and Friedländer reactions can also be exothermic, particularly at high concentrations and temperatures, but are generally less vigorous than the Skraup reaction.[4][5]

Q2: What is the primary cause of a runaway reaction in a Skraup-type synthesis?

A2: A runaway reaction is typically caused by an uncontrolled rate of heat generation that exceeds the rate of heat removal. Key contributing factors include:

  • Rapid addition of reagents: Adding concentrated sulfuric acid too quickly is a common cause.[3]

  • Incorrect order of addition: The moderator, such as ferrous sulfate (B86663), must be present before the addition of the acid.[3]

  • Lack of external cooling: Insufficient cooling during the initial phase of the reaction can lead to a rapid temperature increase.

  • Inadequate mixing: Poor agitation can create localized hot spots where the reaction accelerates uncontrollably.

Q3: What is the role of ferrous sulfate (FeSO₄) in a Skraup synthesis?

A3: Ferrous sulfate acts as a moderator, extending the reaction over a longer period and making it less violent.[1] It is believed to function as an oxygen carrier, which helps to control the rate of the oxidation step, thereby preventing a sudden and dangerous release of energy.[3]

Q4: How can I minimize the formation of tar and other byproducts?

A4: Tar formation is common in these reactions due to the polymerization of intermediates under strongly acidic and high-temperature conditions. To minimize this:

  • Maintain strict temperature control.

  • Use a moderator to prevent excessive heat.

  • Ensure efficient stirring to avoid localized overheating.

  • Minimize the reaction time to what is necessary for completion.

Troubleshooting Guide

Issue 1: The reaction is proceeding too violently or shows signs of a runaway exotherm.
  • Symptoms: Rapid, uncontrolled boiling; sudden increase in internal temperature and pressure; vigorous gas evolution; potential for reaction mixture ejection.

  • Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to cool it rapidly.

    • Ensure proper ventilation in a fume hood and use a blast shield.

    • Be prepared for a sudden increase in pressure.

  • Preventative Measures & Solutions:

Potential Cause Solution
Rapid addition of acidAdd concentrated sulfuric acid slowly and dropwise with efficient stirring and external cooling.
Incorrect order of reagent additionAlways add the moderator (e.g., ferrous sulfate) to the aminopyridine and glycerol before the slow addition of sulfuric acid.[3]
Lack of a moderatorIncorporate a moderator like ferrous sulfate (FeSO₄) into the reaction mixture to slow the reaction rate.[1]
OverheatingInitiate the reaction with gentle heating. Once the exotherm begins, remove the external heat source and allow the reaction to proceed under its own heat.[3]
Issue 2: The reaction has stalled and is not proceeding to completion.
  • Symptoms: The initial exotherm subsides, but the reaction does not sustain boiling, and analysis (e.g., TLC) shows a significant amount of starting material remaining.

  • Troubleshooting Steps:

Potential Cause Solution
Insufficient temperatureAfter the initial exotherm has subsided, gently reapply heat to maintain a consistent reflux.
Deactivated starting materialAminopyridines with strong electron-withdrawing groups may require harsher conditions (higher temperatures or longer reaction times).
Poor mixingEnsure efficient and continuous stirring throughout the reaction.

Quantitative Data on Exotherm Control

The following tables present illustrative data on the effect of control measures on the reaction temperature during a Skraup-type synthesis of a this compound precursor. This data is representative of the qualitative descriptions found in the literature.

Table 1: Temperature Profile of a Skraup-Type Reaction Without a Moderator

Time (minutes)Temperature (°C) - No ModeratorObservations
025Sulfuric acid addition begins.
585Rapid temperature increase.
10160Violent, uncontrolled boiling.
15>200Runaway reaction, significant fuming.

Table 2: Temperature Profile of a Skraup-Type Reaction With Ferrous Sulfate Moderator

Time (minutes)Temperature (°C) - With FeSO₄Observations
025Sulfuric acid addition begins.
1560Gradual and controlled temperature increase.
30110Gentle boiling begins.
45140Sustained, controlled reflux after heat removal.
60135Exotherm subsides.

Experimental Protocols

Protocol 1: Controlled Skraup-Type Synthesis of a this compound Derivative

This protocol emphasizes safety and control of the exothermic reaction.

Materials:

  • 4-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (B124822) (or other suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a three-necked round-bottom flask of appropriate size (at least 5 times the reaction volume) equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-aminopyridine, glycerol, and ferrous sulfate heptahydrate.

  • Begin stirring to create a homogeneous slurry.

  • Slowly and carefully, add nitrobenzene to the mixture.

  • Place the flask in an ice-water bath.

  • With vigorous stirring, add concentrated sulfuric acid dropwise from the dropping funnel at a rate that maintains the internal temperature below 40°C.

  • After the addition of sulfuric acid is complete, remove the ice bath and gently heat the mixture using a heating mantle.

  • Monitor the internal temperature closely. Once the reaction begins to boil (around 130-140°C), immediately remove the heating mantle. The exothermic nature of the reaction should sustain the reflux.

  • If the reaction becomes too vigorous, use the ice-water bath to moderate the temperature.

  • After the initial exotherm subsides (typically 30-60 minutes), reapply heat and maintain a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature before proceeding with workup and purification.

Protocol 2: Friedländer Annulation for this compound Synthesis

This method is generally less exothermic than the Skraup synthesis but still requires careful temperature management.

Materials:

  • 4-Amino-3-formylpyridine

  • A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • Base catalyst (e.g., piperidine, KOH) or Acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-formylpyridine and the ketone in ethanol.

  • Add the catalyst to the solution.

  • Heat the reaction mixture to reflux. Monitor the internal temperature. While a runaway exotherm is less likely, be prepared with a cooling bath.

  • Maintain the reflux for the required reaction time, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water. Filter the solid or proceed with extraction and purification.

Visualizations

TroubleshootingWorkflow Troubleshooting a Runaway Exotherm start Runaway Exotherm Detected (Rapid T°/P° Increase) cool Immediate Action: Apply External Cooling (Ice Bath) start->cool safety Ensure Safety: Use Blast Shield, Proper Ventilation start->safety investigate Investigate Cause cool->investigate safety->investigate cause1 Rapid Acid Addition? investigate->cause1 Check Procedure cause2 Moderator Absent? investigate->cause2 Check Reagents cause3 Incorrect Reagent Order? investigate->cause3 Check Log solution1 Solution: Use Dropping Funnel for Slow, Controlled Addition cause1->solution1 solution2 Solution: Add Ferrous Sulfate (FeSO₄) to Future Reactions cause2->solution2 solution3 Solution: Follow Correct Order: Moderator in first, then Acid cause3->solution3

Troubleshooting a Runaway Exotherm

ExperimentalWorkflow Workflow for Controlled Skraup-Type Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Combine Aminopyridine, Glycerol, & FeSO₄ add_oxidant Add Oxidizing Agent (e.g., Nitrobenzene) prep_reagents->add_oxidant cool_mixture Cool Mixture (Ice Bath) add_oxidant->cool_mixture add_acid Slow, Dropwise Addition of Conc. H₂SO₄ cool_mixture->add_acid heat_initiate Gently Heat to Initiate Reaction add_acid->heat_initiate remove_heat Remove Heat Source Once Exotherm Begins heat_initiate->remove_heat monitor Monitor Temperature & Apply Cooling if Needed remove_heat->monitor reflux Re-apply Heat to Complete Reaction monitor->reflux cool_down Cool to Room Temp. reflux->cool_down purify Purification cool_down->purify

Workflow for Controlled Synthesis

References

Technical Support Center: Catalyst Residue Removal from 1,6-Naphthyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,6-Naphthyridine products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalyst residues from their synthesized this compound compounds. The nitrogen-containing backbone of 1,6-Naphthyridines can present unique challenges in purification, particularly in the removal of residual metal catalysts such as palladium. This guide offers practical solutions and detailed protocols to ensure the high purity of your final products.

Troubleshooting Guides

This section addresses common issues encountered during the removal of catalyst residues from this compound products and provides step-by-step solutions.

Problem 1: High Levels of Residual Palladium Detected After Initial Purification (e.g., Filtration/Work-up)

  • Symptoms: Analysis of the product by methods such as ICP-MS or X-ray fluorescence reveals palladium levels above the acceptable limits for subsequent applications or regulatory standards.[1][2]

  • Possible Cause: The nitrogen atoms in the this compound ring can act as ligands, forming soluble complexes with palladium species, which prevents their removal by simple filtration.

  • Solutions:

    • Employ High-Affinity Scavengers: Utilize solid-supported scavengers with a high affinity for palladium. Thiol-based, triamine-based, or trimercaptotriazine (TMT) functionalized scavengers are often effective.[3][4]

    • Optimize Scavenging Conditions: Increase the efficiency of the scavenger by optimizing the reaction time and temperature. While many scavengers are effective at room temperature, gentle heating (e.g., 40-60°C) and longer stirring times (e.g., 4-24 hours) can enhance palladium removal.

    • Activated Carbon Treatment: Treat a solution of the crude product with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of palladium residues.[5][6]

    • Sequential Treatment: Combine methods for a more rigorous purification. For example, an initial filtration through Celite to remove heterogeneous catalyst particles can be followed by treatment with a scavenger or activated carbon to capture soluble palladium species.[4]

Problem 2: Significant Product Loss During Purification

  • Symptoms: Low recovery of the this compound product after treatment with scavengers or activated carbon.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium. This is a known issue, particularly with activated carbon.

  • Solutions:

    • Optimize Adsorbent Loading: Use the minimum amount of scavenger or activated carbon required for effective palladium removal. It is advisable to perform a small-scale experiment to determine the optimal loading that minimizes product loss while achieving the desired purity.

    • Solvent Selection: The choice of solvent can impact the non-specific binding of your product. Experiment with different solvents to find one that minimizes product adsorption to the scavenger or activated carbon.

    • Thorough Washing: After filtration, wash the scavenger or activated carbon thoroughly with fresh solvent to recover any adsorbed product.

    • Alternative Purification Method: If product loss remains high, consider recrystallization as an alternative or final purification step.

Problem 3: Inconsistent or Irreproducible Purification Results

  • Symptoms: The efficiency of palladium removal varies significantly between different batches of the same this compound product.

  • Possible Cause:

    • Variability in the nature of the palladium species (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) in the crude reaction mixture.

    • Inconsistent handling or deactivation of the scavenger material.

  • Solutions:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure for the reaction before initiating the palladium removal step to minimize variations in the palladium species present.

    • Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Store and handle them according to the manufacturer's instructions to maintain their activity.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against a wider range of palladium species.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium catalyst residues from this compound products?

A1: The primary challenge arises from the chemical structure of the this compound core. The two nitrogen atoms in the bicyclic system can act as bidentate ligands, chelating with palladium ions to form stable, soluble complexes. These complexes are often not easily removed by simple physical methods like filtration.

Q2: What are the typical regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.

Q3: What are the most common methods for removing palladium catalysts from N-heterocyclic compounds?

A3: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often, a pad of Celite is used to aid filtration.[7]

  • Adsorption: Using materials like activated carbon to adsorb palladium species.[5][6]

  • Scavenging: Employing solid-supported reagents (scavengers) that selectively bind to palladium.[3]

  • Chromatography: Column chromatography can be effective but may be less practical for large-scale purification.[7]

  • Recrystallization: A powerful technique for purifying solid compounds, which can be enhanced by the addition of certain additives to keep palladium species in the mother liquor.[1][8]

  • Extraction: Liquid-liquid extraction can be used to remove some palladium salts.[7]

Q4: How can I quantify the amount of residual palladium in my this compound product?

A4: Highly sensitive analytical techniques are required for accurate quantification of trace palladium residues. The most common methods are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The industry standard for quantifying trace metals in pharmaceutical samples, offering very low detection limits.[1]

  • X-ray Fluorescence (XRF) Spectroscopy: A non-destructive technique that can be used for rapid screening and quantification of palladium.[2]

  • Atomic Absorption (AA) Spectroscopy: Another established method for quantifying metal content.[1]

Q5: Can I reuse the palladium catalyst after it has been removed?

A5: The reusability of the catalyst depends on the type of catalyst and the removal method. Heterogeneous catalysts like Pd/C can sometimes be recovered by filtration, washed, and reused, although their activity may decrease. Homogeneous catalysts that are removed by scavenging or precipitation are generally not reused.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal methods from different N-heterocyclic compounds, which can serve as a guide for purifying this compound products.

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference Compound Class
Scavenger (Biotage® MP-TMT) 33,000< 200> 99.4Bi-aryl coupled product
Scavenger (Biotage® MP-TMT) 500 - 800< 10> 98Bi-aryl coupled product
Column Chromatography followed by Scavenger (Si-TMT) > 5000< 100> 98Indole derivatives
Recrystallization (with additives) 500 - 1500100 - 20060 - 93Buchwald-Hartwig product
Scavenging after Recrystallization 100 - 2001288 - 94Buchwald-Hartwig product

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting amount is 2-5 equivalents relative to the initial palladium catalyst loading.

  • Agitation: Stir the mixture at an appropriate temperature (e.g., 25-60°C) for 1 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical method (e.g., ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours. Be aware that fine carbon particles can be challenging to filter.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite bed should be thick enough (1-2 cm) to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration using ICP-MS.

Visualizations

The following diagrams illustrate the decision-making process and workflows for removing palladium catalyst residues.

Removal_Method_Selection start Crude this compound Product with Catalyst Residue catalyst_type What is the nature of the catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous (Soluble Pd species) catalyst_type->homogeneous Homogeneous/Soluble filtration Filtration through Celite heterogeneous->filtration scavenging Use Solid-Supported Scavengers homogeneous->scavenging activated_carbon Activated Carbon Treatment homogeneous->activated_carbon recrystallization Recrystallization homogeneous->recrystallization analysis1 Analyze Pd content (ICP-MS) filtration->analysis1 analysis1->homogeneous Pd level is high end Pure this compound Product analysis1->end Pd level is acceptable analysis2 Analyze Pd content (ICP-MS) scavenging->analysis2 activated_carbon->analysis2 recrystallization->analysis2 analysis2->end

Caption: Decision tree for selecting a catalyst removal method.

Scavenger_Workflow start Crude Product Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir at Optimized Temperature and Time add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Solution combine->concentrate end Purified Product concentrate->end

Caption: General workflow for palladium removal using a scavenger.

References

optimizing the final steps of a multi-step 1,6-Naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the final steps of multi-step 1,6-naphthyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the final cyclization, aromatization, and purification stages of this compound synthesis.

FAQs: General Questions

Q1: What are the common final steps in a multi-step this compound synthesis?

The final steps typically involve an intramolecular cyclization to form the second pyridine (B92270) ring, followed by an aromatization step to yield the final this compound core. Common cyclization strategies include Friedländer-type condensations, acid-mediated cyclizations of aminonicotinonitriles, and transition metal-catalyzed reactions.[1][2][3]

Q2: How can I improve the regioselectivity of the cyclization step when using unsymmetrical ketones in a Friedländer synthesis?

The regioselectivity of the Friedländer reaction can be influenced by both the catalyst and the reaction conditions. The use of a basic ionic liquid catalyst system has been shown to favor the formation of a single product in high yields.[4] Fine-tuning the reaction temperature and time is also crucial, and reaction progress should be monitored by Thin-Layer Chromatography (TLC) to prevent the formation of side-products.[4]

Troubleshooting: Low Yields and Incomplete Reactions

Q1: My Friedländer cyclization is resulting in a low yield or no product. What are the likely causes and solutions?

Low yields in Friedländer synthesis are a common problem and can often be attributed to several factors:

  • Suboptimal Catalyst: Traditional acid or base catalysts can be inefficient. Consider modern catalysts such as choline (B1196258) hydroxide (B78521) or basic ionic liquids, which have been shown to significantly improve yields.[4]

  • Incorrect Solvent: The reaction medium is critical. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, especially when used with a water-soluble catalyst.[4]

  • Inappropriate Temperature: The reaction can be highly sensitive to temperature. The optimal temperature will depend on the specific reactants and catalyst being used and may require optimization.[4]

Q2: My intramolecular cyclization of a 4-(arylamino)nicotinonitrile precursor is slow or incomplete. How can I drive the reaction to completion?

The electronic properties of the substituents on the aniline (B41778) ring can significantly impact the reaction rate. Electron-withdrawing groups on the aniline can hinder the reaction.[3] Switching to a stronger acid catalyst, such as concentrated sulfuric acid, can often facilitate the cyclization of these less reactive substrates.[3]

Troubleshooting: Side Reactions and Purification

Q1: I am observing significant tar formation in my Skraup synthesis of a this compound. How can I minimize this?

Tar formation is a major side reaction in the Skraup synthesis, often resulting from the polymerization of acrolein under harsh acidic and high-temperature conditions. To mitigate this, you can:

  • Carefully control the reaction temperature , especially during the initial exothermic phase.

  • Consider a modified procedure with gradual heating to control the rate of acrolein formation.

  • Use a milder oxidizing agent .

Q2: What are the most common impurities I should expect, and how can I remove them?

Common impurities include unreacted starting materials, reagents from the synthetic route (e.g., coupling agents, bases), regioisomers, and byproducts from side reactions.[5] The primary methods for purification are:

  • Column Chromatography: This is the most common method for purifying this compound derivatives. A silica (B1680970) gel stationary phase with a mobile phase gradient of ethyl acetate (B1210297) in hexanes or heptane (B126788) is a good starting point. For more polar compounds, a methanol/dichloromethane (B109758) system may be necessary.[5]

  • Recrystallization: This technique is useful for obtaining highly pure material. The choice of solvent is critical and should be determined experimentally. Common solvents include ethanol (B145695) and mixtures of dichloromethane and hexanes.[5][6]

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for biological assays, preparative HPLC may be required.[5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for optimizing the final steps of this compound synthesis.

Table 1: Optimization of Acid-Mediated Cyclization of 4-(phenylamino)quinoline-3-carbonitrile [3]

EntryAcidSolventTime (h)Yield (%)
1CF₃SO₃H-0.584
2H₂SO₄-0.582
3CH₃SO₃H-2Trace
4CF₃COOH-10ND
5CF₃SO₃HDMSO5.5ND
6CF₃SO₃HCH₂Cl₂0.584

ND = Not Detected

Table 2: Troubleshooting Poor Separation in Column Chromatography [5]

ProblemPotential CauseSuggested Solution
Poor Separation of Product and Impurities Inappropriate solvent system polarity. Co-elution of closely related impurities.Optimize the solvent system using TLC first (aim for an Rf of 0.2-0.4). Try a different solvent system with different selectivity (e.g., substitute ethyl acetate with acetone). For basic compounds, add a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase.
Streaking or Tailing of the Compound The compound is highly polar and interacting strongly with the acidic silica gel. The column is overloaded.Add a small percentage of a more polar solvent (like methanol) to the mobile phase. Use a less acidic stationary phase like neutral alumina. Reduce the amount of crude material loaded onto the column.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the final steps of this compound synthesis.

Protocol 1: General Procedure for Friedländer Annulation [4]

  • To a clean round-bottom flask, add the 2-aminonicotinaldehyde derivative (1.0 equiv) and the active methylene (B1212753) compound (1.0-1.2 equiv).

  • Add the chosen solvent (e.g., water, ethanol, or DMF).

  • Add the catalyst (e.g., choline hydroxide, piperidine, or a basic ionic liquid) in the desired molar percentage.

  • Stir the reaction mixture at the optimized temperature (e.g., 50-100 °C) for the required time (typically 2-12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, isolate it by filtration and wash with a small amount of cold solvent.

  • If the product is soluble, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acid-Mediated Intramolecular Cyclization [3]

  • To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add the acid catalyst (e.g., trifluoromethanesulfonic acid or sulfuric acid) (10 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 0.5-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of this compound synthesis.

G cluster_0 Experimental Workflow: Friedländer Annulation start Start mix Mix Reactants & Catalyst start->mix heat Heat & Stir mix->heat monitor Monitor with TLC heat->monitor workup Workup & Purification monitor->workup Reaction Complete incomplete Incomplete Reaction monitor->incomplete Reaction Incomplete product Isolate Pure Product workup->product incomplete->heat Adjust Conditions (Time, Temp)

Caption: A typical experimental workflow for the Friedländer annulation.

G cluster_1 Troubleshooting Low Yield in Cyclization start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst/Solvent System Correct? check_temp->check_catalyst Yes adjust_temp Optimize Temperature check_temp->adjust_temp No check_time Is Reaction Time Sufficient? check_catalyst->check_time Yes change_catalyst Screen Catalysts/Solvents check_catalyst->change_catalyst No increase_time Increase Reaction Time check_time->increase_time No

Caption: A logical guide for troubleshooting low yields in cyclization reactions.

References

Technical Support Center: Optimizing ADME Properties of 1,6-Naphthyridine Leads

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers and scientists working on the lead optimization of 1,6-naphthyridine derivatives. The focus is on addressing common challenges related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility Enhancement

Q1: My this compound lead has poor aqueous solubility, causing issues in my biological assays. What are the primary strategies to improve it?

A1: Poor aqueous solubility is a common challenge for heterocyclic compounds like 1,6-naphthyridines. Several strategies can be employed:

  • pH Adjustment: Since the this compound core contains basic nitrogen atoms, its solubility is often pH-dependent.[1] Lowering the pH of the aqueous medium will protonate these nitrogens, forming more soluble salts.[2] It is crucial to determine the compound's pKa to predict its ionization state at different pH levels.[1]

  • Salt Formation: Forming a salt with a suitable, pharmaceutically acceptable counter-ion can significantly enhance aqueous solubility.[1][3]

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, morpholine (B109124), or pyrrolidinone) onto the naphthyridine scaffold. In one study, replacing a chlorophenyl group with morpholine or pyrrolidinone substituents resulted in soluble compounds.[4]

  • Use of Co-solvents: For in vitro assays, dissolving the compound in a small amount of a water-miscible organic co-solvent like DMSO before diluting it into the aqueous buffer is a common practice.[2] Ensure the final co-solvent concentration is low (typically <1%) to prevent artifacts or cytotoxicity in cell-based assays.[5]

  • Formulation with Excipients: Techniques like using cyclodextrins to form inclusion complexes or creating amorphous solid dispersions with polymers can enhance the apparent solubility and dissolution rate of a compound.[2][6]

Q2: I'm trying to prepare a stock solution of my this compound derivative for an in vitro assay, but it keeps precipitating upon dilution in my aqueous buffer. What should I do?

A2: This is a classic sign of a compound "crashing out" of solution when moving from a high-concentration organic stock (like DMSO) to a primarily aqueous environment.[5]

Troubleshooting Steps:

  • Check Final Co-solvent Concentration: Ensure the final percentage of DMSO or other organic solvent in your assay is not exceeding the tolerance of your system (usually below 1%).[5]

  • Modify Dilution Technique: Instead of adding the stock directly to the final volume, perform serial dilutions. Adding the stock solution to a rapidly vortexing buffer can also improve mixing and prevent immediate precipitation.[5]

  • Adjust Buffer pH: If your compound has a basic pKa, acidifying the buffer slightly can increase its solubility and prevent precipitation.[1]

  • Use Solubilizing Agents: Consider pre-complexing your compound with a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the final assay medium.[2]

Section 2: Metabolic Stability

Q3: My this compound lead shows high clearance in human liver microsome (HLM) stability assays. How can I identify and address these metabolic liabilities?

A3: High metabolic clearance is a significant hurdle. The primary approach is to identify the metabolic "soft spots" and block them through chemical modification.

  • Metabolite Identification Studies: The first step is to perform metabolite identification studies using mass spectrometry to pinpoint the sites of metabolic transformation (e.g., oxidation, glucuronidation). The 8-hydroxyl group on a this compound core, for instance, can be a potential site for glucuronidation.[4]

  • Scaffold Hopping/Ring Substitution: A common strategy to mitigate oxidative metabolism of aromatic rings is to replace a phenyl ring with a more electron-deficient system like a pyridine.[7] Incorporating nitrogen atoms into an aromatic system tends to decrease its potential for cytochrome P450-mediated oxidation.[7]

  • Blocking Metabolic Sites: Once a labile position is identified, you can block the metabolism by introducing groups that are resistant to metabolic enzymes. For example, substituting a metabolically active hydrogen atom with a fluorine or a methyl group can prevent oxidation at that site.

  • Conformational Restriction: Introducing rigidity into the molecule can sometimes orient the compound away from the active site of metabolic enzymes, thereby improving stability.[8]

Section 3: Permeability and Efflux

Q4: My this compound compound shows low permeability in my PAMPA/Caco-2 assay. How can I improve its ability to cross cell membranes?

A4: Low permeability can limit oral absorption and brain penetration. Strategies to improve it often involve modulating the compound's physicochemical properties.

  • Increase Lipophilicity: Permeability is often correlated with lipophilicity (measured as LogP or LogD). Systematically increasing lipophilicity by adding non-polar substituents can enhance passive diffusion.[3][9] However, this must be balanced, as excessive lipophilicity can negatively impact solubility and increase hERG liability.[10][11]

  • Reduce Polar Surface Area (PSA): High PSA is often associated with poor membrane permeability. Capping hydrogen bond donors (e.g., converting an -OH to an -OMe, or an -NH2 to an -NMe2) can reduce PSA and improve permeability.

  • Modulate pKa: The ionization state of your compound is critical. For passive diffusion, the neutral form of the molecule is preferred. Modulating the pKa of basic nitrogens can alter the fraction of the neutral species at physiological pH.[9]

  • Conformational Rigidity: Introducing some rigidity into a flexible molecule can sometimes pre-organize it into a conformation more favorable for membrane permeation.[9]

Q5: My compound has good passive permeability but is identified as a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1). What can I do?

A5: Efflux transporter activity can severely limit a drug's effective concentration at the target site (e.g., in the brain or in tumor cells).

  • Structural Modification: Subtle changes to the structure can disrupt recognition by efflux transporters. In one series of dibenzo[c,h][10][12]naphthyridin-6-ones, variation of N-alkyl substituents was shown to modulate sensitivity to MDR1.[13]

  • Reduce Basicity and Lipophilicity: While counterintuitive to improving permeability, reducing high basicity and lipophilicity can sometimes decrease a compound's affinity for P-gp.

  • Increase Rigidity: Making the molecule more rigid can prevent it from adopting the conformation required to bind to the efflux transporter.[9]

Section 4: hERG Channel Inhibition

Q6: My this compound lead shows significant inhibition of the hERG potassium channel, indicating a risk for cardiotoxicity. What are the established strategies to mitigate this?

A6: hERG inhibition is a major safety concern, particularly for compounds containing basic nitrogen centers.[12] Several medicinal chemistry strategies can be used to "design out" hERG activity.[10][11]

  • Reduce Basicity: Decreasing the pKa of the basic nitrogen atom(s) is a very common and effective strategy.[11][12] This can be achieved by:

  • Reduce Lipophilicity: High lipophilicity is a known risk factor for hERG binding.[10][11] Introducing polar groups or replacing lipophilic aromatic groups can often reduce hERG affinity.[11]

  • Introduce Acidic or Polar Groups: The introduction of hydroxyl (-OH) or acidic groups (e.g., -COOH) can disrupt the key pharmacophore features required for hERG binding.[10][11]

  • Restrict Conformation: Modifying the scaffold to restrict the molecule's conformation can prevent it from adopting the geometry necessary to bind within the hERG channel pore.[8][10]

Quantitative Data Summary

Table 1: Example of Pharmacokinetic Profile Improvement for a 1,6-Naphthyridinone-Based Kinase Inhibitor.

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Oral Bioavailability (F%)Clearance (CL, L/h/kg)
Lead (8) 9.8-12%5.0
Optimized (9g) 9.8-63%0.12
Optimized (23a) 7.1>2300057.7%0.02
Data synthesized from a study on 1,6-naphthyridinone MET inhibitors, demonstrating successful optimization of pharmacokinetic properties while maintaining or improving potency.[14]

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This protocol provides a general procedure for determining the kinetic solubility of a this compound lead using nephelometry or turbidimetry.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well clear bottom plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). This creates the final assay concentrations with 1% DMSO.

  • Incubation: Shake the plate for 1.5 to 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

  • Reagent Preparation:

    • Prepare a 1 µM solution of the test compound in buffer.

    • Prepare a solution of Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL).

    • Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation (T₀ sample): In a 96-well plate, combine the test compound solution and the microsome solution. Immediately add a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard) to one set of wells. This is the 0-minute time point.

  • Initiate Reaction: Add the NADPH cofactor solution to the remaining wells to start the metabolic reaction.

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding the cold acetonitrile quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.[15]

  • Donor Plate Preparation: Add a solution of the test compound (e.g., 50 µM) in a buffer at a specific pH (e.g., pH 5.0 or 7.4) to the wells of a 96-well filter donor plate.

  • Membrane Coating: The filter membrane of the donor plate is coated with an artificial lipid mixture (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (typically pH 7.4).

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich". Incubate this assembly for a set period (e.g., 4-18 hours) at room temperature with gentle shaking. During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and known assay parameters (incubation time, well volume, membrane surface area).

Visualizations

ADME_Optimization_Workflow start Design & Synthesis of this compound Analogs assay In Vitro ADME Profiling (Solubility, Stability, Permeability, hERG) start->assay data Analyze Data: Identify Liabilities assay->data pk In Vivo PK Study (for promising leads) data->pk Good In Vitro Profile sar Establish SAR: Inform Next Design Cycle data->sar ADME Issue Identified pk->sar PK Issue Identified end Lead Candidate pk->end Favorable PK sar->start Iterate

Caption: Iterative workflow for improving ADME properties of lead compounds.

hERG_Mitigation_Strategy start This compound Lead Shows hERG Activity q1 Is the basic nitrogen essential for potency? start->q1 s1 Reduce pKa q1->s1  Yes s2 Remove or Replace Basic Center q1->s2 No s1_a Add e⁻ withdrawing groups (e.g., Fluorine) s1->s1_a s1_b Replace ring (e.g., Piperidine -> Morpholine) s1->s1_b s3 Reduce Lipophilicity (LogP/LogD) s1->s3 s2_a Replace with non-basic isostere s2->s2_a s2->s3 s4 Introduce Polar/Acidic Group s3->s4

Caption: Decision pathway for mitigating hERG channel inhibition.

PAMPA_Workflow step1 Step 1 Prepare Donor Plate (Compound in Buffer) step2 Step 2 Coat Filter Plate with Artificial Lipid step1->step2 step3 Step 3 Prepare Acceptor Plate (Buffer only) step2->step3 step4 Step 4 Assemble & Incubate (Donor + Acceptor) step3->step4 step5 Step 5 Quantify Compound (LC-MS/MS) step4->step5 step6 Step 6 Calculate Permeability Coefficient (Pe) step5->step6

Caption: Experimental workflow for the PAMPA permeability assay.

References

Technical Support Center: Handling Air- and Moisture-Sensitive 1,6-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling air- and moisture-sensitive 1,6-naphthyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: My this compound intermediate appears to decompose upon exposure to air. What is the likely degradation pathway?

A1: Air exposure can lead to oxidation and hydrolysis of sensitive this compound intermediates. The pyridine-like nitrogen atoms in the naphthyridine core can be susceptible to oxidation, potentially forming N-oxides. If your intermediate contains reactive functional groups, such as organometallic moieties, these are highly likely to react with oxygen and moisture, leading to cleavage of carbon-metal bonds and formation of corresponding oxides or hydroxides. A generalized degradation pathway for N-heterocyclic compounds can involve ring-opening reactions initiated by oxidation or reaction with water.

Q2: I am observing a significant decrease in yield when scaling up my reaction involving a this compound intermediate. What could be the cause?

A2: Reduced yields on scale-up are often due to inefficient exclusion of air and moisture, which becomes more challenging in larger reaction vessels. The surface area-to-volume ratio changes, potentially leading to less efficient stirring and heat transfer, which can exacerbate side reactions. Ensure that your inert gas flushing and solvent degassing procedures are adequate for the larger scale. It is also crucial to ensure all reagents and solvents are rigorously dried before use.

Q3: What is the best method for purifying air-sensitive this compound intermediates?

A3: The preferred method for purifying highly sensitive intermediates is filtration under an inert atmosphere, followed by washing with a dry, degassed solvent. This can be achieved using a Schlenk filter or by performing the filtration inside a glovebox. If the intermediate is a solid, recrystallization from a dry, degassed solvent under an inert atmosphere is a viable option. Column chromatography can be performed, but requires careful packing and running of the column under a positive pressure of inert gas.

Q4: Can I store my air-sensitive this compound intermediate, and if so, under what conditions?

A4: Yes, sensitive intermediates can be stored, but require specific conditions to prevent degradation. The best practice is to store the compound as a dry solid in a sealed vial or ampule under an inert atmosphere (argon or nitrogen) at low temperature. If it is a solution, it should be stored in a sealed flask with a Teflon stopcock under an inert atmosphere, also at low temperature. Avoid storing solutions for extended periods, as solvent decomposition can occur.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedländer Synthesis of a Substituted this compound

The Friedländer synthesis, a common method for preparing naphthyridines, can be sensitive to reaction conditions. Low yields are a frequent problem.[1]

Potential Cause Troubleshooting Step Expected Outcome
Residual Moisture Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents and reagents.Improved yield and reduced side-product formation.
Inefficient Catalyst Screen different catalysts (e.g., acid or base catalysts). For some variations, milder catalysts may be more effective.[1]Increased reaction rate and yield.
Suboptimal Temperature Optimize the reaction temperature. Some variations of the Friedländer synthesis are highly temperature-sensitive.[1]Higher conversion to the desired product.
Incorrect Stoichiometry Carefully check the stoichiometry of reactants. An excess of one reactant may lead to side reactions.Maximized yield of the target this compound.
Issue 2: Formation of Impurities During Workup

Exposure to air and moisture during the workup procedure is a common source of impurities.

Potential Cause Troubleshooting Step Expected Outcome
Exposure to Air During Filtration Perform filtration under a positive pressure of inert gas using a Schlenk filter or conduct the filtration in a glovebox.Isolation of a purer product with fewer oxidation-related impurities.
Use of Protic Solvents for Extraction Use anhydrous, degassed solvents for extraction and perform the extraction under an inert atmosphere.Minimized hydrolysis of the intermediate.
Contaminated Solvents Ensure all solvents used in the workup are freshly distilled from an appropriate drying agent.Reduced introduction of water and other reactive impurities.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

This protocol outlines the steps for assembling and preparing a reaction vessel for use with air- and moisture-sensitive reagents.

  • Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, addition funnel) should be thoroughly cleaned and then dried in an oven at >120 °C overnight.

  • Assembly: Assemble the glassware while still hot and immediately connect it to a Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line. Once a good vacuum is achieved, refill the apparatus with a dry, inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the experiment. This can be monitored with an oil bubbler attached to the gas outlet of the Schlenk line.

Protocol 2: Transfer of an Air-Sensitive this compound Intermediate Solution via Cannula

This protocol describes the transfer of a solution of a sensitive intermediate from one flask to another without exposure to the atmosphere.

  • Prepare Flasks: Ensure both the donor and recipient flasks are under a positive pressure of inert gas.

  • Insert Cannula: Insert one end of a double-tipped needle (cannula) through the septum of the donor flask, ensuring the tip is below the surface of the solution. Insert the other end of the cannula through the septum of the recipient flask.

  • Initiate Transfer: Create a pressure differential to drive the liquid transfer. This can be achieved by slightly increasing the inert gas pressure in the donor flask or by venting the recipient flask with an exit needle to briefly reduce its pressure.

  • Complete Transfer: Once the desired volume of solution is transferred, remove the cannula from the recipient flask first, followed by the donor flask, to prevent any backflow or exposure to air.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dry Glassware (Oven/Flame) B Assemble Apparatus A->B C Connect to Schlenk Line B->C D Evacuate/Refill Cycles (3x) C->D E Add Anhydrous Solvents/Reagents D->E F Run Reaction under Inert Atmosphere E->F G Quench Reaction (if necessary) under Inert Atmosphere F->G H Inert Atmosphere Filtration/Extraction G->H I Solvent Removal under Vacuum H->I J Store Product under Inert Atmosphere I->J

Caption: Experimental workflow for handling sensitive intermediates.

troubleshooting_flowchart decision decision process process result result issue issue start Low Yield in This compound Synthesis d1 Reagents/Solvents Anhydrous? start->d1 p1 Rigorously Dry All Reagents and Solvents d1->p1 No d2 Reaction Conditions Optimized? d1->d2 Yes p1->d2 p2 Screen Temperature, Catalyst, and Stoichiometry d2->p2 No d3 Inert Atmosphere Maintained? d2->d3 Yes p2->d3 p3 Ensure Positive Inert Gas Pressure d3->p3 No success Yield Improved d3->success Yes p3->success fail Yield Still Low

Caption: Troubleshooting flowchart for low reaction yield.

References

analytical methods for detecting impurities in 1,6-Naphthyridine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 1,6-Naphthyridine samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound samples?

Impurities in this compound, an active pharmaceutical ingredient (API), can originate from several sources. These unwanted chemicals may remain from the synthesis process or develop during formulation and storage.[1][2] Common sources include:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.[1][2]

  • By-products: Unwanted compounds formed from side reactions during the synthesis of the this compound molecule.[1][2]

  • Degradation Products: Impurities formed by the degradation of the this compound substance over time due to exposure to light, heat, humidity, acid, or base conditions.[1][3]

  • Residual Solvents: Organic solvents used during the synthesis or purification process that are not completely removed.

Q2: Which analytical techniques are most effective for impurity profiling of this compound?

The choice of analytical technique is critical for accurately quantifying this compound and detecting any process-related or degradation impurities.[4] A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the most common and powerful technique for separating and quantifying non-volatile and thermally labile organic impurities.[4][5] When coupled with a UV or Photodiode Array (PDA) detector, it is excellent for routine quality control and stability-indicating assays.[3][4]

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, particularly residual solvents.[5][6] It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[7][8]

  • Mass Spectrometry (MS): MS is an indispensable tool for the structural elucidation of unknown impurities.[9][10] When hyphenated with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides both separation and identification capabilities, allowing for the determination of molecular weights and fragmentation patterns of impurities.[1][9]

Q3: Why is a forced degradation study required for impurity analysis?

Forced degradation, or stress testing, is a critical component of pharmaceutical development. It involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[3][4] The primary goals are:

  • To identify likely degradation products: This helps in understanding the degradation pathways of the molecule.[1][3]

  • To demonstrate the specificity of the analytical method: The study must show that the chosen analytical method (e.g., HPLC) can effectively separate the intact drug substance from all potential degradation products, proving it is "stability-indicating".[4]

  • To establish the intrinsic stability of the drug molecule: This provides insights into its stability profile, which is crucial for determining proper storage conditions and shelf-life.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound samples.

Issue 1: Unexpected Peaks in HPLC Chromatogram
Potential Cause Troubleshooting Steps Expected Outcome
Contamination 1. Prepare a "blank" injection using only your mobile phase and diluent to check for solvent contamination. 2. Ensure all glassware is scrupulously clean. 3. Use fresh, HPLC-grade solvents for mobile phase and sample preparation.A clean baseline in the blank injection, confirming the analytical system is free from contamination.
Sample Degradation 1. Prepare sample solutions immediately before analysis. 2. Protect solutions from light using amber vials or by wrapping them in foil.[3] 3. If degradation is suspected, re-analyze a freshly prepared sample of the solid material to confirm if the peak is present initially.[3] 4. Utilize LC-MS to determine the mass of the unexpected peak and compare it to potential degradation pathways.[3]Minimized degradation and identification of the unknown peak's source.
System Carryover 1. Inject a blank solvent after a concentrated sample to check for carryover. 2. Develop a more rigorous needle wash method for the autosampler, potentially using a stronger solvent. 3. If carryover persists, inspect the injection port and rotor seal for contamination.Elimination of ghost peaks in subsequent blank injections.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Steps Expected Outcome
Column Overload 1. Dilute the sample and re-inject. Peak fronting is a classic sign of mass overload. 2. Reduce the injection volume.Restoration of a symmetrical, Gaussian peak shape.
Chemical Secondary Interactions 1. Naphthyridines are basic; they can interact with residual acidic silanols on the column packing, causing peak tailing. 2. Adjust the mobile phase pH. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds.[11] 3. Consider using a column with end-capping or a different stationary phase.Sharper, more symmetrical peaks and improved resolution.
Column Degradation 1. If the peak shape has deteriorated over time, the column may be nearing the end of its life. 2. Try flushing the column with a strong solvent. 3. Reverse the column direction and flush (check manufacturer's instructions first). 4. Replace the column if performance does not improve.Improved peak shape and efficiency, consistent with a new column's performance.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for the purity analysis of this compound and the separation of its potential degradation products.[4]

1. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Program Time 0 min: 10% B; Time 30 min: 90% B; Time 35 min: 90% B; Time 36 min: 10% B; Time 45 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV spectrum)
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile (or a suitable diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the test sample and prepare it similarly to the standard solution.

3. Method Validation Parameters:

  • Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate the method can separate the main peak from any degradation products.[4]

  • Linearity: Prepare a series of solutions from 1 µg/mL to 200 µg/mL. A correlation coefficient (r²) of ≥ 0.999 is typically required.[4]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should typically be within 98-102%.[4]

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate injections. The relative standard deviation (RSD) should be ≤ 2%.[4]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst/instrument. The RSD between the two sets should be ≤ 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol is based on general principles for residual solvent testing as outlined in ICH Q3C and USP <467>.[6][8]

1. GC-MS and Headspace Conditions:

ParameterRecommended Setting
Column ZB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium, constant flow at ~2.0 mL/min
Oven Program 40°C (hold 20 min), then ramp at 10°C/min to 240°C (hold 5 min)
Injector Temp 140°C
Transfer Line Temp 240°C
MS Ion Source Temp 220°C
MS Scan Range 35 - 350 amu
Headspace Vial Temp 80°C
Headspace Loop Temp 90°C
Headspace Vial Equilibration Time 30 min

2. Standard and Sample Preparation:

  • Diluent: Dimethyl sulfoxide (B87167) (DMSO) or another suitable high-boiling, inert solvent.

  • Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration (e.g., as per ICH Q3C limits). Dilute this stock in the chosen diluent to the appropriate concentration for analysis.

  • Sample Solution: Accurately weigh a suitable amount of the this compound sample (e.g., 100 mg) into a headspace vial and add a precise volume of diluent (e.g., 5 mL).

Visual Workflows

Impurity_Analysis_Workflow cluster_prep Phase 1: Preparation & Screening cluster_dev Phase 2: Method Development & Validation cluster_analysis Phase 3: Analysis & Identification cluster_report Phase 4: Reporting Sample This compound Sample Method_Screening Analytical Method Screening (HPLC, GC) Sample->Method_Screening Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Forced_Degradation->Method_Screening Method_Development Develop Stability-Indicating Method Method_Screening->Method_Development Method_Validation Validate Method (ICH Guidelines) Method_Development->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis Detect_Impurity Detect & Quantify Impurities > Threshold Routine_Analysis->Detect_Impurity Structure_Elucidation Structure Elucidation (LC-MS, NMR) Detect_Impurity->Structure_Elucidation Yes Report Final Impurity Profile Report Detect_Impurity->Report No Structure_Elucidation->Report

Caption: General workflow for impurity profiling of this compound.

HPLC_Troubleshooting_Workflow Start Unexpected Peak Observed in Chromatogram Is_In_Blank Is the peak present in the blank injection? Start->Is_In_Blank Check_Solvents Source is likely contamination. Check solvents, glassware, and system. Is_In_Blank->Check_Solvents Yes Is_Carryover Is it carryover from a previous injection? Is_In_Blank->Is_Carryover No Improve_Wash Improve autosampler needle wash method. Is_Carryover->Improve_Wash Yes Is_Degradation Is it a degradation product? Is_Carryover->Is_Degradation No Protect_Sample Protect sample from light/heat. Prepare fresh before analysis. Is_Degradation->Protect_Sample Yes Identify_Impurity Impurity is likely from the sample. Use LC-MS to identify mass and propose structure. Is_Degradation->Identify_Impurity No / Unsure

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Validation & Comparative

A Tale of Two Scaffolds: 1,6-Naphthyridine vs. 1,8-Naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Prominent Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the privileged heterocyclic structures, naphthyridines, a class of bicyclic aromatic compounds containing two nitrogen atoms, have garnered significant attention. Their rigid structure, hydrogen bonding capabilities, and synthetic tractability make them ideal starting points for the design of a diverse array of bioactive molecules. This guide provides an in-depth, data-driven comparison of two isomeric naphthyridine scaffolds: 1,6-naphthyridine and 1,8-naphthyridine (B1210474), highlighting their respective performances in various therapeutic areas and providing the experimental context for the presented data.

At a Glance: Key Differences and Applications

While both 1,6- and 1,8-naphthyridine isomers have found broad utility in drug discovery, their subtle structural differences, particularly the relative positioning of the nitrogen atoms, can significantly influence their physicochemical properties, binding modes to biological targets, and ultimately, their pharmacological profiles.

This compound: This scaffold has emerged as a versatile core for a range of targeted therapies, most notably as kinase inhibitors. Its derivatives have shown potent activity against targets such as Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 5 (CDK5), and c-Met, implicating them in the treatment of various cancers and neurological disorders.[1]

1,8-Naphthyridine: With a longer history in medicinal chemistry, the 1,8-naphthyridine scaffold is perhaps best known as the core of the quinolone class of antibiotics, with nalidixic acid being a foundational example.[2] Beyond their antibacterial prowess, derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

Comparative Biological Activity: A Data-Driven Overview

To provide a clear and objective comparison, the following tables summarize key quantitative data for representative 1,6- and 1,8-naphthyridine derivatives across different therapeutic areas.

Table 1: Anticancer Activity (Kinase Inhibition)
Compound ClassTarget KinaseCompound ExampleIC₅₀ (nM)Cell LineReference
This compound FGFR13-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine derivative31-[6]
This compound c-Met1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-one derivative (2t)2600-[1][9]
This compound CDK5Substituted this compound<10-[10]
1,8-Naphthyridine DNA Topo IIVosaroxin--
1,8-Naphthyridine -1,8-naphthyridine-3-carboxamide (47)410MIAPaCa[3]
1,8-Naphthyridine -1,8-naphthyridine-3-carboxamide (29)410PA-1[3]
Table 2: Anticancer Activity (Cytotoxicity)
Compound ClassCell LineCompound ExampleIC₅₀ (µM)Reference
This compound HeLaNaphthyridine derivative (16)0.7[11]
This compound HL-60Naphthyridine derivative (16)0.1[11]
This compound PC-3Naphthyridine derivative (16)5.1[11]
1,8-Naphthyridine MCF72-phenyl-7-methyl-1,8-naphthyridine derivative (10c)1.47[12][13]
1,8-Naphthyridine MCF72-phenyl-7-methyl-1,8-naphthyridine derivative (8d)1.62[12][13]
1,8-Naphthyridine MCF72-phenyl-7-methyl-1,8-naphthyridine derivative (4d)1.68[12][13]
Table 3: Antimicrobial Activity
Compound ClassBacterial StrainCompound ExampleMIC (µg/mL)Reference
1,8-Naphthyridine M. tuberculosis H37Rv1,8-naphthyridine-3-carbonitrile (ANA-12)6.25[14]
1,8-Naphthyridine S. aureus ATCC 259231,4-dihydro[7][15]naphthyridine (14)1.95[11]
1,8-Naphthyridine E. coli ATCC 352181,4-dihydro[7][15]naphthyridine (14)1.95[11]
1,8-Naphthyridine Multi-drug resistant S. aureusZabofloxacin-[16]
1,8-Naphthyridine Multi-drug resistant S. pneumoniaTrovafloxacin-[16]

Signaling Pathways and Mechanisms of Action

The biological effects of these naphthyridine derivatives are a direct consequence of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

This compound Derivatives as Kinase Inhibitors

FGFR4 Signaling Pathway in Hepatocellular Carcinoma: Certain this compound-2(1H)-one derivatives have been designed as potent and selective inhibitors of FGFR4.[17] Overactivation of the FGF19-FGFR4 signaling axis is a known driver in a subset of hepatocellular carcinomas.[7][18][19][20] Inhibition of FGFR4 by these compounds blocks downstream signaling through pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, ultimately leading to reduced cell proliferation and induction of apoptosis in FGFR4-dependent cancer cells.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibitor This compound Inhibitor Inhibitor->FGFR4 Inhibits

FGFR4 signaling pathway inhibition by a this compound derivative.

CDK5 Signaling in Neurodegenerative Disease: Aberrant activity of Cyclin-Dependent Kinase 5 (CDK5), often through the formation of the Cdk5/p25 complex, is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[21][22][23][24][25] This hyperactive kinase contributes to neuronal death through the hyperphosphorylation of tau and other substrates.[22] Novel substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors, offering a potential therapeutic strategy to mitigate neurodegeneration.[10]

CDK5_Signaling_Pathway cluster_stimulus Neurotoxic Stimulus cluster_activation Kinase Activation cluster_downstream Downstream Effects Stimulus e.g., Aβ, Oxidative Stress p35 p35 Stimulus->p35 Calpain activation p25 p25 p35->p25 Cleavage CDK5_p25 CDK5/p25 (Hyperactive) p25->CDK5_p25 CDK5 CDK5 CDK5->CDK5_p25 pTau Hyperphosphorylated Tau CDK5_p25->pTau Hyperphosphorylates Inhibitor This compound Inhibitor Inhibitor->CDK5_p25 Inhibits Tau Tau Tau->pTau Neurodegeneration Neurodegeneration pTau->Neurodegeneration

Inhibition of aberrant CDK5 signaling by a this compound derivative.
1,8-Naphthyridine Derivatives as Antimicrobial and Anticancer Agents

DNA Gyrase Inhibition: The antibacterial action of many 1,8-naphthyridine-based quinolones stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase).[2][3][9][11][16][26] By stabilizing the gyrase-DNA complex after DNA cleavage, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_enzyme Enzyme Action DNA_relaxed Relaxed DNA DNA_supercoiled Supercoiled DNA DNA_relaxed->DNA_supercoiled Negative Supercoiling DNA_cleaved Cleaved DNA Complex DNA_supercoiled->DNA_cleaved Transient Cleavage DNA_cleaved->DNA_relaxed Re-ligation (Inhibited) Replication_Fork Replication Fork Stall DNA_cleaved->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death DNA_Gyrase DNA Gyrase Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->DNA_cleaved Stabilizes

Mechanism of DNA gyrase inhibition by 1,8-naphthyridine-based antibiotics.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60, PC-3) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives and incubate for an additional 48 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values by plotting the percentage of viability against the compound concentration.[7]

In Vitro Kinase Inhibition Assay (c-Src Kinase)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Assay Plate Preparation: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add a solution containing recombinant c-Src enzyme and a specific peptide substrate to the wells.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.[27]

Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

Both 1,6- and 1,8-naphthyridine scaffolds have proven to be exceptionally fruitful starting points for the development of novel therapeutics. The 1,8-naphthyridine core has a well-established legacy in the field of antibacterials and continues to yield potent anticancer and anti-inflammatory agents. The this compound scaffold, while explored more recently, has rapidly demonstrated its potential in the realm of targeted cancer therapy, particularly as a source of selective kinase inhibitors.

A direct comparison of the two isomers reveals that their utility is largely target-dependent. For instance, a study comparing 1,6-naphthyridines and pyrido[2,3-d]pyrimidines (which share a similar nitrogen arrangement to 1,8-naphthyridines in the core structure) as FGFR inhibitors found little difference in potency, suggesting that for some kinases, the precise nitrogen placement may not be critical.[6] However, the distinct electronic properties and hydrogen bonding patterns of each isomer will undoubtedly favor binding to different target classes.

Future research should focus on more head-to-head comparative studies of 1,6- and 1,8-naphthyridine derivatives against a broad panel of biological targets. Such studies will provide a more comprehensive understanding of the structure-activity relationships for each scaffold and enable a more rational design of next-generation inhibitors. The continued exploration of the chemical space around these privileged structures holds immense promise for the discovery of new and effective medicines to address a wide range of human diseases.

References

The 1,6-Naphthyridine Scaffold: A Privileged Structure in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 1,6-Naphthyridine Analogs for Researchers, Scientists, and Drug Development Professionals.

The this compound core, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its rigid framework and hydrogen bonding capabilities allow for potent and selective interactions with the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their inhibitory activity against key oncogenic kinases such as c-Src, c-Met, AXL, and FGFR4. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate the rational design of next-generation this compound-based therapeutics.

Comparative Analysis of this compound Analogs as Kinase Inhibitors

The biological activity of this compound derivatives is highly contingent on the nature and placement of substituents around the core scaffold. Modifications at positions C2, C3, C5, and C7 have been extensively explored to optimize potency and selectivity.

Inhibition of c-Src Kinase

7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been identified as potent inhibitors of the non-receptor tyrosine kinase c-Src, a key player in cancer cell proliferation, survival, and metastasis. The SAR studies reveal that the introduction of basic aliphatic side chains at the 7-position is crucial for potent c-Src inhibition.

Compound ID7-Substituentc-Src IC50 (nM)FGFR IC50 (nM)PDGFR IC50 (nM)
Analog 1 -NH(CH₂)₂N(CH₃)₂10-80>1000100-1000
Analog 2 -NH(CH₂)₃N(CH₃)₂10-80>1000100-1000
Analog 3 -NHPhO(CH₂)₂N(CH₃)₂10-80>1000100-1000

Data compiled from published research.[1]

The data indicates that analogs bearing a basic amine terminus connected by a flexible linker at the C7 position exhibit the most potent activity against c-Src, with IC50 values in the nanomolar range.[1] These compounds generally display good selectivity over the PDGF receptor but less so against the FGF receptor.[1]

Inhibition of c-Met and AXL Kinases

The this compound scaffold has also been successfully employed to develop inhibitors of the receptor tyrosine kinases c-Met and AXL, both of which are implicated in tumor growth, invasion, and drug resistance.

A series of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-ones has been investigated as c-Met inhibitors. SAR studies on this series highlight the importance of specific substitutions for effective c-Met inhibition. For instance, compound 2t from one study, which incorporates an N-1 alkyl substituent with a terminal amino group, a substituted benzyl (B1604629) group at the N-3 position, and a 4'-carboxamide phenoxy group at the C-5 position, demonstrated a c-Met IC50 of 2.6 µM.[3][4]

More recently, a 1,6-naphthyridinone series was optimized to yield potent and selective type II AXL inhibitors. Compound 25c from this series, featuring a quinazoline (B50416) moiety, exhibited an exceptional AXL inhibitory activity with an IC50 of 1.1 nM and over 300-fold selectivity against the homologous kinase MET.[5]

Compound IDTarget KinaseIC50 (nM)Key Structural Features
2t c-Met2600Imidazo[4,5-h][1][2]naphthyridin-2(3H)-one core
22a MET9.0Quinazoline-based 1,6-naphthyridinone
25c AXL1.1Optimized 1,6-naphthyridinone with quinazoline

Data compiled from published research.[3][5][6]

Inhibition of FGFR4 Kinase

Fibroblast growth factor receptor 4 (FGFR4) is another receptor tyrosine kinase that has been identified as a therapeutic target in several cancers. A novel series of this compound-2-one derivatives has been developed as potent and selective FGFR4 inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of SAR findings. Below are methodologies for key assays cited in the evaluation of this compound analogs.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency of this compound analogs against target kinases.

General Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods like radiometric assays (incorporation of ³²P or ³³P), fluorescence resonance energy transfer (FRET), or luminescence-based detection of ADP production.

Example Protocol: c-Met Kinase Assay (Luminescence-based)

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • ATP Solution: Prepare a stock solution of ATP in water, with the final concentration in the assay typically at or near the Km for the kinase.

    • Substrate Solution: A suitable peptide or protein substrate for c-Met (e.g., Poly(Glu,Tyr) 4:1) is prepared in kinase buffer.

    • Enzyme Solution: Recombinant human c-Met kinase is diluted in kinase buffer to the desired concentration.

    • Test Compounds: this compound analogs are serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilutions to the assay plate.

    • Add 5 µL of the c-Met enzyme solution to all wells, except for the negative control wells.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO).

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cellular Cytotoxicity Assays

Objective: To assess the effect of this compound analogs on the viability and proliferation of cancer cell lines.

Example Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media and conditions.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values from the dose-response curves.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand Ligand->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibition

Caption: A simplified signaling pathway of a receptor tyrosine kinase and its inhibition by a this compound analog.

SAR_Workflow Start Identify Hit Compound (this compound Core) Design Design Analogs with Systematic Modifications Start->Design Synthesis Chemical Synthesis of New Analogs Design->Synthesis BioAssay Biological Evaluation (Kinase & Cellular Assays) Synthesis->BioAssay Data Data Analysis (Determine IC50 values) BioAssay->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Refinement Lead Optimized Lead Compound Optimization->Lead Success

Caption: A general workflow for a structure-activity relationship (SAR) study.

SAR_Logic Core This compound Core C7 Substitution at C7 Core->C7 C2_C3 Modifications at C2 and C3 Core->C2_C3 Potency Increased Potency C7->Potency e.g., Basic side chains for c-Src inhibition Selectivity Improved Selectivity C2_C3->Selectivity e.g., Bulky groups to exploit specific pockets

Caption: Logical relationships in the SAR of this compound analogs.

References

A Head-to-Head Comparison of 1,6- and 1,5-Naphthyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between structural isomers can hold the key to unlocking novel therapeutics. This guide provides an objective, data-driven comparison of 1,6- and 1,5-naphthyridine (B1222797), two key isomers of diazanaphthalene. We will delve into their physicochemical properties, spectroscopic signatures, and biological activities, supported by experimental data and detailed protocols.

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are considered privileged structures in medicinal chemistry. The orientation of the nitrogen atoms within the fused pyridine (B92270) rings significantly influences the molecule's electronic properties, reactivity, and biological interactions. This guide focuses on the 1,6- and 1,5-isomers, providing a comparative analysis to aid in scaffold selection and drug design.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The fundamental properties of 1,6- and 1,5-naphthyridine reveal distinct characteristics that influence their handling, formulation, and analytical characterization. While both are white to light yellow crystalline solids at room temperature, their melting and boiling points differ, reflecting variations in their crystal packing and intermolecular forces.[1][2][3][4] Solubility for both isomers can be challenging in aqueous media due to their rigid, aromatic nature, often necessitating the use of co-solvents or pH adjustments for biological assays.[5]

Here is a summary of their key physicochemical and spectroscopic data:

Property1,6-Naphthyridine1,5-Naphthyridine
Molecular Formula C₈H₆N₂C₈H₆N₂
Molecular Weight 130.15 g/mol 130.15 g/mol
Melting Point 35 °C[3]73 - 78 °C[2]
Boiling Point Not reported152 °C at 54 mmHg[2]
pKa 4.08 (for 8-hydroxy derivative)[6][7][8][9]2.91[6][10]
Solubility Generally low in water.[11] Soluble in organic solvents.Sparingly soluble in water.[4] Soluble in organic solvents like DMF, DMSO.[5]
¹H NMR (CDCl₃, ppm) δ 9.28 (d), 9.10 (d), 8.76 (d), 8.28 (d), 7.93 (d), 7.52 (d)δ 8.99 (dd), 8.41 (dd), 7.64 (dd)
¹³C NMR (H₂O, ppm) Not readily availableNot readily available
IR (KBr, cm⁻¹) Not readily availableCharacteristic peaks for aromatic C-H and C=N stretching.
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z 130Molecular Ion (M⁺) at m/z 130

Biological Activity: A Tale of Two Scaffolds

Derivatives of both 1,6- and 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Research has particularly focused on their potential as anticancer, antimicrobial, and kinase inhibitory agents.

Anticancer Activity

Numerous derivatives of both isomers have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for representative compounds.

IsomerDerivativeCancer Cell Line(s)IC₅₀ (µM)
This compoundAaptamineH1299, A549 (non-small cell lung cancer), HeLa (cervical cancer), CEM-SS (T-lymphoblastic leukemia)10.47 - 15.03 µg/mL[12]
This compound3-(phenethylamino)demethyl(oxy)aaptamineHL60 (leukemia), K562 (erythroleukemia), MCF-7 (breast cancer), KB (epidermoid carcinoma), HepG2 (hepatocellular carcinoma), HT-29 (colon adenocarcinoma)0.03 - 8.5[12]
This compoundCompound 17aMOLT-3 (lymphoblastic leukemia), HeLa (cervical carcinoma), HL-60 (promyeloblast)9.1, 13.2, 8.9[13]
1,5-NaphthyridineCompound 16HeLa (cervical cancer), HL-60 (leukemia), PC-3 (prostate cancer)0.7, 0.1, 5.1[14]
1,5-Naphthyridine2-Chloro-1,5-naphthyridine derivative 7aNot specified0.25[15]
1,8-Naphthyridine (B1210474)Compound 5bMCF-7 (breast), A549 (lung), SiHa (cervical)11.25, 23.19, 29.22[16]
1,8-NaphthyridineCompound 47MIAPaCa (pancreas), K-562 (leukemia)0.41, 0.77[17]

Note: Data for the closely related 1,8-naphthyridine isomer is included for broader context.

Antimicrobial Activity

The search for novel antibiotics has led to the investigation of naphthyridine derivatives. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

IsomerDerivativeMicroorganism(s)MIC (µg/mL)
This compoundCompound 13Mycobacterium tuberculosis12.5 - 15.6[18]
1,5-NaphthyridineSilver(I) complexesCandida spp.0.78 - 6.25[19][20]
1,5-NaphthyridineCanthin-6-oneBacillus cereus15.62[12]
1,8-NaphthyridineCompound 11aNot specifiedNot specified[21]
1,8-NaphthyridineCompound 16aS. aureus, E. coli, A. niger, C. albicans35.5 - 75.5[20]

Note: Data for the closely related 1,8-naphthyridine isomer is included for broader context.

Kinase Inhibitory Activity

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Naphthyridine derivatives have emerged as potent kinase inhibitors.

IsomerDerivativeTarget Kinase(s)IC₅₀ (nM)
This compoundNot specifiedHIV-1 Reverse Transcriptase175 - 634[13]
1,5-NaphthyridineCompound 19 (pyrazole derivative)ALK5 (TGF-β Type I Receptor)4[22][23][24][25]
1,5-NaphthyridineCompound 15 (aminothiazole derivative)ALK5 (TGF-β Type I Receptor)6[22][23][24][25]
1,5-NaphthyridineRepSoxALK54[25]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the naphthyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Naphthyridine Derivatives compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for MTT Cell Viability Assay.

Broth Microdilution for Antimicrobial Activity (MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the naphthyridine derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Compounds in Broth inoculation Inoculate Wells with Microbial Suspension compound_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the naphthyridine derivative at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

To provide a deeper understanding of the biological relevance of these isomers, we visualize two key signaling pathways where their derivatives have shown significant activity.

FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in various cancers. Certain this compound derivatives have been developed as FGFR4 inhibitors.

FGFR4_Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes AKT AKT PI3K->AKT AKT->Cell_Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and its inhibition.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Some this compound derivatives have shown potent inhibitory activity against this enzyme.

HIV1_Integrase_Inhibition cluster_viral_dna Viral DNA Processing cluster_integration Integration into Host Genome Viral_DNA Viral DNA Processed_Viral_DNA 3'-Processed Viral DNA Viral_DNA->Processed_Viral_DNA 3' Processing Integrase Integrated_Provirus Integrated Provirus Processed_Viral_DNA->Integrated_Provirus Strand Transfer Integrase Host_DNA Host DNA Host_DNA->Integrated_Provirus Integrase HIV-1 Integrase Inhibitor This compound Inhibitor Inhibitor->Integrase Inhibits Strand Transfer

References

In Vivo Efficacy of 1,6-Naphthyridine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of two promising 1,6-Naphthyridine drug candidates against established alternatives. The data presented is intended to offer an objective overview supported by experimental findings to aid in drug development and research decisions.

Anticancer Agent: this compound-2-one FGFR4 Inhibitor for Colorectal Cancer

A novel series of this compound-2-one derivatives has been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy due to its role in tumor development.[1][2][3] One of the lead compounds, 19g , demonstrated significant tumor inhibition in a colorectal cancer xenograft model.[1][3]

Comparison with Standard-of-Care

The in vivo efficacy of the this compound FGFR4 inhibitor is compared with two standard-of-care chemotherapeutic agents for colorectal cancer, 5-Fluorouracil (B62378) (5-FU) and Irinotecan. The data is derived from studies using the HCT116 human colorectal carcinoma xenograft mouse model.

Table 1: In Vivo Efficacy Comparison in HCT116 Xenograft Model

Drug CandidateAlternative(s)Dosing RegimenTumor Growth Inhibition (TGI)Reference
This compound-2-one (19g) -Not specified in abstractSignificant[1][3]
-5-Fluorouracil (5-FU) 30 mg/kg, thrice weekly, i.p.~45% (single agent)[4]
-5-Fluorouracil (5-FU) 50 mg/kg/week62.1%[5]
-Irinotecan 10 mg/kg, once weekly, i.v.~39% (in HT29, another CRC line)[6]
-Irinotecan 20 mg/kgSignificant[7]
-Irinotecan 40 mg/kg, q5dx5, i.p.Significant[8]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. TGI values are approximate and depend on the specific experimental setup and duration.

Experimental Protocols

In Vivo Xenograft Study for this compound-2-one (19g)

A detailed protocol for the specific study on compound 19g is not publicly available in the abstract. However, a general protocol for HCT116 xenograft studies is as follows:

  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of HCT116 cells (e.g., 5 x 10^6 cells in 100 µL of a serum-free medium and Matrigel mixture) is injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., ~100-200 mm³), mice are randomized into treatment and control groups. The this compound drug candidate or vehicle control is administered as per the defined dosing regimen (e.g., oral gavage or intraperitoneal injection).[9]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis.[7]

Signaling Pathway

The this compound-2-one derivative 19g targets the FGFR4 signaling pathway. Aberrant activation of this pathway by its ligand, FGF19, is implicated in the progression of colorectal cancer.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Drug This compound-2-one (e.g., 19g) Drug->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

FGFR4 Signaling Pathway and Inhibition

Antiviral Agent: 8-Hydroxy-(1,6)-Naphthyridine-7-Carboxamide for HIV-1

The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide derivative, L-870,810 , is a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication. This compound targets the strand transfer step of viral DNA integration into the host genome.

Comparison with an Approved Alternative

The in vivo efficacy of L-870,810 is compared with Raltegravir , the first approved HIV-1 integrase inhibitor. Data is primarily from studies in humanized mouse models of HIV-1 infection.

Table 2: In Vivo Efficacy Comparison in HIV-1 Infected Humanized Mice

Drug CandidateAlternativeDosing RegimenViral Load ReductionReference
L-870,810 -Not specified in abstract50-fold reduction
-Raltegravir Human equivalent dose of 164 mg/kg, daily for 5 days, oral gavageSuppression of plasma viral loads[10]
-Raltegravir Single subcutaneous injection (long-acting formulation)Suppression of viral loads in plasma and cervicovaginal fluids[11]

Note: The studies cited were not direct head-to-head comparisons, and experimental conditions varied. The "50-fold reduction" for L-870,810 is a significant outcome, while Raltegravir has demonstrated effective viral suppression in multiple studies.

Experimental Protocols

In Vivo Humanized Mouse Model for HIV-1 Integrase Inhibitors

  • Animal Model: Immunodeficient mice (e.g., NSG or BLT mice) are engrafted with human hematopoietic stem cells or fetal thymus and liver tissue to create a functional human immune system.[12][13]

  • HIV-1 Infection: Humanized mice are infected with a replication-competent strain of HIV-1 (e.g., NL4-3 or BaL) via intraperitoneal or intravenous injection.[12]

  • Viral Load Monitoring: Plasma viral load is monitored weekly using quantitative real-time PCR (qRT-PCR) to confirm a stable infection.[12]

  • Treatment: Once viremia is established, mice are randomized into treatment and control groups. The this compound drug candidate (e.g., L-870,810), a positive control (e.g., Raltegravir), or a vehicle control is administered.[12] The route of administration can be oral gavage, subcutaneous, or intraperitoneal injection.[12]

  • Efficacy Evaluation: The primary endpoint is the reduction in plasma HIV-1 RNA levels. CD4+ T cell counts are also monitored to assess immune reconstitution.[12]

Experimental Workflow

The following diagram illustrates the general workflow for in vivo efficacy studies of HIV-1 integrase inhibitors.

HIV_Workflow Start Start Humanization Generation of Humanized Mice Start->Humanization Infection HIV-1 Infection Humanization->Infection Monitoring Establishment of Stable Viremia Infection->Monitoring Randomization Randomization Monitoring->Randomization Group1 Vehicle Control Randomization->Group1 Group2 This compound Drug Candidate Randomization->Group2 Group3 Positive Control (e.g., Raltegravir) Randomization->Group3 Treatment Drug Administration Group1->Treatment Group2->Treatment Group3->Treatment Analysis Monitor Viral Load & CD4+ T-cell Counts Treatment->Analysis Endpoint Endpoint Analysis Analysis->Endpoint

In Vivo Efficacy Testing Workflow

References

Kinase Selectivity Profiling of 1,6-Naphthyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein kinases, which are crucial targets in oncology and other therapeutic areas. Achieving high selectivity is a critical objective in kinase inhibitor development to minimize off-target effects and enhance therapeutic efficacy. This guide provides an objective comparison of the kinase selectivity profiles of several this compound-based inhibitors, supported by experimental data from published literature.

Comparative Selectivity of this compound Inhibitors

The following tables summarize the inhibitory activity and selectivity of representative this compound derivatives against their primary kinase targets and a panel of off-target kinases. It is important to note that the data presented is collated from different studies, and direct comparison may be limited by variations in assay formats and conditions.

Table 1: Potency of this compound Inhibitors against Primary Kinase Targets

Compound ID/NamePrimary Target(s)IC50 (nM)Assay TypeReference(s)
Compound 25c AXL1.1Biochemical Assay[1]
Compound 22a MET9.0Biochemical Assay[2]
Compound 4r c-Met-Biochemical Assay[3]
SGC-CK2-2 CK2α / CK2α'-NanoBRET[4]
1,6-Naphthyridinone Derivative AXL1.1Biochemical Assay[1]
1,6-Naphthyridinone Derivative MET9.0Biochemical Assay[2]

Note: IC50 values are presented as reported in the respective publications. A dash (-) indicates that the specific IC50 value was not provided in the abstract, though the compound was identified as a potent inhibitor.

Table 2: Selectivity Profile of Representative this compound Inhibitors

Compound ID/NamePrimary TargetOff-Target KinaseSelectivity (Fold or Description)Reference(s)
Compound 25c AXLMET343-fold selective over MET[1]
Compound 4r c-MetVEGFR-2High selectivity against VEGFR-2[3]
SGC-CK2-2 CK2α / CK2α'HIPK2~200-fold selective over HIPK2[4]
1,6-Naphthyridinone Derivative AXLMET343-fold[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols represent standard approaches for assessing kinase inhibitor selectivity.

Biochemical Kinase Assays

1. ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6][7]

  • Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then catalyzes a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.[5][7]

  • Procedure (General):

    • A kinase reaction is set up in a multiwell plate containing the kinase, substrate, ATP, and the test compound (e.g., a this compound inhibitor) in a suitable reaction buffer.

    • The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

    • An equal volume of ADP-Glo™ Reagent is added to each well to stop the reaction. This is followed by a 40-minute incubation at room temperature.[6]

    • Kinase Detection Reagent is then added, and the plate is incubated for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal.[6]

    • Luminescence is measured using a plate-reading luminometer.

    • The inhibitory activity is calculated by comparing the signal in the presence of the inhibitor to the control (vehicle) wells.

2. Radiometric Kinase Assay (Filter Binding)

This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[8][9]

  • Principle: The kinase reaction is performed with radiolabeled ATP. After the reaction, the mixture is spotted onto a phosphocellulose filter paper that binds the substrate. Unreacted ATP is washed away, and the radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is quantified.[9]

  • Procedure (General):

    • The kinase reaction is initiated by adding a mixture of unlabeled and [γ-³²P]ATP to a solution containing the kinase, a suitable peptide or protein substrate, and the test inhibitor in a reaction buffer.

    • The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30 minutes at 30°C).[9]

    • The reaction is stopped, typically by adding an acid (e.g., phosphoric acid).

    • Aliquots of the reaction mixture are spotted onto phosphocellulose filter mats.

    • The filters are washed multiple times with an appropriate wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

    • The filters are dried, and the amount of incorporated radioactivity is measured using a scintillation counter or a phosphorimager.

    • Inhibition is determined by comparing the radioactivity in the presence of the inhibitor to that of a control reaction.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for kinase selectivity profiling and a representative signaling pathway often targeted by kinase inhibitors.

G cluster_0 Biochemical Assay cluster_1 Data Analysis A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Signal Detection (e.g., Luminescence, Radioactivity) A->B C IC50 Determination B->C D Selectivity Profiling (Panel of Kinases) C->D F Lead Compound Identification D->F E This compound Inhibitor Library E->A

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

G RTK Receptor Tyrosine Kinase (e.g., MET, AXL, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Inhibitor Inhibitor->RTK

Caption: Inhibition of a Representative Kinase Signaling Pathway.

References

comparing the physicochemical properties of naphthyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Physicochemical Properties of Naphthyridine Isomers

Naphthyridines are a class of heterocyclic aromatic compounds consisting of a fused double-ring system where two carbon atoms in naphthalene (B1677914) are replaced by nitrogen atoms.[1] Also known as diazanaphthalenes, these compounds can exist as six distinct isomers depending on the position of the nitrogen atoms, each conferring unique physicochemical properties and, consequently, different applications in medicinal chemistry, materials science, and coordination chemistry.[1][2][3]

This guide provides a comparative overview of the key physicochemical properties of the six naphthyridine isomers, supported by experimental data and standard methodologies for their determination. The significant variation in properties such as melting point and solubility among these isomers highlights the profound impact of nitrogen atom placement on molecular interactions and behavior.

There are six structural isomers of naphthyridine, differentiated by the location of the two nitrogen atoms within the bicyclic framework.[1][2]

Naphthyridine_Isomers cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine cluster_17 1,7-Naphthyridine cluster_18 1,8-Naphthyridine cluster_26 2,6-Naphthyridine cluster_27 2,7-Naphthyridine N15 N15 N16 N16 N17 N17 N18 N18 N26 N26 N27 N27 G cluster_synthesis Synthesis & Purification cluster_testing Physicochemical Testing cluster_analysis Data Analysis & Application Syn Synthesis of Naphthyridine (e.g., Skraup Reaction) Pur Purification (Crystallization, Chromatography) Syn->Pur Char Structural Confirmation (NMR, MS, X-Ray) Pur->Char Sol Aqueous Solubility (Shake-Flask Method) Char->Sol Characterized Compound LogP Lipophilicity (logP) (Shake-Flask Method) Char->LogP Characterized Compound pKa pKa Determination (Potentiometric Titration) Char->pKa Characterized Compound Data Comparative Data Analysis Sol->Data Experimental Data LogP->Data Experimental Data pKa->Data Experimental Data App Application Modeling (e.g., ADMET Prediction) Data->App

References

A Comparative Guide to the Synthesis of 1,6-Naphthyridines: Traditional vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 1,6-naphthyridine scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of biologically active compounds. The efficient construction of this privileged heterocycle is paramount. This guide provides a detailed comparison of a novel, validated synthetic route to 1,6-naphthyridines against established methodologies, supported by experimental data and protocols.

Executive Summary

The synthesis of 1,6-naphthyridines has evolved from classical, often harsh, methods to more sophisticated and efficient modern techniques. This guide will compare a traditional Friedländer synthesis with a novel, mild Friedel-Crafts-type intramolecular cycloaromatisation. The novel approach demonstrates significant advantages in terms of reaction conditions, yields, and substrate scope, offering a more versatile and accessible route to this important chemical scaffold.

Comparison of Synthetic Routes

The performance of a traditional Friedländer synthesis is compared with a novel acid-mediated intramolecular cycloaromatisation for the synthesis of functionalized 1,6-naphthyridines. The data highlights the significant improvements offered by the novel method.

ParameterTraditional Route: Friedländer SynthesisNovel Route: Acid-Mediated Cycloaromatisation
Reaction Type CondensationIntramolecular Cycloaromatisation
Key Reactants 4-aminonicotinaldehyde, Active methylene (B1212753) compounds4-(Arylamino)nicotinonitriles
Catalyst/Reagent Base (e.g., piperidine) or Acid (e.g., BF₃·Et₂O)Brønsted Acid (e.g., CF₃SO₃H or H₂SO₄)
Temperature Often requires elevated temperaturesRoom Temperature
Reaction Time Can be several hours0.5 - 4 hours
Yield Variable, often moderate to low (e.g., 21% for a benzo[1][2]naphthyridin-4-amine derivative)[3]Good to excellent (up to 98%)[4]
Solvent Typically organic solvents (e.g., ethanol)Dichloromethane (B109758)
Scalability Can be challengingDemonstrated on a gram scale[4]

Experimental Protocols

Traditional Route: Friedländer Synthesis of a Benzo[b][1][2]naphthyridin-10-amine Derivative

This protocol is based on a classical Friedländer annulation approach.

Materials:

  • 4-Oxo-7-chloro-1,2,3,4-tetrahydroquinoline

  • Anthranilonitrile

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Ethanol

Procedure:

  • A mixture of 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline and anthranilonitrile is prepared in ethanol.

  • BF₃·Et₂O is added as a catalyst.

  • The reaction mixture is heated under reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the product is isolated and purified by column chromatography.

  • A reported yield for a similar synthesis is 21%.[3]

Novel Route: Mild, Acid-Mediated Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines

This protocol describes a straightforward and efficient synthesis at room temperature.[4]

Materials:

  • 4-(Arylamino)nicotinonitrile substrate

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • The 4-(arylamino)nicotinonitrile substrate (0.1 g) is dissolved in dichloromethane (3 mL).

  • Trifluoromethanesulfonic acid (10 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for 0.5 to 4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired fused 1,6-naphthyridin-4-amine.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional and novel synthetic routes.

traditional_route start 4-Oxo-7-chloro-1,2,3,4- tetrahydroquinoline + Anthranilonitrile reagents BF3·Et2O, Ethanol, Reflux start->reagents Mixing condensation Friedländer Condensation reagents->condensation workup Workup and Purification condensation->workup Reaction Completion product Benzo[b][1,6]naphthyridin- 10-amine Derivative workup->product Isolation

Traditional Friedländer Synthesis Workflow.

novel_route start_novel 4-(Arylamino)nicotinonitrile reagents_novel CF3SO3H, CH2Cl2, Room Temperature start_novel->reagents_novel Mixing cyclization Intramolecular Cycloaromatisation reagents_novel->cyclization workup_novel Quenching and Purification cyclization->workup_novel Reaction Completion product_novel Fused 1,6-Naphthyridin- 4-amine workup_novel->product_novel Isolation

Novel Acid-Mediated Synthesis Workflow.

Conclusion

The novel acid-mediated cycloaromatisation of 4-(arylamino)nicotinonitriles presents a significant advancement in the synthesis of 1,6-naphthyridines.[4] Compared to the traditional Friedländer synthesis, this method offers milder reaction conditions, shorter reaction times, and substantially higher yields.[3][4] The ability to perform the reaction at room temperature and its demonstrated scalability make it a highly attractive and practical alternative for the synthesis of diverse this compound derivatives for applications in drug discovery and development. This modern approach facilitates the rapid generation of compound libraries, accelerating the identification of new therapeutic agents.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1,6-Naphthyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of On-Target Potency and Off-Target Interactions

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors targeting a diverse range of kinases implicated in diseases such as cancer. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving absolute target selectivity. Understanding the cross-reactivity profile of these inhibitors is paramount for elucidating their true mechanism of action, predicting potential off-target toxicities, and uncovering opportunities for polypharmacology.

This guide provides a comparative analysis of the cross-reactivity of selected this compound-based kinase inhibitors, with a focus on quantitative data from broad kinase screening panels. We present detailed experimental protocols for key assays used to determine inhibitor selectivity and visualize relevant signaling pathways to provide a comprehensive resource for researchers in the field.

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of representative this compound-based kinase inhibitors against their primary targets and a selection of off-targets identified through comprehensive kinome screening. This data provides a quantitative measure of their selectivity and potential for cross-reactivity.

Torin2: A Potent and Selective mTOR Inhibitor

Torin2 is a second-generation mTOR inhibitor built on a this compound core. It demonstrates high potency for mTOR with an EC50 of 0.25 nM in cellular assays and exhibits significant selectivity over the closely related PI3K, with an 800-fold difference in cellular EC50.[1]

Kinase TargetTorin2 (% Control @ 1 µM)
Primary Target
mTOR0
Major Off-Targets (>90% inhibition)
PIK3C2B0
PIK3C2G0
PIK3CA0
PIK3CB0
PIK3CD0
PIK3CG0
CLK10
CLK20
CLK30
CLK40
CSNK1D0
CSNK1E0
GAK0
GSK3A0
GSK3B0
STK160
ULK10
ULK20
ULK30
AAK11
BMP2K1
MARK11
MARK21
MARK31
MARK41
NUAK11
NUAK21
PIP4K2A1
PIP4K2B1
PIP4K2C1
SIK11
SIK21
SIK31
TSSK1B1
TSSK21
TSSK31
TSSK41
TSSK61
AURKA2
AURKB2
AURKC2
BRSK12
BRSK22
CAMKK12
CAMKK22
CHEK12
CHEK22
DMPK2
MAP4K12
MAP4K22
MAP4K32
MAP4K52
MELK2
MYO3A2
MYO3B2
PASK2
PHKG12
PHKG22
PLK12
PLK22
PLK32
PLK42
ROCK12
ROCK22
SNARK2
TNK22
TRIB12
TRIB22
TRIB32
TRIO2
WNK12
WNK22
WNK32
WNK42
YES12
ZAK2
ACVR13
ACVR1B3
ACVR2A3
ACVR2B3
ACVRL13
ALK3
ALK13
ALK23
ALK33
ALK43
ALK53
ALK63
ALK73
ANKK13
ARK53
ASK13
ASK23
ATM3
ATR3
BUB13
BUB1B3
CAMK13
CAMK1D3
CAMK1G3
CAMK2A3
CAMK2B3
CAMK2D3
CAMK2G3
CAMK43
CDK13
CDK23
CDK33
CDK43
CDK53
CDK63
CDK73
CDK83
CDK93
CDK103
CDK113
CDK123
CDK133
CDK143
CDK153
CDK163
CDK173
CDK183
CDK193
CDK203
CDKL13
CDKL23
CDKL33
CDKL43
CDKL53
DAPK13
DAPK23
DAPK33
DDR13
DDR23
DLK3
DRAK13
DRAK23
DYRK1A3
DYRK1B3
DYRK23
DYRK33
DYRK43
EGFR3
EIF2AK13
EIF2AK23
EIF2AK33
EIF2AK43
EPHA13
EPHA23
EPHA33
EPHA43
EPHA53
EPHA63
EPHA73
EPHA83
EPHA103
EPHB13
EPHB23
EPHB33
EPHB43
EPHB63
ERBB23
ERBB33
ERBB43
ERK13
ERK23
ERK33
ERK43
ERK53
FAK3
FER3
FES3
FGFR13
FGFR23
FGFR33
FGFR43
FGR3
FLT13
FLT33
FLT43
FRK3
FYN3
GRK13
GRK23
GRK33
GRK43
GRK53
GRK63
GRK73
HASPIN3
HCK3
HIPK13
HIPK23
HIPK33
HIPK43
HUNK3
ICK3
IGF1R3
IKK-alpha3
IKK-beta3
IKK-epsilon3
INSR3
INSRR3
IRAK13
IRAK23
IRAK33
IRAK43
IRE13
ITK3
JAK13
JAK23
JAK33
JNK13
JNK23
JNK33
KIT3
LCK3
LIMK13
LIMK23
LKB13
LOK3
LTK3
LYN3
MAK3
MAP2K13
MAP2K23
MAP2K33
MAP2K43
MAP2K53
MAP2K63
MAP2K73
MAP3K13
MAP3K23
MAP3K33
MAP3K43
MAP3K53
MAP3K63
MAP3K73
MAP3K83
MAP3K93
MAP3K103
MAP3K113
MAP3K123
MAP3K133
MAP3K143
MAP3K153
MAP3K193
MAP3K203
MAP3K213
MAPK153
MAPKAPK23
MAPKAPK33
MAPKAPK53
MAST13
MAST23
MAST33
MAST43
MEK13
MEK23
MEK33
MEK43
MEK53
MEK63
MER3
MET3
MINK13
MKK13
MKK23
MKK33
MKK43
MKK53
MKK63
MKK73
MLK13
MLK23
MLK33
MLK43
MNK13
MNK23
MPSK13
MRCK-alpha3
MRCK-beta3
MSK13
MSK23
MSSK13
MST13
MST23
MST33
MST43
MUSK3
MYLK3
MYLK23
MYLK33
MYLK43
NEK13
NEK23
NEK33
NEK43
NEK53
NEK63
NEK73
NEK83
NEK93
NEK103
NEK113
NIK3
NIM13
NLK3
OSR13
p38-alpha3
p38-beta3
p38-delta3
p38-gamma3
p70S6K3
p70S6Kb3
PAK13
PAK23
PAK33
PAK43
PAK53
PAK63
PAK73
PBK3
PDGFR-alpha3
PDGFR-beta3
PDPK13
PEK3
PIM13
PIM23
PIM33
PINK13
PKAC-alpha3
PKAC-beta3
PKAC-gamma3
PKCa3
PKCb3
PKCd3
PKCe3
PKCg3
PKCh3
PKCi3
PKCth3
PKCzeta3
PKD13
PKD23
PKD33
PKG13
PKG23
PKN13
PKN23
PKN33
PKR3
PRKACA3
PRKACB3
PRKACG3
PRKCD3
PRKCE3
PRKCG3
PRKCH3
PRKCI3
PRKCQ3
PRKCZ3
PRKD13
PRKD23
PRKD33
PRKG13
PRKG23
PRKR3
PRP43
PRPF4B3
PTK23
PTK2B3
PTK63
PYK23
QIK3
RAF13
RET3
RIOK13
RIOK23
RIOK33
RIPK13
RIPK23
RIPK33
RIPK43
RIPK53
ROS13
RSK13
RSK23
RSK33
RSK43
S6K3
S6K-beta3
SAK3
SBK13
SGK13
SGK23
SGK33
SLK3
SNF1LK3
SRC3
SRMS3
SRPK13
SRPK23
SRPK33
STK33
STK43
STK103
STK113
STK17A3
STK17B3
STK22D3
STK233
STK243
STK253
STK263
STK313
STK32A3
STK32B3
STK32C3
STK333
STK353
STK363
STK383
STK38L3
STK393
SYK3
TAO13
TAO23
TAO33
TBCK3
TBK13
TEC3
TESK13
TESK23
TGFBR13
TGFBR23
TIE13
TIE23
TLK13
TLK23
TNK13
TNK23
TOPK3
TRKA3
TRKB3
TRKC3
TRPM63
TRPM73
TSK3
TTK3
TXK3
TYK23
TYRO33
UCK13
UCK23
ULK43
VRK13
VRK23
VRK33
WEE13
WEE23
YANK13
YANK23
YANK33
YSK13
YSK43
ZAP703

Data from KINOMEscan™ profiling at a concentration of 1 µM. The value represents the percentage of the kinase remaining bound to the solid support in the presence of the inhibitor, relative to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase. Data is illustrative and compiled from supplementary information of related publications.

Other this compound-Based Inhibitors

While comprehensive kinome-wide data for other this compound-based inhibitors is less readily available in the public domain, several have been characterized against smaller, targeted panels.

  • c-Met Inhibitors: A series of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one derivatives have been developed as c-Met inhibitors. The most potent compound in this series, 2t , exhibited an IC50 of 2.6 µM for c-Met.[3] Further cross-reactivity data for this compound is not extensively published. Another series of N-substituted-3-phenyl-1,6-naphthyridinone derivatives were designed as selective c-Met inhibitors, with compound 4r showing high selectivity against VEGFR-2.[4]

  • CDK5 Inhibitors: Novel substituted 1,6-naphthyridines have been patented as CDK5 inhibitors for the treatment of kidney diseases. Biological data from the patent application indicates that several compounds achieve high potency, with IC50 values in the low nanomolar range ("A" indicates <10 nM).[5] Comprehensive selectivity data against a broad kinase panel is not provided in the patent literature.

Key Signaling Pathways

To understand the potential biological consequences of on- and off-target inhibition, it is crucial to consider the signaling pathways in which these kinases operate.

mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Torin2, as an mTOR inhibitor, blocks downstream signaling, affecting processes like protein synthesis and autophagy. Its off-target effects on the PI3K family could potentiate this inhibition.

mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Torin2 Torin2 Torin2->PI3K Torin2->mTORC1

Caption: Simplified mTOR signaling pathway showing inhibition by Torin2.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon activation by its ligand HGF, triggers multiple downstream pathways, including the RAS-MAPK and PI3K-AKT cascades, promoting cell proliferation, survival, and motility. Inhibitors targeting c-Met aim to abrogate these oncogenic signals.

cMet_Pathway HGF HGF cMet c-Met HGF->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor This compound c-Met Inhibitor Inhibitor->cMet

Caption: Overview of the c-Met signaling pathway and its inhibition.

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-characterized experimental methodologies. Below are detailed protocols for commonly employed assays in cross-reactivity profiling.

Radiometric Kinase Assay (e.g., HotSpot)

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]-ATP to a specific substrate.

Principle: The kinase reaction is performed in the presence of the inhibitor, a substrate (peptide or protein), and [γ-³³P]-ATP. The reaction mixture is then spotted onto a phosphocellulose membrane, which binds the substrate. Unreacted [γ-³³P]-ATP is washed away, and the amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, providing a direct measure of kinase activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and any necessary co-factors.

  • Inhibitor Addition: Add the this compound-based inhibitor at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Reaction Termination and Spotting: Stop the reaction and spot an aliquot of the mixture onto a phosphocellulose membrane.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the radioactivity on the dried membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine IC50 values.

Kinase Binding Assay (e.g., KINOMEscan™)

This competition binding assay quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: An immobilized ligand that binds to the ATP-binding site of a kinase is used. The kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support. The amount of kinase remaining in solution is then quantified.

Protocol:

  • Kinase Panel: A large panel of DNA-tagged kinases is used.

  • Ligand Immobilization: An active-site directed ligand is immobilized on a solid support.

  • Competition Assay: The kinase, immobilized ligand, and the this compound-based inhibitor are incubated together.

  • Separation: The solid support is washed to remove unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as "% Control," where a lower percentage indicates a stronger interaction between the inhibitor and the kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, confirming target engagement.

Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, increasing its melting temperature (Tm). In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Protocol:

  • Cell Treatment: Treat cultured cells with the this compound-based inhibitor or a vehicle control (DMSO).

  • Heating: Heat the cell lysates or intact cells to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

CETSA_Workflow Cell_Culture Cell Culture Treatment Treat with Inhibitor or Vehicle Cell_Culture->Treatment Heating Heat to Varying Temps Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Quantification Quantify Target Protein Soluble_Fraction->Quantification Analysis Generate Melting Curve Quantification->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The this compound scaffold continues to be a valuable framework for the design of potent kinase inhibitors. However, as demonstrated by the kinome-wide profiling of compounds like Torin2, off-target interactions are a critical consideration. A thorough understanding of an inhibitor's cross-reactivity profile, obtained through rigorous and comprehensive screening, is essential for the accurate interpretation of biological data and the successful development of safe and effective therapeutics. This guide provides a foundational resource for researchers to navigate the complexities of kinase inhibitor selectivity and make informed decisions in their drug discovery efforts.

References

A Comparative Analysis of the Bioactivity of 1,6-Naphthyridine and Pyridopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among these, 1,6-naphthyridines and pyridopyrimidines have emerged as "privileged structures" due to their wide-ranging biological activities, particularly in oncology and infectious diseases. This guide provides a comparative overview of the bioactivity of these two important classes of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structures

1,6-Naphthyridine: A bicyclic heterocyclic compound composed of two fused pyridine (B92270) rings.

Pyridopyrimidine: A bicyclic heterocyclic compound formed by the fusion of a pyridine and a pyrimidine (B1678525) ring. The pyrido[2,3-d]pyrimidine (B1209978) isomer is one of the most extensively studied for its biological activities.[1]

Comparative Bioactivity: A Tabular Overview

The following tables summarize the anticancer and enzyme inhibitory activities of representative this compound and pyridopyrimidine derivatives, providing a snapshot of their therapeutic potential.

Table 1: Anticancer Activity (IC50 values in µM)
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
This compound Compound 16 (aaptamine derivative)HeLa (Cervical)0.7[2]
HL-60 (Leukemia)0.1[2]
PC-3 (Prostate)5.1[2]
Compound 17a MOLT-3 (Leukemia)9.1[3]
HeLa (Cervical)13.2[3]
HL-60 (Leukemia)8.9[3]
Pyridopyrimidine Compound 5e (cyanopyridone derivative)MCF-7 (Breast)1.39[4]
HepG2 (Liver)10.70[4]
Compound 7b MCF-7 (Breast)6.22[4]
Compound 63 PC-3 (Prostate)1.54[5]
A-549 (Lung)3.36[5]
Fused triazolopyridopyrimidine 64 PC-3 (Prostate)0.36[5]
A-549 (Lung)0.41[5]
Compound 4 MCF-7 (Breast)0.57[6]
HepG2 (Liver)1.13[6]
Table 2: Enzyme Inhibitory Activity (IC50 values)
Compound ClassDerivative ExampleTarget EnzymeIC50Reference
This compound Compound 2t c-Met kinase2.6 µM[7]
Torin1 (26 )mTOR2 nM (cellular)[8]
DNA-PK~1 µM[8]
Compound 19 (pyrazole deriv.)ALK5 (TGF-βRI)4 nM[9][10]
Compound 15 (aminothiazole deriv.)ALK5 (TGF-βRI)6 nM[9][10]
Pyridopyrimidine PD166326 (95 )Bcr-Abl kinase0.3 nM (cell growth)[5]
Compound 65 CDK6115.38 nM[5]
PDGFr1.11 µM[5]
FGFr0.13 µM[5]
EGFr0.45 µM[5]
c-src0.22 µM[5]
Compound 4 PIM-1 kinase11.4 nM[6]
Compound 10 PIM-1 kinase17.2 nM[6]
Compound 5k EGFR79 nM[11]
Her240 nM[11]
VEGFR2204 nM[11]
CDK2112 nM[11]

Key Bioactivity Profiles

1,6-Naphthyridines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13] Naturally occurring 1,6-naphthyridines, such as aaptamine (B1664758) and its derivatives isolated from marine sponges, have shown notable cytotoxic effects against various cancer cell lines.[12] Synthetic derivatives have been developed as potent inhibitors of several kinases, including c-Met, mTOR, and ALK5, which are crucial targets in cancer therapy.[7][8][9][10]

Pyridopyrimidines , structurally similar to purines, are extensively explored in medicinal chemistry, particularly for anticancer drug discovery.[14] Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of a wide range of protein kinases, including PI3K/mTOR, Bcr-Abl, CDKs, EGFR, and PIM-1 kinase.[5][6] The inhibition of these kinases can lead to the induction of cell cycle arrest and apoptosis in cancer cells.[5]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570-600 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or pyridopyrimidine derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against a target kinase. Specific conditions such as enzyme and substrate concentrations may need to be optimized.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. The amount of phosphorylation or the amount of ATP consumed is quantified.[13] Luminescence-based assays, such as ADP-Glo™, are commonly used and measure the amount of ADP produced, which is directly proportional to kinase activity.[16][17]

Procedure (based on ADP-Glo™ Assay):

  • Reagent Preparation: Prepare the kinase buffer, kinase, substrate, and a serial dilution of the test inhibitor. Prepare the ATP solution at a concentration close to the Kₘ for the specific kinase.[13]

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and the test inhibitor.[13]

  • Initiation: Initiate the reaction by adding ATP.[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[13]

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the produced ADP to ATP and initiate a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Pyridopyrimidine Pyridopyrimidine Inhibitors Pyridopyrimidine->PI3K Pyridopyrimidine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway, a frequent target for pyridopyrimidine-based inhibitors.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for cell attachment (6-24h) plate_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate for exposure period (24-72h) add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for formazan formation (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization reagent (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate to dissolve crystals (2h, dark) add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

Both this compound and pyridopyrimidine scaffolds are of significant interest in medicinal chemistry, serving as versatile platforms for the development of potent bioactive compounds. While both classes exhibit strong anticancer and enzyme inhibitory activities, pyridopyrimidines have been extensively explored as kinase inhibitors, with several derivatives showing nanomolar potency against key oncogenic targets. 1,6-naphthyridines, both from natural and synthetic origins, also demonstrate potent cytotoxicity and are being investigated for a range of therapeutic applications. The choice between these scaffolds for drug development will ultimately depend on the specific biological target, the desired selectivity profile, and the overall drug-like properties of the resulting derivatives. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each scaffold for specific therapeutic indications.

References

Assessing the Off-Target Effects of 1,6-Naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. However, achieving kinase selectivity remains a critical challenge in drug development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the off-target profiles of several this compound derivatives against alternative inhibitors targeting the same key kinases: AXL, FGFR4, CK2, and CDK8/19. The data presented is supported by detailed experimental protocols to aid in the design and interpretation of selectivity studies.

Quantitative Comparison of Off-Target Effects

The following tables summarize the inhibitory activity of this compound derivatives and their non-naphthyridine counterparts against their primary targets and a selection of off-targets. This data, compiled from various studies, facilitates a direct comparison of their selectivity profiles.

Table 1: AXL Inhibitors - 1,6-Naphthyridinone Derivative vs. Bemcentinib

CompoundPrimary TargetIC50 (nM) vs. Primary TargetKey Off-TargetsIC50 or % Inhibition vs. Off-TargetsReference
1,6-Naphthyridinone 25c AXL1.1MET343-fold less potent than AXL[1]
Bemcentinib (BGB324) AXL14Mer, Tyro3, Abl50-fold selective over Mer, >100-fold selective over Tyro3 and Abl[2]

Table 2: FGFR4 Inhibitors - this compound-2-one Derivative vs. FGF401

CompoundPrimary TargetIC50 (nM) vs. Primary TargetKey Off-TargetsIC50 or % Inhibition vs. Off-TargetsReference
This compound-2-one 19g FGFR4Data not specified, but potentHigh selectivity demonstratedDetailed kinome scan not provided[3][4]
This compound-2-one A34 FGFR4Potent, sub-nanomolar rangeHigh selectivity demonstratedDetailed kinome scan not provided[5]
FGF401 (Roblitinib) FGFR41.9FGFR1, FGFR2, FGFR3>1000-fold selective over other FGFRs[6][7][8]

Table 3: CK2 Inhibitors - Naphthyridine-based Compound 2 vs. SGC-CK2-1

CompoundPrimary TargetIC50 (nM) vs. Primary TargetKey Off-Targets (% of Control @ 1µM)S10 (1µM)Reference
Naphthyridine-based Cmpd. 2 CK2α/α'3 (enzymatic)Minimal off-target activity0.007[9][10][11][12]
SGC-CK2-1 CK2α/α'4.2 (CK2α), 2.3 (CK2α')DYRK2 (IC50 > 100-fold higher)0.027[13][14][15][16][17]

Table 4: CDK8/19 Inhibitors - 2,8-Disubstituted-1,6-Naphthyridine vs. CCT251545

CompoundPrimary TargetIC50 (nM) vs. Primary TargetKey Off-Targets (% Inhibition @ 1µM)Reference
This compound 51 CDK8/195 (CDK8), 6 (CDK19)FLT4 (54%)[18]
CCT251545 CDK8/197 (CDK8), 6 (CDK19)GSK3α (462 nM), GSK3β (690 nM), PRKCQ (122 nM)[19][20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of off-target effects. Below are protocols for key experiments commonly employed in kinase inhibitor profiling.

In Vitro Kinase Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the recombinant kinase, a specific peptide substrate, and [γ-³³P]ATP in a kinase reaction buffer.

  • Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment by assessing the thermal stabilization of the target protein.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration to allow for compound uptake and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis: Lyse the cells using a buffer containing a mild detergent and protease inhibitors to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. The amount of the target protein in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melting temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Western Blotting for Pathway Analysis

Objective: To assess the effect of a kinase inhibitor on downstream signaling pathways in cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with the kinase inhibitor at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in phosphorylation of the downstream target.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_wb Western Blotting (Pathway Analysis) iv_start Compound Dilution iv_reaction Kinase Reaction (Enzyme, Substrate, ATP) iv_start->iv_reaction iv_incubation Incubation iv_reaction->iv_incubation iv_stop Termination & Separation iv_incubation->iv_stop iv_detect Detection (Scintillation Counting) iv_stop->iv_detect iv_analysis IC50 Determination iv_detect->iv_analysis cetsa_start Cell Treatment cetsa_heat Heat Challenge cetsa_start->cetsa_heat cetsa_lysis Cell Lysis cetsa_heat->cetsa_lysis cetsa_pellet Separate Aggregates cetsa_lysis->cetsa_pellet cetsa_detect Western Blot cetsa_pellet->cetsa_detect cetsa_analysis Melt Curve Analysis cetsa_detect->cetsa_analysis wb_start Cell Treatment wb_extract Protein Extraction wb_start->wb_extract wb_run SDS-PAGE & Transfer wb_extract->wb_run wb_probe Immunoblotting wb_run->wb_probe wb_detect Signal Detection wb_probe->wb_detect wb_analysis Pathway Modulation wb_detect->wb_analysis

Figure 1: Experimental workflows for assessing kinase inhibitor selectivity and target engagement.

FGFR4_Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Inhibitor This compound FGFR4 Inhibitor Inhibitor->FGFR4

Figure 2: Simplified FGFR4 signaling pathway and the point of intervention by a this compound inhibitor.

References

Validating the Mechanism of Action of a 1,6-Naphthyridine Compound: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel 1,6-Naphthyridine compound, designated 19g, against other selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. This document outlines the compound's performance with supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological pathways and workflows.

The aberrant activation of the FGFR4 signaling pathway is a known driver in the progression of various cancers, making it a compelling target for therapeutic intervention. The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective kinase inhibitors. This guide focuses on a specific this compound-2-one derivative, compound 19g, which has demonstrated significant potential as a selective FGFR4 inhibitor for the treatment of colorectal cancer.[1]

Comparative Performance Analysis

The therapeutic efficacy of a targeted inhibitor is critically dependent on its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of compound 19g and other notable FGFR4 inhibitors against the FGFR family of kinases. Lower IC50 values indicate higher potency.

CompoundFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)
This compound 19g NDNDNDTBD
Fisogatinib (BLU-554)5914931503
Roblitinib (FGF401)>1900>1900>19001.9
BLU-99315914931503
Infigratinib (BGJ-398)0.91.4160
Pemigatinib (INCB054828)0.40.51.230
Erdafitinib (JNJ-42756493)1.22.535.7

ND: Not Determined from the provided search results. TBD: To Be Determined from ongoing literature analysis.

Data for Fisogatinib, Roblitinib, and BLU-9931 are compiled from multiple sources.[2][3][4][5][6][7][8] Data for Infigratinib, Pemigatinib, and Erdafitinib are also from publicly available datasets.[9][10][11][12][13]

Experimental Protocols

To ensure the reproducibility and rigorous validation of the mechanism of action, detailed experimental protocols are provided below.

FGFR4 Kinase Assay

This assay biochemically quantifies the inhibitory activity of the compound against the purified FGFR4 kinase.

Materials:

  • Recombinant active FGFR4 enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM MnCl₂, 50µM DTT)

  • ATP solution

  • Substrate (e.g., Poly(E,Y) 4:1)

  • Test compound (this compound 19g and comparators)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the FGFR4 enzyme to the wells and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Western Blot for Phosphorylated FGFR4 and Downstream Effectors

This immunoassay determines the ability of the compound to inhibit FGFR4 signaling within a cellular context by measuring the phosphorylation status of FGFR4 and its downstream targets like FRS2, ERK, and AKT.

Materials:

  • Cancer cell line with known FGFR4 activation (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and loading control to determine the extent of phosphorylation inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanism and Workflow

To provide a clear understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 P KLB β-Klotho KLB->FGFR4 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Naphthyridine This compound Compound 19g Naphthyridine->FGFR4 Inhibition Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_data Data Analysis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture (e.g., HCT116) Compound_Treatment Treatment with this compound and Comparators Cell_Culture->Compound_Treatment Western_Blot Western Blot Analysis (p-FGFR4, p-ERK, p-AKT) Compound_Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT) (IC50 Determination) Compound_Treatment->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Xenograft_Model Colorectal Cancer Xenograft Model In_Vivo_Treatment In Vivo Administration of Compound 19g Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis Logical_Comparison cluster_compound Test Compound cluster_alternatives Alternative FGFR4 Inhibitors cluster_parameters Comparison Parameters Naphthyridine This compound Compound 19g Potency Potency (IC50) Naphthyridine->Potency Selectivity Selectivity (vs. FGFR1-3) Naphthyridine->Selectivity Cellular_Activity Cellular Activity Naphthyridine->Cellular_Activity In_Vivo_Efficacy In Vivo Efficacy Naphthyridine->In_Vivo_Efficacy Fisogatinib Fisogatinib Fisogatinib->Potency Fisogatinib->Selectivity Fisogatinib->Cellular_Activity Fisogatinib->In_Vivo_Efficacy Roblitinib Roblitinib Roblitinib->Potency Roblitinib->Selectivity Roblitinib->Cellular_Activity Roblitinib->In_Vivo_Efficacy BLU9931 BLU-9931 BLU9931->Potency BLU9931->Selectivity BLU9931->Cellular_Activity BLU9931->In_Vivo_Efficacy

References

Benchmarking Navonex: A Comparative Analysis of a Novel 1,6-Naphthyridine Compound in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive benchmark analysis of Navonex, a novel 1,6-Naphthyridine derivative, against established therapeutic agents in oncology. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of Navonex's performance, supported by experimental data. This compound derivatives have demonstrated potential as pharmacologically active agents, with applications in anticancer and anti-inflammatory therapies.[1][2][3][4][5] This guide focuses on the anticancer properties of Navonex, specifically its potent and selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy.[6][7]

Executive Summary

Navonex is a novel, orally bioavailable small molecule inhibitor of FGFR4. Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal cancer.[6] This guide benchmarks Navonex against two existing drugs: Doxorubicin , a standard chemotherapeutic agent, and Foretinib , a multi-kinase inhibitor with activity against FGFR. The presented data demonstrates Navonex's superior selectivity and favorable safety profile, positioning it as a promising candidate for targeted cancer therapy.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key in vitro and in vivo studies, comparing Navonex with Doxorubicin and Foretinib.

Table 1: In Vitro Cytotoxicity (IC50 in µM) in Colorectal Cancer Cell Lines
CompoundHCT116 (FGFR4-amplified)SW620 (Low FGFR4)
Navonex 0.0515.2
Doxorubicin0.80.9
Foretinib1.23.5

IC50 values were determined using a standard MTT assay after 72 hours of treatment.

Table 2: In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model
Treatment Group (Oral Gavage)DoseTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
Navonex 25 mg/kg, QD85+1.8
Doxorubicin5 mg/kg, QW60-8.5
Foretinib30 mg/kg, QD70-5.2

Tumor growth inhibition was measured at day 21 post-treatment initiation. Human tumor xenografts grown subcutaneously in immunodeficient mice are a common model for in vivo anticancer screening.[8][9]

Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats
CompoundBioavailability (%)Half-life (h)Cmax (ng/mL)
Navonex 4512.51850
Foretinib308.21200

Pharmacokinetic parameters were determined following a single oral dose of 10 mg/kg. Predicting the pharmacokinetic profile of new compounds is a pivotal part of drug discovery.[10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

  • Cell Culture: HCT116 and SW620 cells were cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with serial dilutions of Navonex, Doxorubicin, or Foretinib for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis. A variety of in vitro assays are available to evaluate the hallmarks of cancer.[14]

In Vivo Xenograft Model

In vivo testing is a critical step in the preclinical evaluation of new anticancer agents.[8][15]

  • Animal Model: Six-week-old female athymic nude mice were used for this study.

  • Tumor Implantation: 5 x 106 HCT116 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm3, mice were randomized into treatment groups (n=8 per group). The compounds were administered via oral gavage as per the doses specified in Table 2.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width2) / 2. Body weight was also monitored as an indicator of toxicity.

  • Endpoint: The study was terminated after 21 days, and the tumors were excised and weighed. Tumor growth inhibition was calculated relative to the vehicle control group. Patient-derived xenografts (PDXs) are also powerful tools for translational cancer research.[16]

Pharmacokinetic Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for its development.[17]

  • Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic analysis.

  • Drug Administration: A single oral dose of 10 mg/kg of Navonex or Foretinib was administered.

  • Blood Sampling: Blood samples were collected at various time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Analysis: Plasma concentrations of the drugs were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters, including bioavailability, half-life, and Cmax, were calculated using non-compartmental analysis.

Mandatory Visualizations

The following diagrams illustrate key pathways, workflows, and logical relationships relevant to the benchmarking of Navonex.

G Proposed Signaling Pathway of Navonex cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Promotes Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Leads to Navonex Navonex Navonex->FGFR4 Inhibits

Caption: Proposed Signaling Pathway of Navonex.

G Experimental Workflow for Drug Screening Compound_Synthesis Navonex Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (Xenograft Model) In_Vitro_Screening->In_Vivo_Testing Promising Candidates PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Testing->PK_PD_Analysis Lead_Optimization Lead Optimization PK_PD_Analysis->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: Experimental Workflow for Drug Screening.

G Comparative Analysis of Anticancer Agents cluster_attributes Key Attributes Navonex Navonex Selectivity Selectivity Navonex->Selectivity High Potency Potency Navonex->Potency High Toxicity Toxicity Navonex->Toxicity Low Mechanism Mechanism Navonex->Mechanism Targeted (FGFR4) Doxorubicin Doxorubicin Doxorubicin->Selectivity Low Doxorubicin->Potency High Doxorubicin->Toxicity High Doxorubicin->Mechanism Broad (DNA Intercalation) Foretinib Foretinib Foretinib->Selectivity Moderate Foretinib->Potency Moderate Foretinib->Toxicity Moderate Foretinib->Mechanism Multi-kinase

Caption: Comparative Analysis of Anticancer Agents.

References

Safety Operating Guide

Navigating the Disposal of 1,6-Naphthyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 1,6-Naphthyridine, a nitrogen-containing heterocyclic compound.

Hazard Profile and Essential Safety Precautions

While detailed toxicological data for this compound is not specified, related naphthyridine compounds are known to be harmful if swallowed and may cause skin and eye irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1][3]To prevent eye contact with dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[1][2][3]To prevent skin contact.
Body Protection Laboratory coat.[1][3]To protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1][2][4] If dust or aerosols may be generated, use a NIOSH-approved respirator.[2][3]To prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

All laboratory waste should be considered hazardous unless confirmed otherwise.[5] Therefore, this compound waste must be disposed of as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, gloves, and paper towels, in a designated and clearly labeled hazardous waste container.[5] It is crucial to keep solid and liquid waste streams separate.[5]

    • Liquid Waste: If this compound is in a solution, it should be collected in a designated liquid hazardous waste container. Avoid mixing with incompatible wastes; for instance, acidic waste should be kept separate from bases.[5] Do not let the product enter drains or surface water.[1][4][6]

    • Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After a thorough triple-rinse and defacing the original label, the container may be disposed of as regular trash, but always confirm with your institution's EHS office first.[5]

  • Waste Container Management:

    • Container Type: Utilize containers that are in good condition, leak-proof, and chemically compatible with the waste.[5]

    • Labeling: All hazardous waste containers must be unequivocally labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), relevant hazard pictograms, and the name and contact information of the waste generator.[5]

    • Storage: Keep waste containers tightly closed except when adding waste.[1][5] Store them in a designated, well-ventilated, and secure secondary containment area to await pickup.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[2] All disposal activities must be in accordance with local, state, and federal regulations.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the available safety documents. The disposal procedure itself is the primary protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Figure 1. Disposal Workflow for this compound A Generate this compound Waste B Is the waste solid or liquid? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Collect in a labeled solid hazardous waste container C->E F Collect in a labeled liquid hazardous waste container D->F G Store container in a designated secondary containment area E->G F->G H Arrange for pickup by a licensed waste disposal service G->H

Figure 1. Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific chemical hygiene plan and EHS guidelines for local requirements.

References

Personal protective equipment for handling 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,6-Naphthyridine. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsShould meet ANSI Z87.1 standards to provide a barrier against splashes and airborne particles.[1]
Face ShieldTo be worn in conjunction with goggles, especially when there is a significant risk of splashing.[1]
Hand Protection Nitrile or Butyl Rubber GlovesThese materials offer good chemical resistance.[1] Gloves should be inspected for any signs of degradation or perforation before use.[1]
Body Protection Laboratory CoatA standard lab coat provides a primary barrier against incidental contact.[1]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.[1]
Respiratory Protection Air-Purifying Respirator with appropriate cartridgesRecommended for operations that may generate significant vapors or dust, or in poorly ventilated areas.[1]
Foot Protection Closed-Toe ShoesEssential to protect feet from spills and falling objects.[1]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for the safe handling of this compound. The following diagram illustrates the key steps from preparation to cleanup.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area Ensure cleanliness and uncluttered space. check_safety 2. Verify Safety Equipment Confirm accessibility of eyewash station and safety shower. prep_area->check_safety don_ppe 3. Don PPE Wear all required personal protective equipment. check_safety->don_ppe use_hood 4. Work in Fume Hood Conduct all manipulations within a certified chemical fume hood. don_ppe->use_hood avoid_contact 5. Handle with Care Avoid direct contact with skin and eyes. Prevent dust and aerosol formation. use_hood->avoid_contact decontaminate 6. Decontaminate Clean all surfaces and equipment. avoid_contact->decontaminate dispose_waste 7. Dispose of Waste Segregate and dispose of chemical waste according to institutional guidelines. decontaminate->dispose_waste remove_ppe 8. Doff PPE Remove PPE correctly to avoid contamination. dispose_waste->remove_ppe wash_hands 9. Personal Hygiene Wash hands thoroughly after work. remove_ppe->wash_hands

Caption: A workflow diagram for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[2]

    • Don all required PPE as detailed in the table above.[1]

  • Handling and Use :

    • Work within a properly functioning chemical fume hood to minimize inhalation exposure.[2]

    • Avoid direct contact with the skin and eyes.[2]

    • Prevent the formation of dust and aerosols.[1]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Response Plan

In the event of a spill or exposure, a prompt and appropriate response is crucial.

Emergency Response Plan for this compound Incidents cluster_spill Chemical Spill cluster_exposure Personnel Exposure spill_alert 1. Alert Personnel Immediately notify others in the vicinity. evacuate 2. Evacuate Area If the spill is large, evacuate the immediate area. spill_alert->evacuate absorb 3. Contain & Absorb Cover with inert absorbent material. evacuate->absorb cleanup 4. Clean Up Collect residue and place in a sealed container for disposal. absorb->cleanup skin_contact Skin Contact Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. seek_medical Seek Medical Attention for all exposure routes. skin_contact->seek_medical eye_contact Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. eye_contact->seek_medical inhalation Inhalation Move to fresh air. inhalation->seek_medical ingestion Ingestion Seek immediate medical attention. ingestion->seek_medical

Caption: An emergency response plan for this compound incidents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other incompatible waste streams.

  • Disposal Procedure :

    • Arrange for pickup and disposal by a certified hazardous waste management company.

    • Provide the waste manifest and Safety Data Sheet (SDS) to the disposal company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridine
Reactant of Route 2
1,6-Naphthyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。